Monobutyl phthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBOVSFWWNVKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5423-38-1 (copper(2+) salt) | |
| Record name | Monobutyl phthalate | |
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DSSTOX Substance ID |
DTXSID4040002 | |
| Record name | Monobutyl phthalate | |
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Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Monobutylphthalate | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
131-70-4, 34-74-2 | |
| Record name | Monobutyl phthalate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Monobutyl phthalate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monobutyl phthalate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONOBUTYL PHTHALATE | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl ester | |
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| Record name | Monobutyl phthalate | |
| Source | EPA DSSTox | |
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| Record name | Butyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | MONOBUTYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI46LWZ45G | |
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| Record name | Monobutylphthalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
73.5 °C | |
| Record name | Monobutylphthalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Monobutyl Phthalate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monobutyl phthalate (MBP), the primary active metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant interest due to its endocrine-disrupting properties. This technical guide provides an in-depth overview of the chemical and physical characteristics of MBP, its molecular structure, and its well-documented impact on steroidogenesis. Detailed experimental protocols for the analytical determination of MBP are provided, along with a visual representation of its molecular signaling pathway, to support further research and drug development efforts in related fields.
Chemical Properties and Structure
This compound is a phthalic acid monoester.[1] It is a white solid at room temperature and is characterized by the presence of both a butyl ester and a carboxylic acid functional group.[2]
Identifiers and Structure
-
IUPAC Name: 2-(Butoxycarbonyl)benzoic acid[1]
-
CAS Number: 131-70-4[1]
-
Molecular Formula: C₁₂H₁₄O₄[1]
-
SMILES: CCCCOC(=O)C1=CC=CC=C1C(=O)O[1]
-
InChI: InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 222.24 g/mol | [1][3] |
| Melting Point | 73-74 °C | [4][5] |
| Boiling Point | 363.5 °C at 760 mmHg (estimated) | [6] |
| Density | 1.173 g/cm³ | [6] |
| Appearance | White solid | [2][5] |
| Solubility | Soluble in DMSO (100 mg/mL) and methanol (slightly).[5][7] Limited solubility in water.[8] | [5][7][8] |
| pKa | 3.38 ± 0.36 (Predicted) | [5] |
Biological Activity: Disruption of Steroidogenesis
This compound is recognized as an endocrine disruptor with antiandrogenic properties.[3][7] Its primary mechanism of action involves the inhibition of steroid hormone biosynthesis.[6] Specifically, MBP has been shown to decrease the production of progesterone.[1]
This inhibitory effect is achieved by downregulating the expression of the Steroidogenic Acute Regulatory Protein (StAR).[1][6] StAR plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[6] The regulation of StAR expression is influenced by transcription factors such as Steroidogenic Factor 1 (SF-1) and GATA-4.[1] Studies have shown that MBP exposure leads to a decrease in the DNA-binding affinity of both SF-1 and GATA-4, and a reduction in the protein levels of SF-1.[1]
The following diagram illustrates the signaling pathway through which this compound disrupts steroidogenesis.
Caption: MBP inhibits steroidogenesis by downregulating StAR expression.
Experimental Protocols
Accurate detection and quantification of this compound are crucial for research in toxicology, environmental science, and drug development. Below are detailed methodologies for common analytical techniques.
Quantification of this compound in Biological Samples by UPLC-MS/MS
This method is suitable for the sensitive and accurate quantification of MBP in plasma and tissue homogenates.[7]
3.1.1. Materials and Reagents
-
This compound (MBP, >97% purity)
-
This compound-d4 (MBP-d4, internal standard)
-
Acetonitrile (High-purity)
-
Formic acid (0.1% in water)
-
Blank plasma and tissue for matrix-matched calibration standards
3.1.2. Sample Preparation (Plasma)
-
Pipette 25 µL of blank plasma into a microcentrifuge tube.
-
Spike with 25 µL of the appropriate MBP spiking standard to achieve desired concentrations (e.g., 25-5,000 ng/mL).
-
Add 25 µL of the internal standard (MBP-d4) working solution.
-
Add 425 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex mix the sample thoroughly.
-
Centrifuge for 6 minutes.
-
Transfer the supernatant for UPLC-MS/MS analysis.[7]
3.1.3. Sample Preparation (Pup Homogenate)
-
Weigh 0.5 g of pup homogenate into a vial.
-
Spike with 25 µL of the appropriate MBP spiking standard (e.g., 50-5,000 ng/g).
-
Add 25 µL of the internal standard (MBP-d4) working solution and 300 µL of 0.1% formic acid in water.
-
Vortex briefly and sonicate for 90 minutes.
-
Add 1 mL of acetonitrile for extraction, vortex mix, and centrifuge for 15 minutes.
-
For delipidation, submerge the vials in liquid nitrogen.
-
Analyze the resulting extract by UPLC-MS/MS.[7]
3.1.4. UPLC-MS/MS Analysis
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC)
-
Mass Spectrometry: Tandem Mass Spectrometry (MS/MS) operated in the negative ion mode.[7]
-
Quantification: Based on matrix-matched calibration curves with a linear regression (r ≥ 0.99).[7]
Determination of this compound by GC-MS
This method allows for the analysis of MBP and other phthalate metabolites, with the advantage of not requiring a derivatization step.[2]
3.2.1. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Mass Spectrometer: Agilent 5977B MS or similar.
-
Injector: Splitless mode.
-
Injection Temperature: 190°C
-
Injection Pressure: 170 kPa
-
Injection Time: 1 min
-
MS Interface Temperature: 200°C
-
Ion Source Temperature: 250°C
-
Detection Mode: Full scan mode (m/z 45-450) for identification and Selected Ion Monitoring (SIM) for quantification.[2]
3.2.2. Chromatographic Separation
-
A retention gap and a suitable temperature program are crucial for the separation of underivatized monophthalates.
-
The total analysis time is approximately 23 minutes.[2]
Analysis of this compound by FT-IR Spectroscopy
FT-IR provides a rapid screening method for the presence of phthalates in polymer matrices.[9]
3.3.1. Instrumentation and Measurement
-
Spectrometer: Portable FT-IR analyzer (e.g., Agilent 4500a) equipped with a three-reflection diamond Attenuated Total Reflectance (ATR) accessory.[9]
-
Measurement: Spectra are typically collected by co-adding 240 scans at a resolution of 8 cm⁻¹. The scan time is approximately 60 seconds.[9]
-
Analysis: Quantitative analysis is performed using Beer-Lambert Law univariate or multivariate Partial Least Squares (PLS) calibrations based on peak height or area in specific regions of the IR spectrum (e.g., 740 cm⁻¹ and 1620–1560 cm⁻¹).[9]
3.3.2. Sample Preparation
-
For ATR measurements, no sample preparation is required; the sample is pressed against the ATR crystal.[9]
-
For higher sensitivity (detection below 0.1 wt%), a 500-micron thick film can be prepared by hot pressing the sample for transmission measurements.[10]
Conclusion
This compound represents a significant area of study for researchers in environmental health, toxicology, and drug development due to its well-established endocrine-disrupting effects. A thorough understanding of its chemical properties, structure, and biological mechanisms of action is essential for assessing its risks and developing potential therapeutic interventions or safer alternatives. The analytical methods detailed in this guide provide a robust framework for the accurate and reliable detection and quantification of MBP, facilitating further investigations into its metabolic pathways and biological impacts.
References
- 1. Effects of this compound on steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and this compound in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits steroidogenesis by downregulating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low concentrations mono-butyl phthalate stimulates steroidogenesis by facilitating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Monobutyl Phthalate (CAS No. 131-70-4): A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Monobutyl Phthalate (MBP), a primary metabolite of the widely used plasticizer, Dibutyl Phthalate (DBP). This document synthesizes critical information regarding its physicochemical properties, toxicological profile, mechanisms of action, and analytical methodologies, presented in a format tailored for the scientific community.
Core Physicochemical and Toxicological Data
Quantitative data for this compound are summarized in the tables below for ease of reference and comparison.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 131-70-4 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | White solid/crystals | [1] |
| Melting Point | 73.5 °C | [1] |
| Boiling Point | 363.5 °C at 760 mmHg | [2] |
| Solubility | Soluble in organic solvents such as DMSO; limited solubility in water. | [2] |
Toxicological Profile
| Parameter | Value | Species/System | Reference(s) |
| LD₅₀ (Oral) | 1,000 mg/kg | Mouse | [2] |
| NOAEL (Developmental Toxicity of parent DBP) | 50 mg/kg/day | Rat | [3][4] |
| Primary Toxicological Effect | Endocrine Disruptor (Anti-androgenic) | In vivo and in vitro models | [2][5] |
| Mechanism of Action | Inhibits steroidogenesis by downregulating Steroidogenic Acute Regulatory (StAR) protein expression. | Mouse Leydig tumor cells | [6][7] |
Mechanism of Action: Disruption of Steroidogenesis
This compound is a well-documented endocrine disruptor with significant anti-androgenic effects. Its primary mechanism of action involves the interference of steroid hormone biosynthesis, a critical pathway for reproductive development and function. MBP has been shown to inhibit testosterone production by downregulating the expression of the Steroidogenic Acute Regulatory (StAR) protein. StAR plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of steroid hormones. By reducing StAR expression, MBP effectively curtails the production of androgens.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of MBP-induced steroidogenesis disruption.
Experimental Protocols
Quantification of this compound in Human Urine by HPLC-MS/MS
This section details a representative experimental protocol for the analysis of MBP in human urine, a common matrix for biomonitoring exposure to phthalates. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective quantification.
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
Objective: To deconjugate MBP glucuronide and extract MBP from the urine matrix.
-
Materials:
-
Human urine sample (100 µL)
-
β-glucuronidase solution
-
Phosphate buffer
-
Internal standard (e.g., ¹³C₄-labeled MBP)
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
-
Methanol (for conditioning and elution)
-
Acetonitrile (for elution)
-
Formic acid
-
Deionized water
-
-
Procedure:
-
Pipette 100 µL of the urine sample into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add β-glucuronidase in a phosphate buffer to the sample to hydrolyze the glucuronidated MBP.
-
Incubate the mixture.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute MBP and the internal standard with a mixture of acetonitrile and methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Objective: To separate and quantify MBP.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase)
-
-
Typical HPLC Conditions:
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: 0.1% acetic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B.
-
Flow Rate: ~0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both MBP and its labeled internal standard.
-
The following diagram illustrates a typical experimental workflow for the analysis of this compound.
Caption: A generalized workflow for the analysis of MBP in biological samples.
Conclusion
This compound, as a key metabolite of DBP, presents a significant area of study for researchers in toxicology, environmental health, and drug development. Its well-characterized anti-androgenic activity, mediated through the disruption of the steroidogenesis pathway, underscores the importance of continued research into the health effects of phthalate exposure. The analytical methods outlined provide a robust framework for the accurate quantification of MBP in biological matrices, enabling further investigation into its toxicokinetics and human exposure levels. This guide serves as a foundational resource to support ongoing and future scientific inquiry into this important environmental contaminant.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS#:131-70-4 | Chemsrc [chemsrc.com]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Di-n-Butyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reproductive and developmental toxicity in F1 Sprague-Dawley male rats exposed to di-n-butyl phthalate in utero and during lactation and determination of its NOAEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Monobutyl Phthalate: A Comprehensive Technical Guide on its Role as a Key Metabolite of Dibutyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl phthalate (DBP), a widely utilized plasticizer, is a compound of significant environmental and toxicological concern. Its primary and most biologically active metabolite, monobutyl phthalate (MBP), is implicated in a range of adverse health effects, particularly endocrine disruption.[1][2][3] This technical guide provides an in-depth analysis of the metabolic conversion of DBP to MBP, its toxicological implications, and the molecular pathways it perturbs. Detailed experimental protocols for the analysis of these compounds are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. This document aims to serve as a critical resource for researchers and professionals in toxicology, environmental health, and drug development.
Introduction
Dibutyl phthalate (DBP) is a high-production volume chemical used to impart flexibility to a wide array of consumer and industrial products, including plastics, adhesives, and personal care items.[2] Due to its non-covalent incorporation into polymer matrices, DBP can leach into the environment, leading to widespread human exposure.[3] Upon ingestion, DBP is rapidly metabolized by non-specific esterases in the intestine and other tissues into its primary monoester metabolite, this compound (MBP).[4][5] MBP is considered to be the more potent and biologically active toxicant compared to its parent compound.[6][7] This guide focuses on the critical role of MBP as the primary mediator of DBP's toxicity.
Metabolism of Dibutyl Phthalate (DBP) to this compound (MBP)
The metabolic conversion of DBP to MBP is a crucial step in its toxicokinetics. This biotransformation is primarily a hydrolysis reaction catalyzed by carboxylesterases, which are abundant in the gut, liver, and blood plasma.
Metabolic Pathway
The hydrolysis of one of the butyl ester groups of DBP results in the formation of MBP and butanol.[1] MBP can be further metabolized through glucuronidation, facilitating its excretion in the urine.[8]
Toxicological Effects of this compound (MBP)
MBP is a well-documented endocrine-disrupting chemical with a primary impact on the male reproductive system.[9] It has also been associated with adverse effects on development, liver function, and cellular homeostasis.
Reproductive Toxicity
MBP is a potent anti-androgenic agent.[6] It disrupts steroidogenesis in Leydig cells by inhibiting the expression and activity of key enzymes and regulatory proteins involved in testosterone synthesis.[4][6][10] Studies have shown that MBP is significantly more potent in inhibiting androgen production than DBP.[6]
Developmental Toxicity
Exposure to DBP and its metabolite MBP during critical developmental windows has been linked to developmental abnormalities.[11] In vitro studies using rat embryonic limb bud cells have demonstrated that both DBP and MBP can induce cytotoxicity and inhibit cell differentiation.[11]
Hepatotoxicity
DBP and MBP can induce liver toxicity. Studies have shown that DBP exposure can lead to lipid metabolism disorders and inflammation in the liver.[12][13] MBP has been shown to induce endoplasmic reticulum stress, apoptosis, and autophagy in zebrafish liver cells.[14]
Signaling Pathways Perturbed by this compound (MBP)
MBP exerts its toxic effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of MBP-induced toxicity.
Steroidogenesis Pathway
MBP disrupts the synthesis of steroid hormones, particularly testosterone, by targeting multiple points in the steroidogenic pathway. It has been shown to downregulate the expression of Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroidogenesis, as well as other critical enzymes like CYP11A1 and HSD3B1.[2][6][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H14O4 | CID 8575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpsc.gov [cpsc.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steady-State Human Pharmacokinetics of this compound Predicted by Physiologically Based Pharmacokinetic Modeling Using Single-Dose Data from Humanized-Liver Mice Orally Administered with Dibutyl Phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ewg.org [ewg.org]
- 10. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of dibutyl phthalate and this compound on cytotoxicity and differentiation in cultured rat embryonic limb bud cells; protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dibutyl phthalate on lipid metabolism in liver and hepatocytes based on PPARα/SREBP-1c/FAS/GPAT/AMPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exposure to dibutyl phthalate impairs lipid metabolism and causes inflammation via disturbing microbiota-related gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound can induce autophagy and metabolic disorders by activating the ire1a-xbp1 pathway in zebrafish liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mechanism of action of monobutyl phthalate in biological systems
An In-depth Technical Guide on the Mechanism of Action of Monobutyl Phthalate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MBP) is the primary active metabolite of the widely used plasticizer, dibutyl phthalate (DBP). Due to the ubiquitous nature of DBP in consumer products, human exposure to MBP is widespread.[1][2][3] MBP is recognized as an endocrine-disrupting chemical (EDC) that exerts significant effects on various biological systems, with the male and female reproductive systems being primary targets.[2][4][5][6] Unlike some EDCs, MBP does not exert its antiandrogenic effects by binding to the androgen receptor.[1][4] Instead, its toxicity stems from a multi-faceted mechanism of action involving the disruption of steroid hormone biosynthesis, activation of nuclear receptors, induction of cellular stress, and modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms through which MBP impacts biological systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Disruption of Steroidogenesis
A primary mechanism of MBP's toxicity is its interference with steroidogenesis, the biological process of producing steroid hormones from cholesterol. MBP's effects are complex and can be both stimulatory at low doses and inhibitory at high doses.[1][4]
Modulation of Steroidogenic Acute Regulatory (StAR) Protein
The rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process mediated by the Steroidogenic Acute Regulatory (StAR) protein.[1] MBP has been shown to significantly alter the expression of StAR.
-
Inhibition at High Doses: At concentrations of 200 µmol/L and higher, MBP has been observed to significantly reduce the expression of StAR mRNA and protein in mouse Leydig tumor cells (MLTC-1).[4] This downregulation of StAR is a key factor in the suppression of steroidogenesis.[4][7]
-
Stimulation at Low Doses: Conversely, low-dose MBP (10⁻⁷ M and 10⁻⁶ M) has been shown to increase progesterone production and the expression of StAR mRNA and protein in MLTC-1 cells.[1] This suggests a nonmonotonic dose-response relationship.
Impact on Transcription Factors Regulating StAR
MBP influences the expression and DNA-binding activity of several transcription factors that are crucial for StAR gene expression:
-
Steroidogenic Factor 1 (SF-1): At high, inhibitory concentrations, MBP decreases the protein levels and DNA-binding affinity of SF-1.[8] At low, stimulatory concentrations, SF-1 protein levels and DNA-binding activity are increased.[1]
-
GATA-4: Similar to SF-1, the DNA-binding affinity of GATA-4 is decreased by high doses of MBP.[8] Low doses of MBP increase GATA-4 protein levels and its binding activity.[1]
-
CCAAT/enhancer-binding protein-beta (C/EBP-beta): Low concentrations of MBP have been found to increase the protein levels and DNA-binding activity of C/EBP-beta, contributing to the upregulation of StAR and steroidogenesis.[1]
Effects on Steroidogenic Enzymes
While the primary target appears to be StAR, MBP also affects the expression of key steroidogenic enzymes. At a low concentration of 50 nM, MBP was found to downregulate the expression of Cyp11a1 (encoding the P450 side-chain cleavage enzyme) and Hsd3b1 (encoding 3β-hydroxysteroid dehydrogenase) in rat immature Leydig cells.[9]
Quantitative Data on Steroidogenesis Disruption
| Cell Line | MBP Concentration | Effect on Progesterone Production | Effect on StAR mRNA | Effect on StAR Protein | Citation |
| MLTC-1 | 10⁻⁷ M | 29.76% increase | 1.28-fold increase | 1.97-fold increase | [1] |
| MLTC-1 | 10⁻⁶ M | 31.72% increase | 1.55-fold increase | 4.17-fold increase | [1] |
| MLTC-1 | 200 µM | Inhibition | Markedly reduced | Markedly reduced | [4] |
| H295R | 500 µM | No significant change | N/A | N/A | [10] |
| H295R | 500 µM | 30% decrease in Testosterone | N/A | N/A | [10] |
| H295R | 500 µM | 22% decrease in Androstenedione | N/A | N/A | [10] |
| Rat Immature Leydig Cells | 50 nM | Androgen production inhibited | Cyp11a1 & Hsd3b1 downregulated | N/A | [9] |
Signaling Pathway for MBP-Induced Disruption of Steroidogenesis
Caption: Dose-dependent effect of MBP on the StAR-mediated steroidogenesis pathway.
Experimental Protocols
-
Cell Culture and Treatment: Mouse Leydig tumor cells (MLTC-1) are cultured in RPMI 1640 medium. Human adrenocortical carcinoma cells (H295R) are also commonly used. Cells are treated with various concentrations of MBP (e.g., 10⁻⁹ M to 800 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is run in parallel.[1][4][10]
-
Steroid Hormone Quantification: Progesterone or testosterone levels in the culture medium are measured using radioimmunoassay (RIA) kits or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9][10]
-
Gene Expression Analysis (RT-PCR): Total RNA is extracted from cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA levels of genes like StAR, Cyp11a1, and Hsd3b1.[1][9]
-
Protein Expression Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as StAR, SF-1, and GATA-4 to determine their expression levels.[1][8]
-
Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of transcription factors, nuclear extracts are incubated with radiolabeled DNA probes containing the specific binding sites for SF-1, GATA-4, or C/EBP-beta. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel.[1][8]
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
MBP can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play critical roles in lipid metabolism and inflammation.[11][12] The three main isoforms are PPARα, PPARβ/δ, and PPARγ.
MBP has been shown to activate both PPARα and PPARγ.[11][13] This interaction is species-dependent, with lower concentrations of MBP required to activate mouse PPARα compared to its human counterpart.[11] In mouse granulosa cells, MBP exposure leads to changes in the expression of known PPAR target genes such as Fabp4 and Cd36.[13][14] The activation of PPARs by MBP is considered a significant contributor to its effects on the reproductive system and liver.[11][12] However, some studies have found that MBP is a weak activator of PPARs in certain cell types, such as human breast cancer cells (MCF-7), where it was unable to activate any PPAR isoform.[15]
Quantitative Data on PPAR Activation
| Receptor | Species | Cell Type/Assay | MBP Concentration for Activation | Citation |
| PPARα | Mouse | Trans-activation assay | ≥ 100 µM | [11] |
| PPARα | Human | Trans-activation assay | ≥ 200 µM | [11] |
| PPARγ | Mouse | Granulosa Cells | 0.4–400 µM (nonmonotonic dose-response) | [13] |
| PPARs | Human | MCF-7 Cells | Unable to activate | [15] |
PPAR Activation Signaling Pathway
References
- 1. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. Monoisobutyl phthalate (MiBP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of this compound on reproductive function in pregnant and pseudopregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of this compound on steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Monobutyl Phthalate: A Comprehensive Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monobutyl phthalate (MBP), the primary and active metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant toxicological concern.[1][2] Classified as an endocrine disruptor with potent antiandrogenic properties, MBP has been the subject of extensive research to elucidate its impact on biological systems.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of MBP, consolidating key data on its chemical properties, toxicokinetics, and adverse effects on various organ systems. Particular emphasis is placed on its reproductive and developmental toxicity, for which there is substantial evidence from in vivo and in vitro studies. This document also details the underlying mechanisms of MBP-induced toxicity, including the disruption of steroidogenesis and the induction of ferroptosis through specific signaling pathways. Detailed experimental protocols and analytical methodologies are provided to support further research and risk assessment activities.
Chemical and Physical Properties
This compound is a white solid organic compound characterized by the presence of both a butyl ester and a carboxylic acid group.[4] It is formed in the body through the hydrolysis of its parent compound, dibutyl phthalate.[4]
| Property | Value | Reference |
| IUPAC Name | 2-(Butoxycarbonyl)benzoic acid | [5] |
| Synonyms | Mono-n-butyl phthalate, Butyl hydrogen phthalate | [1][6] |
| CAS Number | 131-70-4 | [6] |
| Molecular Formula | C12H14O4 | [4] |
| Molecular Weight | 222.24 g/mol | [1] |
| Melting Point | 73.5 °C | [4] |
| Appearance | White Solid | [4][6] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [7] |
Toxicokinetics
Following oral exposure to its parent compound, DBP, MBP is rapidly formed in the gastrointestinal tract through the action of esterases.[8] It is then absorbed and distributed to various tissues. Studies in mice have shown that MBP can be detected in the serum, liver, and ovary after oral administration of DBP.[9] MBP and its further metabolites are primarily excreted in the urine.[10] The monoester form is generally considered to be the species responsible for the toxic effects.[8]
Toxicological Profile
The toxicity of this compound has been evaluated in a range of studies, with a primary focus on its effects on the reproductive and developmental systems.
Acute Toxicity
MBP exhibits moderate acute toxicity. The median lethal dose (LD50) has been determined in animal models.
| Species | Route | LD50 | Reference |
| Mouse | Intraperitoneal | 1,000 mg/kg | [4] |
Subchronic Toxicity
Subchronic exposure to MBP has been shown to induce adverse effects in various organs. A 28-day study in male pubertal rats demonstrated that oral administration of MBP resulted in increased liver weight and histopathological changes in the liver, kidney, and pancreas at doses of 100 mg/kg/day and higher.[11]
Chronic Toxicity and Carcinogenicity
There is limited information available regarding the chronic toxicity and carcinogenicity of this compound itself. Most long-term studies have focused on its parent compound, DBP. A two-year feeding study of DBP in rats and mice conducted by the National Toxicology Program (NTP) found no evidence of carcinogenic activity in female rats or in male and female mice.[12][13] In male rats, there was equivocal evidence of carcinogenic activity based on a marginal increase in pancreatic acinus adenomas.[13] The International Agency for Research on Cancer (IARC) has not classified this compound with respect to its carcinogenicity to humans.[2]
Reproductive and Developmental Toxicity
The most well-documented toxicological effects of MBP are on the reproductive and developmental systems, particularly in males.
Reproductive Toxicity:
In pregnant rats, oral administration of MBP has been shown to cause significant increases in pre-implantation and post-implantation loss at a dose of 1000 mg/kg/day.[11][14] These effects are thought to be mediated, at least in part, by the suppression of uterine decidualization.[14] In male rats, exposure to MBP has been linked to decreased sperm concentration and motility.[12]
Developmental Toxicity:
MBP is considered an embryotoxin.[1] Developmental toxicity studies in rats have demonstrated that in utero exposure to MBP can lead to a range of adverse outcomes.
| Species | Exposure | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects at LOAEL | Reference |
| Rat (Wistar) | Oral (gavage), Gestation Days 7-15 | < 250 | 500 | Increased post-implantation loss, decreased number of live fetuses, decreased fetal weight, increased incidence of malformations (cleft palate, vertebral and renal defects). | [15] |
| Rat (Wistar) | Oral (gavage), Gestation Days 0-8 | 750 | 1000 | Increased pre- and post-implantation loss. | [11] |
The antiandrogenic properties of MBP are a key mechanism underlying its developmental toxicity in males.
Mechanisms of Toxicity
Endocrine Disruption and Antiandrogenic Effects
This compound is a well-established endocrine disruptor with antiandrogenic activity.[1] It does not act by directly binding to the androgen receptor, but rather by interfering with steroidogenesis. In vitro studies using fetal rat testis explants and in vivo studies in neonatal marmosets have shown that MBP can suppress testosterone production. This inhibition of steroidogenesis is a primary contributor to the adverse effects observed on the male reproductive system.[5]
Induction of Ferroptosis via the TNF/IL6/STAT3 Signaling Pathway
Recent research has identified a novel mechanism of MBP-induced toxicity involving ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[13] Studies in mouse testicular Sertoli cells (TM3 cells) have shown that MBP can induce ferroptosis through the activation of the Tumor Necrosis Factor (TNF)/Interleukin-6 (IL6)/Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway.[13] MBP exposure leads to increased expression of TNF-α, IL6, and STAT3, which in turn promotes ferroptosis, resulting in damage to the male reproductive system.[13]
Figure 1: MBP-induced ferroptosis via the TNF/IL6/STAT3 pathway.
Experimental Protocols
In Vivo Reproductive and Developmental Toxicity Study (Rat Model)
This protocol outlines a typical experimental design for assessing the reproductive and developmental toxicity of this compound in rats, based on methodologies reported in the literature.[11][15]
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Age: Young adults (e.g., 10-12 weeks old).
-
Housing: Housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.
2. Dosing:
-
Route of Administration: Oral gavage is a common method to ensure accurate dosing.
-
Vehicle: Corn oil or another appropriate vehicle.
-
Dose Levels: A control group (vehicle only) and at least three dose levels of MBP are used. Doses are selected based on previous range-finding studies to establish a dose-response relationship, including a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL). For developmental toxicity, doses have ranged from 250 to 1000 mg/kg/day.[11][15]
-
Dosing Period: For developmental toxicity, dosing typically occurs during the period of major organogenesis (e.g., gestation days 7-15).[15] For reproductive toxicity, the dosing period may be longer, for instance, from gestation day 0 to 8.[11]
3. Endpoints:
-
Maternal Observations: Body weight, food and water consumption, and clinical signs of toxicity are monitored daily.
-
Reproductive Endpoints: At term (e.g., gestation day 20), animals are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
-
Developmental Endpoints: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.
4. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA, chi-square test) to determine significant differences between the control and treated groups.
References
- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Di-n-Butyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toxicology and carcinogenesis studies of di-n-butyl phthalate administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Reproductive and developmental toxicity in F1 Sprague-Dawley male rats exposed to di-n-butyl phthalate in utero and during lactation and determination of its NOAEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpsc.gov [cpsc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subchronic oral toxicity of di-n-octyl phthalate and di(2-Ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on reproductive function in pregnant and pseudopregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology and carcinogenesis studies of di-n-butyl phthalate administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and this compound in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developmental toxicity evaluation of mono-n-butyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Endocrine-Disrupting Effects of Monobutyl Phthalate: A Technical Guide
Abstract
Monobutyl phthalate (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a recognized endocrine-disrupting chemical (EDC) with significant impacts on reproductive and thyroid health. This technical guide provides an in-depth analysis of the mechanisms through which MBP exerts its endocrine-disrupting effects. It is intended for researchers, scientists, and drug development professionals investigating the toxicological profile of MBP and other phthalates. This document synthesizes current research on MBP's interference with steroidogenesis and thyroid hormone signaling, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways using Graphviz diagrams. The information compiled herein is designed to facilitate a comprehensive understanding of MBP's toxicological properties and to serve as a resource for future research and risk assessment.
Introduction
This compound is the active metabolite of dibutyl phthalate (DBP), a high-production-volume chemical used in a vast array of consumer products, including plastics, adhesives, and personal care items.[1] Human exposure to DBP, and consequently MBP, is widespread. A growing body of scientific evidence has classified MBP as an endocrine-disrupting chemical due to its ability to interfere with the body's hormonal systems. This guide focuses on the two primary axes of MBP's endocrine-disrupting activity: the reproductive system, through the disruption of steroid hormone biosynthesis, and the thyroid system, via antagonism of thyroid hormone receptors.
Disruption of Steroidogenesis
MBP significantly impacts the synthesis of steroid hormones, particularly testosterone and progesterone. This disruption is a key contributor to its reproductive toxicity. The primary mechanism of action is the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, a critical component in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[2][3]
Effects on Hormone Production
In vitro and in vivo studies have consistently demonstrated the inhibitory effects of MBP on steroid hormone production across various models.
Table 1: Effects of this compound (MBP) on Testosterone Production
| Experimental Model | MBP Concentration | Effect on Testosterone Production | Reference |
| Human H295R cells | 500 µM | 22% decrease | [4] |
| Human H295R cells (dbcAMP stimulated) | 500 µM | 30% decrease | [4] |
| Rat fetal testis explants (hCG-stimulated) | 10⁻³ M | Slight but significant attenuation | [5][6] |
| Neonatal marmosets (in vivo, single dose) | 500 mg/kg | Significant suppression 5 hours post-administration | [5][6] |
Table 2: Effects of this compound (MBP) on Progesterone Production
| Experimental Model | MBP Concentration | Effect on Progesterone Production | Reference |
| Mouse Leydig tumor cells (MLTC-1) | 200 µM and higher | Inhibitory effects | [3] |
| Mouse Leydig tumor cells (MLTC-1) (hCG stimulated) | 10⁻⁷ M | 29.76% increase | [7] |
| Mouse Leydig tumor cells (MLTC-1) (hCG stimulated) | 10⁻⁶ M | 31.72% increase | [7] |
Note: Some studies have shown a non-monotonic dose-response, with low doses of MBP stimulating steroidogenesis, while higher doses are inhibitory.[7]
Mechanism of Action: Downregulation of StAR Protein
The central mechanism for MBP's inhibition of steroidogenesis is the suppression of StAR protein expression.[2][3][8] This has been observed at both the mRNA and protein levels. The reduction in StAR protein limits the availability of cholesterol for conversion into steroid hormones.
Table 3: Effects of this compound (MBP) on StAR Expression
| Experimental Model | MBP Concentration | Effect on StAR Expression | Reference |
| Mouse Leydig tumor cells (MLTC-1) | 10⁻⁷ M | 1.28-fold increase in mRNA, 1.97-fold increase in protein | [7] |
| Mouse Leydig tumor cells (MLTC-1) | 10⁻⁶ M | 1.55-fold increase in mRNA, 4.17-fold increase in protein | [7] |
| Mouse Leydig tumor cells (MLTC-1) | 800 µM | Decreased StAR mRNA and protein | [8] |
The regulation of StAR expression is complex and involves several transcription factors. Studies have shown that MBP can decrease the DNA-binding affinity of key transcription factors such as Steroidogenic Factor 1 (SF-1) and GATA-4, further contributing to the downregulation of StAR.[8]
Thyroid Hormone System Disruption
MBP also acts as an antagonist to the thyroid hormone receptor (TR).[9][10] This interference can disrupt the normal development and metabolism regulated by thyroid hormones.
Antagonism of Thyroid Hormone Receptor
In vitro studies have demonstrated that MBP can enhance the interaction between the thyroid hormone receptor and the co-repressor SMRT (silencing mediator for retinoid and thyroid hormone receptors).[9][10] This enhanced interaction inhibits the transcriptional activity of the receptor, effectively antagonizing the action of thyroid hormones. MBP has been shown to be more potent than its parent compound, DBP, in this regard.[9]
Effects on Metamorphosis
The effects of MBP on the thyroid system have been demonstrated in vivo using the Xenopus laevis (African clawed frog) metamorphosis model.[9][11] Thyroid hormones are essential for amphibian metamorphosis, and disruption of their signaling can delay this process.
Table 4: Effects of this compound (MBP) on Xenopus laevis Metamorphosis
| MBP Concentration | Effect on Metamorphosis | Reference |
| 10 mg/L | Deceleration of spontaneous metamorphosis | [9][11] |
| 15 mg/L | Deceleration of spontaneous metamorphosis | [9][11] |
MBP exposure in Xenopus laevis has also been shown to alter the expression of thyroid hormone-responsive genes, such as thyroid hormone receptor-beta (TRβ).[9]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
MBP has been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors involved in lipid metabolism and other cellular processes.[7] In mouse granulosa cells, MBP has been observed to increase the expression of PPAR target genes such as Fabp4 and Cd36 at a concentration of 400 μM.[7] This suggests that some of the endocrine-disrupting effects of MBP may be mediated through the PPAR signaling pathway.
Experimental Protocols
This section provides an overview of key experimental protocols used to assess the endocrine-disrupting effects of this compound.
H295R Steroidogenesis Assay
The H295R cell line is a human adrenocortical carcinoma cell line that is capable of producing all the steroid hormones of the adult adrenal cortex and gonads.[4] It is a widely used in vitro model for screening chemicals for their potential to disrupt steroidogenesis.
-
Cell Culture: H295R cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and other growth factors.
-
Exposure: Cells are plated in multi-well plates and exposed to a range of MBP concentrations for a specified period, typically 24-48 hours.
-
Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of steroid hormones (e.g., testosterone, progesterone, estradiol) are measured using techniques such as ELISA or LC-MS/MS.
-
Cell Viability: A cell viability assay (e.g., MTT or neutral red uptake) is performed to assess the cytotoxicity of the tested concentrations of MBP.
-
Data Analysis: Hormone production in MBP-treated cells is compared to that of vehicle-treated control cells to determine the effect of MBP on steroidogenesis.
Xenopus laevis Metamorphosis Assay
This in vivo assay is used to assess the effects of chemicals on the thyroid system.
-
Animal Model: Tadpoles of the African clawed frog, Xenopus laevis, are used.
-
Exposure: Tadpoles are exposed to different concentrations of MBP in their aqueous environment for a defined period, typically 21 days.
-
Endpoints: The rate of metamorphosis is assessed by monitoring developmental stage, hind limb length, and body weight. Thyroid gland histology can also be examined for abnormalities.
-
Data Analysis: The developmental progress of MBP-exposed tadpoles is compared to that of control tadpoles to identify any delays or accelerations in metamorphosis, which can be indicative of thyroid disruption.
Quantitative Real-Time PCR (qPCR) for StAR Gene Expression
qPCR is used to quantify the expression of the StAR gene at the mRNA level.
-
RNA Extraction: Total RNA is extracted from cells or tissues that have been exposed to MBP.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is then used as a template for qPCR using primers specific for the StAR gene. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified for normalization.
-
Data Analysis: The relative expression of the StAR gene in MBP-treated samples is calculated and compared to control samples using the delta-delta Ct method.
Western Blotting for StAR Protein Expression
Western blotting is used to detect and quantify the expression of the StAR protein.
-
Protein Extraction: Total protein is extracted from MBP-exposed cells or tissues.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific for the StAR protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.
-
Data Analysis: The intensity of the StAR protein band is quantified and normalized to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression.
Conclusion
This compound is a potent endocrine disruptor that primarily targets the reproductive and thyroid systems. Its inhibitory effect on steroidogenesis, mediated by the downregulation of the StAR protein, can lead to reduced production of critical sex hormones. Furthermore, its antagonistic action on the thyroid hormone receptor can interfere with normal development and metabolism. The data and protocols presented in this technical guide provide a comprehensive overview of the endocrine-disrupting properties of MBP and serve as a valuable resource for the scientific community. Continued research is essential to fully elucidate the long-term health consequences of human exposure to this ubiquitous environmental contaminant.
References
- 1. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Testosterone Test: Phthalate Inhibits Leydig Cell Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose and Effect Thresholds for Early Key Events in a PPARα-Mediated Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 10. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Monobutyl phthalate environmental exposure and sources
An In-depth Technical Guide on Monobutyl Phthalate: Environmental Exposure and Sources
Executive Summary
This compound (MBP) is the primary and active metabolite of dibutyl phthalates (DBP), a class of chemicals widely used as plasticizers and additives in a vast array of consumer and industrial products.[1][2][3] Human exposure to the parent compounds is ubiquitous, leading to the endogenous formation of MBP, which is detectable in the majority of the population.[1] Concerns surrounding MBP stem from its classification as an endocrine-disrupting chemical, with studies demonstrating adverse effects on the male reproductive system and links to other metabolic and cellular dysfunctions.[1] This guide provides a comprehensive technical overview of the environmental sources of MBP, exposure pathways, and concentrations in environmental and human matrices. It details the analytical methodologies for its quantification and explores the key metabolic and signaling pathways through which MBP exerts its biological effects.
Sources and Environmental Exposure
Humans are not typically exposed to MBP directly from the environment. Instead, exposure occurs through contact with its parent compounds, primarily di-n-butyl phthalate (DBP) and di-isobutyl phthalate (DiBP), which are then rapidly hydrolyzed to MBP within the body by intestinal esterases.[4][5] Phthalates are not chemically bound to the polymer matrix of products, allowing them to leach, migrate, or off-gas into the environment and subsequently enter the human body.[6]
Primary Sources of Parent Phthalates:
-
Personal Care and Cosmetic Products: Used as a solvent and fixative in products like nail polish, fragrances, cosmetics, and hair sprays.[1][6]
-
Plastics and Polymers: Incorporated into polyvinyl chloride (PVC) and other plastics to impart flexibility, finding use in food packaging, children's toys, and medical devices.[1][7]
-
Building Materials and Home Furnishings: Found in adhesives, caulks, paints, varnishes, and floor tiles.[1][8]
-
Pharmaceuticals and Medical Devices: Used in the enteric coatings of some tablets and capsules and in medical tubing.[1]
-
Industrial Applications: Utilized in printing inks and as insecticides.[1]
Exposure Routes:
The primary routes of human exposure to the parent phthalates are:
-
Ingestion: Consumption of food and beverages contaminated through contact with packaging materials or processing equipment.[7][9]
-
Dermal Absorption: Direct contact with personal care products and cosmetics containing phthalates.[6][9]
-
Inhalation: Breathing indoor air and dust contaminated with phthalates that have off-gassed from consumer products and building materials.[6][9]
Data Presentation: MBP Concentrations
MBP is frequently detected in various environmental compartments and human biological samples. The following tables summarize representative concentrations reported in the literature.
Table 1: Concentration of this compound (MBP) in Environmental Matrices
| Environmental Matrix | Concentration Range | Location/Study Context | Reference |
| Seawater | 1 - 600 ng/L | Urbanized marine inlet, Canada | [10] |
| River Water | Limit of Detection: 5 ng/mL | Not Specified | [11] |
| Sediment (Marine) | 0.1 - 20 ng/g (dry wt) | Urbanized marine inlet, Canada | [10] |
| Sediment (River) | 190 - 650 µg/kg (dry wt) | Detroit River, USA | [8] |
| Sediment (Marine) | 118 - 355 µg/kg (dry wt) | Los Angeles sewage outfalls, USA | [8] |
Table 2: Concentration of this compound (MBP) in Human Biological Samples
| Biological Matrix | Subject Group | Concentration (Median / Mean / Range) | Reference |
| Urine | Adult Reference Population (USA) | 95th Percentile: 162 µg/g creatinine | [12] |
| Urine | General Population (CDC Biomonitoring) | Geometric Mean: 20.3 µg/g creatinine | [1] |
| Urine | Brazilian Children (6-14 years) | Median: 42.4 ng/mL | [13] |
| Urine | Canadian Men | Median (MBP): 60.0 ng/mL | [14] |
| Urine | Obese vs. Non-obese Children | Median (MBP): 29.9 ng/mL (overall) | [15] |
| Serum | Women (USA) | Median (Total MBP): 14.4 µg/L | [7] |
| Amniotic Fluid | General Population (USA) | Median (Total MBP): 5.8 µg/L (Range up to 263.9 µg/L) | [7] |
| Breast Milk | General Population (USA) | Mean (Total MBP): 1.3 ± 1.5 µg/L | [7] |
| Saliva | General Population (USA) | Median (Total MBP): 5.0 µg/L | [7] |
| Semen | Men in Shanghai | Median (DBP Parent): 0.30 mg/L | [16] |
| Adipose Tissue | Men and Women in Shanghai | Median (DBP Parent): 0.72 mg/kg | [16] |
Note: Concentrations can vary significantly based on geography, age, gender, and lifestyle. Women often show higher levels of MBP, potentially due to greater use of personal care products.[1][12]
Metabolic and Signaling Pathways
Metabolic Pathway
The primary metabolic pathway involves the hydrolysis of the parent diester, dibutyl phthalate (DBP), into its monoester metabolite, MBP. This reaction is catalyzed by nonspecific esterase and lipase enzymes primarily in the gastrointestinal tract.[5] MBP is the main bioactive metabolite.[2][3] It can be further metabolized via hydrolysis to phthalic acid and 1-butanol, or it can be conjugated with glucuronic acid (forming MBP-glucuronide) to facilitate urinary excretion.[7]
Key Signaling Pathways Affected by MBP
MBP has been shown to disrupt several critical intracellular signaling pathways, contributing to its observed toxicity.
A. IRE1α-XBP1s Pathway and Metabolic Reprogramming: Environmental exposure to MBP can promote the progression of liver cancer.[17] Studies on HepG2 liver cancer cells show that long-term MBP exposure triggers a reprogramming of lipid metabolism, leading to cholesterol accumulation. This accumulation induces endoplasmic reticulum (ER) stress, which in turn activates the IRE1α-XBP1s signaling axis of the unfolded protein response.[17][18] The subsequent activation of XBP1s-regulated genes contributes to increased cell growth and aggressiveness.[17] This pathway has also been linked to the induction of autophagy and apoptosis in zebrafish liver cells.[18]
B. TNF/IL6/STAT3 Pathway and Ferroptosis: MBP is a known reproductive toxicant, and one of its mechanisms of action involves inducing ferroptosis—an iron-dependent form of programmed cell death—in testicular Leydig cells.[19] Exposure to MBP upregulates the expression of Tumor Necrosis Factor-α (TNF-α), which subsequently increases Interleukin-6 (IL-6) and activates the Signal Transducer and Activator of Transcription 3 (STAT3). This TNF/IL6/STAT3 signaling cascade promotes ferroptosis, leading to lipid peroxidation, damage to sperm, and overall reproductive harm.[19]
Experimental Protocols for MBP Determination
The accurate quantification of MBP in environmental and biological matrices requires robust analytical methods designed to achieve low detection limits and minimize background contamination.
Sample Preparation
Careful sample preparation is critical to avoid contamination, as phthalates are ubiquitous in laboratory environments.[20]
-
General Precautions: All glassware must be scrupulously cleaned, for example, by rinsing with acetone and hexane.[21] The use of plastic materials (e.g., pipettes, containers) should be strictly avoided.[21] High-purity, pesticide-grade, or LC-MS-grade solvents are required.[21][22]
-
Environmental Samples (Water, Soil, Sediment):
-
Extraction: Separation of MBP from the sample matrix is typically achieved using liquid-liquid extraction (LLE) with an organic solvent or, more commonly, solid-phase extraction (SPE).[20][23][24] For solid samples like soil and sediment, an initial extraction with a solvent like methanol may be performed, sometimes assisted by ultrasonication or microwave-assisted extraction (MAE).[22][25]
-
Clean-up and Concentration: The extract is often concentrated under a stream of nitrogen and may be passed through a clean-up column (e.g., Florisil) to remove interfering substances.[14]
-
-
Biological Samples (Urine, Plasma/Serum):
-
Enzymatic Deconjugation (for Urine): A significant portion of MBP in urine is present as a glucuronide conjugate. Therefore, an initial hydrolysis step using β-glucuronidase enzyme is essential to release the free MBP monoester for analysis.[14][20]
-
Extraction: Following hydrolysis, the sample is typically subjected to solid-phase extraction (SPE) to isolate and concentrate the analytes.[20]
-
Internal Standard: An isotopically labeled internal standard (e.g., ¹³C- or D-labeled MBP) is added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery and instrument response.
-
Analytical Instrumentation
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of MBP due to its high sensitivity, selectivity, and robustness.[14][22][26]
-
Chromatographic Separation: A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[27] Separation is typically achieved on a C18 column with a gradient elution mobile phase, often consisting of ammonium acetate in water and an organic solvent like methanol or acetonitrile.[22]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is most commonly used, operating in negative ion electrospray ionization (ESI) mode.[22] Quantification is performed using Multiple Reaction Monitoring (MRM), where the instrument is set to monitor a specific precursor ion-to-product ion transition for MBP and its internal standard, providing excellent selectivity and minimizing matrix interference.[22][27]
B. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique for phthalate analysis.
-
Derivatization: MBP contains a polar carboxylic acid group, which makes it non-volatile. Therefore, a derivatization step (e.g., methylation with diazomethane) is required to convert it into a more volatile ester before GC analysis.[14]
-
Separation and Detection: The derivatized sample is injected into a gas chromatograph for separation, typically on a non-polar capillary column, followed by detection with a mass spectrometer.[20]
C. Fluorescence Polarization Immunoassay (FPIA): FPIA is a rapid and sensitive immunoassay that can be used for high-throughput screening of MBP in water and urine samples.[11] This method relies on the competition between MBP in the sample and a fluorescently labeled MBP tracer for binding to a specific antibody. The change in fluorescence polarization is proportional to the concentration of MBP in the sample.[11]
Conclusion
This compound is a significant and ubiquitous biomarker of human exposure to dibutyl phthalate plasticizers. Its presence in the vast majority of the population, coupled with documented evidence of endocrine disruption and interference with critical cellular signaling pathways, underscores the importance of continued research and monitoring. The data clearly indicate that exposure originates from a wide range of consumer products, leading to measurable concentrations in various human tissues and fluids. For professionals in research and drug development, understanding the environmental sources, metabolic fate, and toxicological mechanisms of MBP is crucial. The application of highly sensitive analytical methods, such as LC-MS/MS, is essential for accurate exposure assessment and for elucidating the dose-response relationships that inform public health risk assessments and regulatory actions.
References
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- 2. This compound - Wikipedia [en.wikipedia.org]
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- 6. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Di-n-Butyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. Identification and quantification of 25 phthalates metabolities - NTNU [ntnu.edu]
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- 16. [Study on the level of phthalates in human biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Environmental this compound exposure promotes liver cancer via reprogrammed cholesterol metabolism and activation of the IRE1α-XBP1s pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound can induce autophagy and metabolic disorders by activating the ire1a-xbp1 pathway in zebrafish liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The mechanism of this compound -induced ferroptosis via TNF/IL6/STAT3 signal pathway in TM-3 cells [jstage.jst.go.jp]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 22. sciex.com [sciex.com]
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- 24. researchgate.net [researchgate.net]
- 25. Phthalate esters in water and sediment of Asunle stream of Obafemi Awolowo University, Ile-Ife, Nigeria: Distribution and human health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of benzyl butyl phthalate and its metabolites, monobenzyl phthalate and this compound, in rat plasma, urine, and various tissues collected from a toxicokinetic study (2015) | Min Gi Kim | 12 Citations [scispace.com]
- 27. s4science.at [s4science.at]
Monobutyl Phthalate: A Comprehensive Technical Review of its Biological Effects and Mechanisms of Action
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyl phthalate (MBP) is the primary and active metabolite of dibutyl phthalate (DBP), a widely used plasticizer in consumer products ranging from cosmetics and nail polish to food packaging and medical devices.[1][2] Human exposure to DBP is ubiquitous, leading to the systemic presence of MBP, which is considered an endocrine-disrupting chemical (EDC).[2][3] Growing concern over the potential adverse health effects of phthalate exposure has spurred extensive research into the biological activities of MBP. This technical guide provides a comprehensive review of the current state of MBP research, focusing on its effects on reproductive and developmental processes, the underlying molecular mechanisms, and the experimental protocols used in these investigations.
Biological Effects of this compound
MBP has been demonstrated to exert significant adverse effects on multiple biological systems, with the male reproductive system being a primary target. The effects are observed across various animal models and in vitro systems, raising concerns about potential human health risks.
Reproductive Toxicity
In males, MBP is a potent antiandrogenic agent.[4][5] It disrupts testicular steroidogenesis, the process of testosterone production, leading to a cascade of reproductive abnormalities.[6][7] Studies in rats have shown that in utero exposure to MBP can lead to decreased anogenital distance, undescended testes (cryptorchidism), and other malformations of the reproductive tract.[8] High doses of MBP have been associated with increased pre- and post-implantation loss in pregnant rats.[8][9] Furthermore, MBP exposure has been linked to reduced sperm concentration and motility.[10]
In female rats, high doses of MBP administered during early pregnancy were found to increase pre- and post-implantation loss, suggesting an impairment of uterine function.[9] Specifically, MBP was shown to suppress uterine decidualization, a critical process for embryo implantation.[9]
Developmental Toxicity
MBP is recognized as a developmental toxicant and embryotoxicant.[5][11] In animal studies, maternal exposure to MBP during gestation is associated with a range of fetal malformations.[8][11] Observed abnormalities in rat fetuses include cleft palate, deformities of the vertebral column, and dilatation of the renal pelvis.[11] These teratogenic effects are often observed at doses that also induce maternal toxicity, such as decreased body weight gain and food consumption.[11]
Endocrine Disruption
The reproductive and developmental toxicities of MBP are largely attributed to its activity as an endocrine disruptor. MBP does not appear to bind directly to the androgen receptor but exerts its antiandrogenic effects primarily by inhibiting testosterone synthesis.[3][6] This disruption of steroid hormone biosynthesis is a key mechanism underlying its toxicity.[12] Beyond the reproductive system, prenatal exposure to MBP has been associated with impaired maternal thyroid hormone levels, which could pose risks to pregnancy maintenance and fetal development.[13] Studies in pubertal male rats have also shown that MBP can lead to increased liver weight, decreased pancreas weight, and alterations in glucose and lipid metabolism.[14]
Quantitative Data on MBP Effects
The following tables summarize quantitative data from key studies, illustrating the dose-dependent effects of this compound on various biological endpoints.
Table 1: In Vivo Effects of this compound
| Species/Model | Dose | Exposure Route & Duration | Observed Effect | Reference |
| Wistar Rat (pregnant) | 500 & 625 mg/kg/day | Gavage, Gestation Days 7-15 | Increased incidence of fetal malformations (cleft palate, vertebral deformity). | [11] |
| Wistar Rat (pregnant) | 1000 mg/kg/day | Gavage, Gestation Days 0-8 | Significant increase in pre- and post-implantation loss. | [9] |
| Wistar Rat (male fetus) | ≥ 250 mg/kg/day | Maternal Gavage, Gestation Days 15-17 | Decreased anogenital distance and increased incidence of undescended testes. | [8] |
| Marmoset (newborn male) | 500 mg/kg | Single Oral Dose | Significant suppression of blood testosterone levels 5 hours post-administration. | [15][16] |
| Pubertal Male Rat | 200 & 400 mg/kg/day | Gavage, 28 days | Increased liver weight and decreased pancreas weight. | [14] |
Table 2: In Vitro Effects of this compound
| Cell Line / Model | Concentration | Exposure Duration | Observed Effect | Reference |
| Mouse Leydig Tumor Cells (MLTC-1) | ≥ 200 µmol/L | 24 hours | Inhibition of progesterone production. | [3] |
| Mouse Leydig Tumor Cells (MLTC-1) | 10⁻⁷ & 10⁻⁶ M | 24 hours | Increased progesterone production (low-dose effect). | [17] |
| Rat Immature Leydig Cells | ≥ 50 nM | 3 hours | Inhibition of androgen production. | [7] |
| Human Adrenocortical Cells (H295R) | 500 µM | 48 hours | Significant decrease in testosterone, androstenedione, and corticosterone levels. | [12] |
| Mouse Testicular Cells (TM-3) | IC₅₀ = 5173 µmol/L | Not specified | Reduced cell viability. | [18] |
| Mouse Ovarian Antral Follicles | ≥ 10 µg/ml | 48-72 hours | Growth inhibition. | [19] |
Mechanisms of Action
Research has elucidated several molecular mechanisms through which MBP exerts its toxic effects, primarily centered on the disruption of steroidogenesis in Leydig cells.
Inhibition of Steroidogenesis
The primary mechanism of MBP's antiandrogenic action is the suppression of steroid hormone synthesis. This occurs downstream of the luteinizing hormone (LH) receptor and protein kinase A (PKA) activation.[3][6] The key target identified is the Steroidogenic Acute Regulatory (StAR) protein . StAR facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroid hormone production.[3][6] MBP has been shown to downregulate the expression of both StAR mRNA and protein, thereby impeding the initial step of steroidogenesis.[3][6][20]
This inhibitory effect on StAR is regulated by several transcription factors. Studies have demonstrated that MBP exposure decreases the DNA-binding affinity and protein expression of Steroidogenic Factor 1 (SF-1) and reduces the phosphorylated form of GATA-4 .[20][21] These transcription factors are crucial for activating StAR gene expression. Interestingly, at very low, environmentally relevant doses, MBP has been shown to have the opposite effect, stimulating StAR expression and progesterone production by increasing the DNA-binding activity of SF-1, GATA-4, and C/EBP-beta.[17]
Induction of Ferroptosis
A novel mechanism identified for MBP-induced reproductive damage is the induction of ferroptosis in testicular Leydig cells.[18] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. MBP treatment in TM-3 Leydig cells was shown to increase intracellular Fe²⁺ levels, elevate lipid peroxidation (measured by malondialdehyde, MDA), and decrease the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against ferroptosis.[18] This process appears to be mediated through the TNF/IL6/STAT3 signaling pathway.[18]
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in MBP research.
In Vitro Steroidogenesis Assay in Leydig Cells (MLTC-1)
This protocol is adapted from studies investigating the effects of MBP on hormone production in mouse Leydig tumor cells.[3][6][17]
-
Cell Culture: Mouse Leydig tumor cells (MLTC-1) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
MBP Treatment: Cells are plated in 24- or 96-well plates. After reaching desired confluency, the culture medium is replaced with fresh medium containing various concentrations of MBP (e.g., 0 to 800 µM) dissolved in a suitable solvent like DMSO (final concentration typically ≤ 0.1%). Cells are incubated with MBP for a specified period, commonly 24 hours.
-
Stimulation: To assess the pathway-specific effects, steroidogenesis is stimulated by adding agents such as human chorionic gonadotropin (hCG, to activate the LH receptor), 8-Bromo-cAMP (to bypass the receptor and directly activate PKA), or steroid precursors like 22(R)-hydroxycholesterol (which can freely enter mitochondria).[3][6]
-
Hormone Quantification: After the incubation period, the culture medium is collected. The concentration of progesterone or testosterone in the medium is quantified using specific Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]
-
Data Normalization: Hormone levels are often normalized to the total protein content of the cells in each well, which is determined using a protein assay like the BCA assay.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of key steroidogenic genes like StAR.[17][20]
-
RNA Isolation: Following treatment with MBP, total RNA is extracted from the cells using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: An equal amount of total RNA (e.g., 1 µg) from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene (StAR) and a reference gene (e.g., β-actin or GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Cₜ (ΔΔCₜ) method. The expression level in MBP-treated samples is presented as a fold change relative to the vehicle-treated control group.
UPLC-MS/MS for Quantification of MBP in Biological Matrices
This protocol describes a highly sensitive method for detecting MBP in samples like plasma or tissue homogenates, adapted from a validated method for rat studies.[22]
-
Sample Preparation (Plasma): Plasma samples are subjected to protein precipitation by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Sample Preparation (Tissue Homogenate): Tissue samples (e.g., whole pups) are homogenized. The homogenate undergoes extraction and delipidation using acetonitrile. A freeze-thaw cycle (e.g., using liquid nitrogen) can be employed to enhance cell lysis and extraction efficiency.[22]
-
Chromatographic Separation: The supernatant from the prepared sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) using a specific mobile phase gradient.
-
Mass Spectrometry Detection: The eluent from the UPLC is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in the negative ion mode.[22]
-
Quantification: MBP is quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. A stable isotope-labeled internal standard is used to ensure accuracy. The concentration is determined by comparing the analyte's response to a standard curve prepared in the same biological matrix.[22]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes discussed in this review.
Caption: MBP inhibits steroidogenesis by downregulating key transcription factors (SF-1, GATA-4).
Caption: MBP induces ferroptosis in Leydig cells via the TNF/IL6/STAT3 pathway and GPX4 inhibition.
Caption: General experimental workflow for the analysis of MBP by UPLC-MS/MS.
References
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- 7. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiandrogenic effects of dibutyl phthalate and its metabolite, this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on reproductive function in pregnant and pseudopregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Developmental toxicity evaluation of mono-n-butyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies [mdpi.com]
- 13. Frontiers | The Endocrine Disruption of Prenatal Phthalate Exposure in Mother and Offspring [frontiersin.org]
- 14. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and this compound in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Monobutyl and Di(n-butyl) Phthalate in Vitro on Steroidogenesis and Leydig Cell Aggregation in Fetal Testis Explants from the Rat: Comparison with Effects in Vivo in the Fetal Rat and Neonatal Marmoset and in Vitro in the Human - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of monobutyl and di(n-butyl) phthalate in vitro on steroidogenesis and Leydig cell aggregation in fetal testis explants from the rat: comparison with effects in vivo in the fetal rat and neonatal marmoset and in vitro in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mechanism of this compound -induced ferroptosis via TNF/IL6/STAT3 signal pathway in TM-3 cells [jstage.jst.go.jp]
- 19. Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of this compound on steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Monobutyl Phthalate
This technical guide provides a comprehensive overview of the synthesis and purification of monobutyl phthalate (MBP) for researchers, scientists, and drug development professionals. The document details the primary synthetic route from phthalic anhydride and n-butanol, followed by various purification methodologies, including acid-base extraction, crystallization, and preparative high-performance liquid chromatography (HPLC).
Synthesis of this compound
The principal method for synthesizing this compound is the mono-esterification of phthalic anhydride with n-butanol. This reaction is the first step in the production of the more common diester, dibutyl phthalate (DBP). To selectively obtain MBP, the reaction conditions, particularly the stoichiometry of the reactants and the temperature, must be carefully controlled.
The reaction proceeds via a nucleophilic acyl substitution mechanism where the butanol attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the monoester.
Reaction Scheme:
Phthalic Anhydride + n-Butanol → this compound
Experimental Protocol for this compound Synthesis
This protocol is based on established methods for the selective synthesis of phthalic acid monoesters.
Materials:
-
Phthalic anhydride
-
n-Butanol
-
Benzene (or Toluene as a less hazardous alternative)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Concentrated Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and washing (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride and a slight molar excess of n-butanol in a solvent such as benzene or toluene. A typical molar ratio would be 1:1.2 (phthalic anhydride to n-butanol).
-
Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.
-
The resulting crude product will be a mixture of this compound, unreacted starting materials, and potentially a small amount of dibutyl phthalate.
Synthesis Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molar Ratio (Phthalic Anhydride:n-Butanol) | 1:1 to 1:1.5 | General Esterification Principles |
| Reaction Temperature | 80-110 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Typical Yield (Crude) | 80-90% | [1] |
Purification of this compound
The purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. The presence of a carboxylic acid group in MBP allows for straightforward purification by acid-base extraction. Further purification can be achieved by crystallization or preparative HPLC.
Purification by Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group in MBP, which allows it to be converted into a water-soluble salt.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution. The this compound will react with the bicarbonate to form its sodium salt, which is soluble in the aqueous layer. The unreacted n-butanol and any dibutyl phthalate byproduct will remain in the organic layer.
-
Separate the aqueous layer containing the sodium this compound.
-
Repeat the extraction of the organic layer with the sodium bicarbonate solution to ensure complete recovery of the monoester.
-
Combine the aqueous extracts and cool the solution in an ice bath.
-
Slowly acidify the aqueous solution with concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate out as a white solid.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts.
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Purification by Crystallization
Crystallization is an effective method for obtaining high-purity this compound. The choice of solvent is critical for successful crystallization.
-
Dissolve the dried this compound obtained from acid-base extraction in a minimum amount of a suitable hot solvent or solvent mixture. Based on solubility data, solvents such as methanol, ethanol, or mixtures with water could be effective.
-
Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or a refrigerator.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any impurities adhering to the crystal surface.
-
Dry the crystals thoroughly to remove any residual solvent.
Purification by Preparative HPLC
For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.
-
Dissolve the this compound in a suitable solvent that is compatible with the mobile phase, such as a mixture of acetonitrile and water.
-
Use a reverse-phase C18 column for the separation.
-
A typical mobile phase would be a gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte.
-
Optimize the gradient and flow rate to achieve good separation between this compound and any remaining impurities.
-
Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.
-
Combine the collected fractions and remove the mobile phase solvents under reduced pressure to obtain the purified product.
Purification Data
The following table summarizes the expected purity levels for each purification method.
| Purification Method | Expected Purity | Notes |
| Acid-Base Extraction | >95% | Efficient for removing non-acidic impurities. |
| Crystallization | >98% | Purity depends on the chosen solvent and technique. |
| Preparative HPLC | >99% | Capable of achieving very high purity. |
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Purification Workflow: Acid-Base Extraction
Caption: Workflow for MBP purification by acid-base extraction.
General Purification Workflow
Caption: General workflow for the purification of MBP.
References
Health effects of monobutyl phthalate exposure in humans
An In-depth Technical Guide on the Health Effects of Monobutyl Phthalate Exposure in Humans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (MBP), the primary metabolite of dibutyl phthalate (DBP), is a ubiquitous environmental contaminant due to the widespread use of its parent compound in consumer products. This technical guide provides a comprehensive overview of the current scientific understanding of the health effects of MBP exposure in humans. The document synthesizes quantitative data from epidemiological and in vitro studies, details key experimental protocols for exposure and outcome assessment, and visualizes the underlying molecular mechanisms and workflows. The primary focus is on the reproductive, endocrine, and metabolic effects of MBP, offering a resource for researchers and professionals in toxicology and drug development.
Health Effects of this compound Exposure
Human exposure to MBP has been associated with a range of adverse health outcomes, primarily targeting the reproductive and endocrine systems. The following sections summarize the key findings.
Male Reproductive Health
A significant body of evidence links MBP exposure to detrimental effects on male reproductive function. Epidemiological studies have consistently found an association between urinary MBP concentrations and altered semen quality.[1][2][3]
-
Sperm Concentration and Motility: Studies have reported a dose-response relationship between MBP levels and a higher likelihood of having low sperm concentration and motility.[1][2] For instance, men with higher urinary MBP concentrations have been found to be more likely to have sperm concentrations below the World Health Organization's reference values.[4]
-
Fertility: Male partners' exposure to MBP has been associated with a longer time to pregnancy in couples trying to conceive.[3]
-
Anogenital Distance (AGD): Prenatal exposure to MBP has been linked to a shorter anogenital distance in male infants, which is considered a sensitive marker of androgen action during fetal development.[5][6]
Female Reproductive Health
The impact of MBP on female reproductive health is an area of active research, with studies suggesting potential associations with conditions like endometriosis.
-
Endometriosis: Some studies have found a positive association between urinary MBP concentrations and the presence of endometriosis.[7][8] One study reported an odds ratio of 1.36 for endometriosis when comparing the highest quartile of urinary MBP to the lowest three quartiles.[7][8] However, the evidence is not entirely consistent across all studies.[9]
-
Ovarian Function: In vitro studies using animal models suggest that phthalate metabolites, including MBP, may act on the ovary through peroxisome proliferator-activated receptors (PPARs), potentially impacting ovarian function.[10][11]
Endocrine Disruption
MBP is recognized as an endocrine-disrupting chemical that can interfere with hormone synthesis and signaling.
-
Steroidogenesis: In vitro studies have demonstrated that MBP can inhibit the production of key steroid hormones, such as testosterone.[12][13][14] This is thought to occur, in part, by downregulating the expression of the Steroidogenic Acute Regulatory (StAR) protein, which plays a crucial role in the transport of cholesterol into the mitochondria for hormone synthesis.
-
PPAR Activation: MBP has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression related to metabolism and inflammation.[15][16] This activation is a key mechanism through which MBP may exert its biological effects.
Quantitative Data on Health Effects
The following tables summarize the quantitative findings from key studies on the health effects of MBP exposure.
Table 1: Association between Urinary this compound (MBP) Concentration and Male Reproductive Health Outcomes
| Health Outcome | Study Population | Exposure Metric | Result | Reference |
| Low Sperm Concentration (<20 million/mL) | 463 male partners of subfertile couples | Urinary MBP (quartiles) | Odds Ratio = 3.3 (95% CI: not specified) for highest vs. lowest quartile (p for trend = 0.04) | [1] |
| Low Sperm Motility (<50% motile) | 463 male partners of subfertile couples | Urinary MBP (quartiles) | Odds Ratio = 1.8 (95% CI: not specified) for highest vs. lowest quartile (p for trend = 0.04) | [1] |
| Low Sperm Concentration | 232 men from the general population | Urinary MBP (above vs. below median) | Odds Ratio = 1.97 (95% CI: 0.97-4.04) | [4] |
| Low Sperm Motility | 168 men from subfertile couples | Urinary MBP (tertiles) | Odds Ratio = 3.0 (95% CI: not specified) for highest vs. lowest tertile (p for trend = 0.02) | [2][3] |
Table 2: Association between Urinary this compound (MBP) Concentration and Female Reproductive Health Outcomes
| Health Outcome | Study Population | Exposure Metric | Result | Reference |
| Endometriosis | 1,227 women from NHANES | Urinary MBP (highest vs. lowest three quartiles) | Odds Ratio = 1.36 (95% CI: 0.77–2.41) | [7][8] |
| Endometriosis or Leiomyomata | 1,227 women from NHANES | Urinary MBP (highest vs. lowest three quartiles) | Odds Ratio = 1.71 (95% CI: 1.07–2.75) | [7][8] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Measurement of Urinary this compound
The standard method for quantifying MBP in human urine is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][4][17][18][19][20]
-
Sample Preparation:
-
Urine samples are collected in phthalate-free containers and stored at -20°C or lower until analysis.[21]
-
An internal standard, typically a stable isotope-labeled version of MBP (e.g., ¹³C₄-MBP), is added to the urine sample to account for analytical variability.[20]
-
Since MBP is often present in urine as a glucuronide conjugate, enzymatic deconjugation is performed using β-glucuronidase to release the free MBP.[18][20]
-
The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the phthalate metabolites from the urine matrix.[4][17][18][20]
-
The extracted sample is evaporated to dryness and reconstituted in a solvent suitable for HPLC injection.[20]
-
-
HPLC-MS/MS Analysis:
-
The reconstituted sample is injected into an HPLC system equipped with a reverse-phase column to separate MBP from other components in the sample.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[18][19]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify MBP based on its specific precursor and product ion transitions.
-
Quantification is performed by comparing the peak area of the native MBP to that of the isotope-labeled internal standard.
-
Semen Analysis
Semen quality is assessed according to the World Health Organization (WHO) guidelines and often supplemented with strict morphology criteria.[1][2][22]
-
Sample Collection: Semen samples are collected by masturbation after a recommended period of ejaculatory abstinence (typically 2-5 days).
-
Macroscopic Examination: The sample is assessed for volume, pH, viscosity, and appearance.
-
Microscopic Examination:
-
Sperm Concentration: The number of sperm per milliliter of semen is determined using a counting chamber (e.g., Makler or Neubauer).
-
Sperm Motility: The percentage of motile sperm is assessed, often categorized into progressive, non-progressive, and immotile sperm.
-
Sperm Morphology: The percentage of sperm with normal shape and size is evaluated using stained smears, often according to the Tygerberg-Kruger strict criteria.[1][2]
-
Measurement of Anogenital Distance (AGD) in Infants
AGD is a sensitive anthropometric measurement that reflects the in-utero androgen environment.[5][6][23][24][25]
-
Procedure:
-
The infant is placed in a supine position with hips flexed and legs held apart.
-
A digital caliper is used to measure the distance from the center of the anus to the base of the scrotum (in males) or the posterior fourchette (in females).
-
Multiple measurements are typically taken by trained personnel to ensure accuracy and reliability.
-
AGD is often adjusted for body size (e.g., weight or length) to provide an anogenital index (AGI).[5]
-
Signaling Pathways and Mechanisms of Action
MBP is believed to exert its health effects through multiple molecular pathways. The following diagrams illustrate some of the key mechanisms.
This compound and PPAR Signaling Pathway
Caption: MBP activation of the PPAR signaling pathway.
This compound and Disruption of Steroidogenesis
Caption: MBP-induced disruption of steroidogenesis via StAR protein.
Experimental Workflow for Human Biomonitoring of MBP
Caption: Workflow for MBP exposure and health outcome assessment.
Conclusion and Future Directions
The evidence presented in this technical guide indicates that exposure to this compound is associated with adverse health effects in humans, particularly concerning male and female reproductive health and endocrine function. The quantification of these associations and the elucidation of the underlying molecular mechanisms are critical for risk assessment and the development of potential therapeutic or preventative strategies.
Future research should focus on:
-
Longitudinal studies to establish clearer causal relationships between MBP exposure and health outcomes.
-
Investigation of the effects of MBP exposure during critical windows of development, such as gestation and puberty.
-
Further elucidation of the signaling pathways affected by MBP to identify potential targets for intervention.
-
Assessment of the effects of co-exposure to MBP and other environmental contaminants.
This guide serves as a foundational resource for professionals working to understand and mitigate the health risks associated with this compound exposure.
References
- 1. Altered semen quality in relation to urinary concentrations of phthalate monoester and oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalate exposure and human semen parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Urinary phthalate metabolites and male reproductive function parameters in Chongqing general population, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 6. Prenatal exposure to phthalates is associated with decreased anogenital distance and penile size in male newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 13. Effects of Monobutyl and Di(n-butyl) Phthalate in Vitro on Steroidogenesis and Leydig Cell Aggregation in Fetal Testis Explants from the Rat: Comparison with Effects in Vivo in the Fetal Rat and Neonatal Marmoset and in Vitro in the Human - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Phthalate exposure and semen quality in fertile US men - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Prenatal Phthalate Exposure and Anogenital Distance in Infants at 12 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Monobutyl Phthalate: A Technical Guide on its Role in Reproductive and Developmental Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monobutyl phthalate (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a significant environmental endocrine disruptor with well-documented adverse effects on reproductive and developmental health. This technical guide provides a comprehensive overview of the current scientific understanding of MBP's toxicological profile, focusing on its mechanisms of action, quantitative effects, and the experimental methodologies used in its assessment. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development engaged in the study of endocrine-disrupting chemicals and their impact on human health.
Introduction
Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various consumer and industrial products.[1] Dibutyl phthalate (DBP) is one of the most common phthalates, and its widespread use leads to ubiquitous human exposure through ingestion, inhalation, and dermal contact.[1][2] In the body, DBP is rapidly metabolized to its active form, this compound (MBP), which is considered the primary mediator of its reproductive and developmental toxicity.[3][4] Growing evidence from both animal and human studies has linked MBP exposure to a range of adverse outcomes, including hormonal disruptions, impaired fertility, and developmental abnormalities.[5][6][7] This guide synthesizes the key findings on MBP's toxicological effects, with a focus on the underlying molecular mechanisms, quantitative data from pivotal studies, and detailed experimental protocols.
Effects on Male Reproductive Toxicology
MBP is a potent anti-androgenic agent that primarily disrupts male reproductive function by inhibiting testosterone biosynthesis in Leydig cells.[8][9][10] Unlike classical anti-androgens, MBP does not bind to the androgen receptor but rather targets key steps in the steroidogenesis pathway.[2][11]
Disruption of Steroidogenesis
MBP has been shown to have a biphasic effect on steroidogenesis, with low doses sometimes stimulating and high doses consistently inhibiting hormone production.[2][11] The primary mechanism of inhibition involves the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in cholesterol transport into the mitochondria for conversion to pregnenolone.[8][12]
At high doses, MBP inhibits progesterone production and the expression of StAR mRNA and protein.[8][12] This is mediated through the decreased DNA-binding affinity and protein expression of key transcription factors that regulate StAR, including Steroidogenic Factor-1 (SF-1) and GATA-4.[8] While total GATA-4 protein levels may remain unchanged, its phosphorylation can be decreased.[8]
At low doses (e.g., 10⁻⁷ M and 10⁻⁶ M), MBP has been observed to increase steroidogenesis in mouse Leydig tumor cells (MLTC-1).[2] This stimulatory effect is also linked to the upregulation of StAR, which is driven by increased DNA-binding and protein expression of SF-1, GATA-4, and CCAAT/enhancer-binding protein-beta (C/EBP-β).[2] Additionally, the expression of DAX-1, a negative regulator of SF-1, is downregulated at these low concentrations.[2]
Testicular Dysgenesis Syndrome (TDS)-like Effects
In utero exposure to MBP in rats induces a spectrum of male reproductive disorders that resemble human Testicular Dysgenesis Syndrome (TDS).[3] These include cryptorchidism (undescended testes), hypospadias, and reduced anogenital distance (AGD), which is a sensitive marker of androgen action during development.[13][14]
Quantitative Data on Male Reproductive Endpoints
| Endpoint | Species/Model | MBP Concentration/Dose | Effect | Reference |
| Progesterone Production | Mouse Leydig Tumor Cells (MLTC-1) | 200 µM and higher | Significant inhibition | [12] |
| Progesterone Production | Mouse Leydig Tumor Cells (MLTC-1) | 10⁻⁷ M and 10⁻⁶ M | Increased production | [2] |
| Androgen Production | Rat Immature Leydig Cells | 50 nM | Inhibition | [9] |
| StAR mRNA Expression | Mouse Leydig Tumor Cells (MLTC-1) | 10⁻⁷ M | 1.28-fold increase | [2] |
| StAR mRNA Expression | Mouse Leydig Tumor Cells (MLTC-1) | 10⁻⁶ M | 1.55-fold increase | [2] |
| StAR Protein Expression | Mouse Leydig Tumor Cells (MLTC-1) | 10⁻⁷ M | 1.97-fold increase | [2] |
| StAR Protein Expression | Mouse Leydig Tumor Cells (MLTC-1) | 10⁻⁶ M | 4.17-fold increase | [2] |
| Anogenital Distance (AGD) | Male Rat Fetuses | 250 mg/kg/day (maternal exposure) | Significant decrease | [13][14] |
| Undescended Testes | Male Rat Fetuses | 250 mg/kg/day (maternal exposure) | Significant increase in incidence | [13][14] |
| Testosterone Levels | Neonatal Marmosets | 500 mg/kg (single dose) | Significant suppression after 5 hours | [15][16] |
| Leydig Cell Volume | Neonatal Marmosets | 500 mg/kg/day for 14 days | Increased (consistent with compensatory hyperplasia/hypertrophy) | [15][16] |
Effects on Female Reproductive Toxicology
The effects of MBP on the female reproductive system are less characterized than in males, but emerging evidence suggests it can interfere with fertility and pregnancy outcomes.[5]
Uterine Function and Pregnancy Outcomes
In pregnant rats, high doses of MBP (1000 mg/kg) have been shown to increase both pre- and post-implantation loss.[14][17] This is partly attributed to the suppression of uterine decidualization, a critical process for embryo implantation and pregnancy maintenance.[17] Epidemiological studies in humans have associated higher urinary MBP concentrations with lower fecundability.[18]
Ovarian Function
In vitro studies on human granulosa cells have shown that mono-n-butyl phthalate (MnBP) can alter the expression of cytokines and genes related to the cell cycle and steroidogenesis, including an increase in progesterone production at low doses.[19]
Quantitative Data on Female Reproductive Endpoints
| Endpoint | Species/Model | MBP Concentration/Dose | Effect | Reference |
| Pre- and Post-implantation Loss | Pregnant Rats | 1000 mg/kg/day | Significant increase | [14][17] |
| Uterine Decidualization | Pseudopregnant Rats | 1000 mg/kg/day | Significant decrease | [17] |
| Fecundability | Humans | Interquartile range increase in urinary MBP | Fecundability Odds Ratio = 0.82 (lower fecundability) | [18] |
Developmental Toxicology
Prenatal exposure to MBP can lead to a range of developmental toxicities beyond the reproductive system.
General Developmental Effects
In rats, maternal exposure to MBP at doses of 500 mg/kg and higher during organogenesis (days 7-15 of pregnancy) resulted in a significant increase in post-implantation loss, decreased fetal weight, and a higher incidence of malformations such as cleft palate and skeletal deformities.[14][20]
Neurodevelopmental Effects
Prenatal exposure to MBP has been associated with adverse neurodevelopmental outcomes in infants. In male infants, prenatal MBP exposure was inversely associated with the Mental Development Index (MDI) and Psychomotor Development Index (PDI) at 6 months of age.[21]
Quantitative Data on Developmental Endpoints
| Endpoint | Species/Model | MBP Dose (Maternal) | Effect | Reference |
| Fetal Malformations | Rats | 500 mg/kg/day | Increased incidence | [14][20] |
| Post-implantation Loss | Rats | 500 mg/kg/day | Significant increase | [20] |
| Fetal Weight | Rats | 500 mg/kg/day | Significant decrease | [20] |
| Mental Development Index (MDI) | Male Infants | Prenatal exposure | Inversely associated | [21] |
| Psychomotor Development Index (PDI) | Male Infants | Prenatal exposure | Inversely associated | [21] |
Other Toxicological Mechanisms
Recent research has begun to explore other cellular pathways affected by MBP.
Ferroptosis
MBP has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in testicular Sertoli cells (TM-3 cell line).[22] This process is reportedly mediated through the TNF/IL6/STAT3 signaling pathway.[22]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on MBP toxicology.
In Vitro Steroidogenesis Assay in MLTC-1 Cells
-
Cell Line: Mouse Leydig tumor cells (MLTC-1) are a common model for studying steroidogenesis.
-
Cell Culture: Cells are typically cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
MBP Treatment: MBP is dissolved in a solvent like dimethyl sulfoxide (DMSO) and added to the culture medium at various concentrations (e.g., 10⁻⁹ M to 800 µM) for a specified duration, often 24 hours.[2][12]
-
Stimulation of Steroidogenesis: To assess the impact on the steroidogenic pathway, cells may be co-treated with stimulating agents such as human chorionic gonadotropin (hCG), 8-Bromo-cAMP, or progesterone precursors like 22(R)-hydroxycholesterol.[12]
-
Hormone Quantification: Progesterone or testosterone levels in the culture medium are quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): RNA is extracted from the cells, reverse transcribed to cDNA, and qPCR is performed to measure the mRNA expression levels of key steroidogenic genes like StAR, Cyp11a1, and Hsd3b1.[8][9]
-
Western Blot: Protein lysates are prepared, and western blotting is used to determine the protein levels of StAR, SF-1, GATA-4, etc.[2][8]
-
-
Transcription Factor DNA-Binding Assay:
In Vivo Developmental Toxicity Study in Rats
-
Animal Model: Pregnant Wistar or Sprague-Dawley rats are commonly used.
-
Dosing Regimen: MBP is administered to pregnant dams by oral gavage during specific gestational windows, such as days 15-17 for assessing anti-androgenic effects or days 7-15 for general developmental toxicity.[13][20] Doses can range from 250 to 1000 mg/kg/day.[13][17]
-
Maternal Monitoring: Maternal body weight and food consumption are monitored throughout the study.
-
Fetal Examination: On a specific gestational day (e.g., day 20), dams are euthanized, and fetuses are examined for:
-
Viability: Number of live and dead fetuses, and implantation sites.
-
Morphology: Body weight, crown-rump length, and external malformations.
-
Reproductive Endpoints: Anogenital distance (AGD) is measured in male and female pups, and the position of the testes (scrotal or undescended) is determined.[13]
-
Skeletal and Visceral Examinations: A subset of fetuses is processed for skeletal staining (e.g., with Alizarin red S and Alcian blue) and visceral examination to detect internal abnormalities.[20]
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests to compare treated groups with the control group.
Conclusion
This compound is a potent reproductive and developmental toxicant that exerts its effects through multiple mechanisms, most notably the disruption of androgen biosynthesis. The wealth of quantitative data from in vitro and in vivo studies provides a strong basis for understanding its dose-dependent effects. The signaling pathways involved in both steroidogenic disruption and other toxicological endpoints like ferroptosis are becoming increasingly clear. For professionals in research and drug development, a thorough understanding of MBP's toxicological profile is crucial for assessing the risks of environmental chemical exposures and for developing safer alternatives. Continued research is necessary to further elucidate the complex interactions of MBP with biological systems, particularly in the context of co-exposures to other environmental contaminants.
References
- 1. endocrinedisruption.org [endocrinedisruption.org]
- 2. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Adverse effects on development of the reproductive system in male offspring of rats given this compound, a metabolite of dibutyl phthalate, during late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiandrogenic effects of dibutyl phthalate and its metabolite, this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Monobutyl and Di(n-butyl) Phthalate in Vitro on Steroidogenesis and Leydig Cell Aggregation in Fetal Testis Explants from the Rat: Comparison with Effects in Vivo in the Fetal Rat and Neonatal Marmoset and in Vitro in the Human - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of monobutyl and di(n-butyl) phthalate in vitro on steroidogenesis and Leydig cell aggregation in fetal testis explants from the rat: comparison with effects in vivo in the fetal rat and neonatal marmoset and in vitro in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on reproductive function in pregnant and pseudopregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preconception Phthalate Exposure and Women's Reproductive Health: Pregnancy, Pregnancy Loss, and Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The impact of phthalate on reproductive function in women with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developmental toxicity evaluation of mono-n-butyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prenatal Exposure to Phthalates and Infant Development at 6 Months: Prospective Mothers and Children’s Environmental Health (MOCEH) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The mechanism of this compound -induced ferroptosis via TNF/IL6/STAT3 signal pathway in TM-3 cells [jstage.jst.go.jp]
In Vivo Metabolism and Pharmacokinetics of Monobutyl Phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetics of monobutyl phthalate (MBP), the primary and biologically active metabolite of dibutyl phthalate (DBP). This document synthesizes key findings on MBP's metabolic pathways, pharmacokinetic profiles across different species, and the molecular mechanisms affected by its exposure. Detailed experimental protocols for conducting in vivo studies and quantitative data are presented to support further research and drug development efforts in this area.
In Vivo Metabolism of this compound
Dibutyl phthalate (DBP) is rapidly and extensively metabolized to this compound (MBP) in vivo by non-specific esterases and lipases, primarily in the gastrointestinal tract and liver[1]. MBP is considered the main active metabolite responsible for the toxic effects associated with DBP exposure.
The primary metabolic pathway of MBP involves two main phases:
-
Phase I Metabolism: The initial hydrolysis of DBP to MBP is the key activation step.
-
Phase II Metabolism: MBP is further metabolized, predominantly through glucuronidation, to form this compound glucuronide (MBP-G)[2][3][4]. This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of MBP, facilitating its excretion[2][3][4]. MBP-G is a major metabolite detected in both plasma and urine[3]. Species differences in the rate of glucuronidation have been observed, with human liver microsomes showing higher rates than those from rats or mice[2][3][4].
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In Vivo Pharmacokinetics of this compound
The pharmacokinetic profile of MBP has been investigated in various animal models and in humans. Following oral administration of DBP, MBP is readily absorbed and distributed to various tissues.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of MBP in different species and under various experimental conditions. It is important to note that most studies administer the parent compound, DBP, and measure the resulting MBP concentrations.
Table 1: Pharmacokinetic Parameters of this compound (MBP) in Female CD-1 Mice after a Single Oral Gavage Dose of Dibutyl Phthalate (DBP) [5]
| Dose of DBP (mg/kg) | Matrix | Tmax (h) | Cmax (µg/mL or µg/g) |
| 1 | Serum | 6 | 0.018 ± 0.005 |
| Liver | 6 | 2.215 ± 0.319 | |
| Ovary | 2 | 2.641 ± 0.889 | |
| 10 | Serum | 2-6 | 0.290 ± 0.056 |
| Liver | 6 | 19.358 ± 6.158 | |
| Ovary | 2 | 10.001 ± 1.184 | |
| 1000 | Serum | 2-6 | 15.742 ± 2.46 |
| Liver | 6 | 235.098 ± 67.735 | |
| Ovary | 6 | 166.232 ± 46.321 |
Table 2: Pharmacokinetic Parameters of this compound (MBP) in Female CD-1 Mice after 10 Repeated Daily Oral Gavage Doses of Dibutyl Phthalate (DBP) [5]
| Dose of DBP (mg/kg/day) | Matrix | Tmax (h) | Cmax (µg/mL or µg/g) |
| 10 | Serum | 2 | 0.762 ± 0.096 |
| Liver | 2 | 36.942 ± 3.490 | |
| Ovary | 2 | 10.428 ± 1.488 | |
| 1000 | Serum | 2 | 75.604 ± 10.736 |
| Liver | 2 | 1255.946 ± 215.288 | |
| Ovary | 2 | 780.201 ± 130.403 |
Table 3: Elimination Half-Life of this compound (MBP) in Humans and Rats
| Species | Sex | Administration | Dose | Elimination Half-Life (t½) | Reference |
| Human | Male | Oral (D4-MBP) | 10 µg/kg bw | 1.9 ± 0.5 h | [6] |
| Rat (Pregnant) | Female | IV (MBP) | 10, 30, or 50 mg/kg | Rapid disappearance from plasma within 24h | |
| Rat | Male | IV (DBP) | 30 mg/kg | DBP elimination half-life: 217 ± 131 min | [7] |
Note: Data for oral administration of MBP in rats to directly determine its half-life were not available in the reviewed literature. The data for DBP in rats is provided for context.
Experimental Protocols
This section outlines detailed methodologies for key experiments in the study of MBP's in vivo metabolism and pharmacokinetics.
Animal Models
Commonly used animal models for studying phthalate pharmacokinetics include rats (Sprague-Dawley, Wistar) and mice (CD-1, C57BL/6)[5][8][9]. The choice of model can depend on the specific research question, with humanized-liver mice being used for studies aiming to extrapolate data to humans[2][3][4].
Oral Gavage Administration in Rodents
Oral gavage is a standard method for precise oral dosing of substances to rodents.
Materials:
-
Appropriately sized gavage needles (flexible or curved with a ball tip).
-
Syringes.
-
Weighing scale.
-
Vehicle for the test substance (e.g., corn oil).
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is at the predetermined depth, administer the substance slowly.
-
Withdraw the needle gently along the same path of insertion.
-
Monitor the animal for any signs of distress immediately after the procedure.
Blood and Tissue Collection for Pharmacokinetic Analysis
Blood Collection:
-
Serial Sampling (Survival): Small blood samples can be collected at multiple time points from the same animal via the saphenous vein, tail vein, or submandibular vein.
-
Terminal Bleeding: Larger volumes of blood can be collected at a single time point via cardiac puncture or from the posterior vena cava under terminal anesthesia.
Procedure (Cardiac Puncture - Terminal):
-
Anesthetize the animal deeply.
-
Position the animal on its back.
-
Insert a needle attached to a syringe into the thoracic cavity, aiming for the heart.
-
Gently aspirate blood into the syringe.
-
Following blood collection, euthanize the animal without recovery from anesthesia.
Tissue Collection:
-
Immediately following euthanasia, perform a laparotomy to expose the desired organs (e.g., liver, kidneys, fat, gonads).
-
Carefully excise the tissues, rinse with cold saline to remove excess blood, blot dry, and weigh.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
Sample Preparation and UPLC-MS/MS Analysis
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Sample Preparation (Tissues):
-
Thaw tissue samples on ice.
-
Add a suitable buffer and homogenize the tissue using a mechanical homogenizer.
-
Perform extraction of the analyte from the homogenate, which may involve liquid-liquid extraction or solid-phase extraction.
UPLC-MS/MS Analysis:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer is commonly used for the quantification of MBP and its metabolites.
-
Chromatography: Reverse-phase chromatography with a C18 column is typically employed.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is used for separation.
-
Mass Spectrometry: Detection is performed in negative ion mode using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
Signaling Pathways and Molecular Mechanisms
MBP has been shown to affect several key signaling pathways, leading to a range of toxicological effects.
IRE1α-XBP1 Signaling Pathway
MBP exposure can induce endoplasmic reticulum (ER) stress, leading to the activation of the inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) pathway[10][11]. This activation has been linked to metabolic disorders, including the promotion of lipid synthesis and accumulation of lipid droplets in the liver[10][11]. The spliced form of XBP1 (XBP1s) is a potent transcription factor that regulates a variety of genes involved in the unfolded protein response (UPR), as well as lipid and glucose metabolism[12][13].
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Steroid Biosynthesis Pathway
MBP is known to be an endocrine disruptor that can impair steroid hormone biosynthesis. It has been shown to downregulate the expression and/or activity of several key enzymes in the steroidogenic pathway.
-
CYP11A1 (Cholesterol side-chain cleavage enzyme): MBP has been shown to downregulate the expression of Cyp11a1.
-
HSD3B1 (3β-hydroxysteroid dehydrogenase): The expression of Hsd3b1 is also downregulated by MBP.
-
CYP17A1 (17α-hydroxylase/17,20-lyase): MBP has been found to decrease the levels of CYP17A1 protein[5].
-
HSD17B3 (17β-hydroxysteroid dehydrogenase 3): A dose-related decrease in HSD17B3 has been observed following MBP exposure, although this effect was not always statistically significant.
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Experimental Workflow for an In Vivo Pharmacokinetic Study
The following diagram illustrates a typical experimental workflow for conducting an in vivo pharmacokinetic study of a xenobiotic, such as MBP, in a rodent model.
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This guide provides a foundational understanding of the in vivo metabolism and pharmacokinetics of this compound. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for the scientific community engaged in toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the complete pharmacokinetic profile of MBP across various species and to identify all downstream molecular targets affected by its exposure.
References
- 1. Roles of XBP1s in Transcriptional Regulation of Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-State Human Pharmacokinetics of this compound Predicted by Physiologically Based Pharmacokinetic Modeling Using Single-Dose Data from Humanized-Liver Mice Orally Administered with Dibutyl Phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Dibutyl Phthalate (DBP) in the Rat Determined by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spliced X-box Binding Protein 1 Couples the Unfolded Protein Response to Hexosamine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of XBP1s in Transcriptional Regulation of Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An unfolded protein-induced conformational switch activates mammalian IRE1 - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of monobutyl phthalate
An In-depth Technical Guide to the Physical and Chemical Characteristics of Monobutyl Phthalate
Introduction
This compound (MBP) is an organic compound that is the monoester of phthalic acid and n-butanol.[1] It is notably the primary and active metabolite of dibutyl phthalate (DBP), a widely used plasticizer and additive in various consumer products, including adhesives, printing inks, and formerly in nail polishes.[2][3] MBP has garnered significant attention from the scientific community due to its classification as a potential endocrine disruptor and its embryotoxic effects.[4][5] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white, solid organic compound.[1][6] Its structure incorporates both a butyl ester group and a carboxylic acid group, making it a phthalic acid monoester.[1][2]
Identifiers and Chemical Structure
| Identifier | Value | Reference |
| IUPAC Name | 2-(Butoxycarbonyl)benzoic acid | [1][2] |
| CAS Number | 131-70-4 | [2] |
| Molecular Formula | C12H14O4 | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| SMILES | CCCCOC(=O)C1=CC=CC=C1C(=O)O | [1][2] |
| InChI | InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) | [1][2] |
| Synonyms | Butyl hydrogen phthalate, Mono-n-butyl phthalate, Phthalic acid monobutyl ester | [1][2] |
Physical Properties
| Property | Value | Reference |
| Physical Description | White solid, crystals | [2][6] |
| Melting Point | 73-74 °C | [4][7] |
| Boiling Point | 363.5 °C at 760 mmHg | [4] |
| Density | 1.173 g/cm³ | [4] |
| pKa | 3.38 ± 0.36 (Predicted) | [8] |
| LogP (Octanol/Water Partition Coefficient) | 4.50 (for parent DBP) | [9] |
Solubility
| Solvent | Solubility | Reference |
| Water | Limited solubility | [10] |
| DMSO | Slightly soluble, 100 mg/mL (449.96 mM) with sonication | [5][8][11] |
| Methanol | Slightly soluble | [8] |
| Organic Solvents (e.g., alcohol, ether, benzene) | Soluble | [2] |
Spectroscopic Data
| Technique | Details | Reference |
| ¹H NMR | Data available from Varian A-60D instrument. | [2] |
| ¹³C NMR | Data available from Jeol PS-100 instrument, in CDCl3 solvent. | [2][12] |
| Mass Spectrometry (GC-MS) | Electron ionization mass spectra available. | [2][13] |
| Infrared Spectroscopy (FTIR) | Spectra available from capillary cell melt (crystalline phase) and ATR-Neat techniques. | [2] |
Experimental Protocols
Synthesis of this compound
This compound is primarily formed through the hydrolysis of its parent compound, dibutyl phthalate. In a laboratory setting, it can be synthesized via the esterification of phthalic anhydride with n-butanol. This reaction typically proceeds in two stages:
-
Monoester Formation: A rapid and irreversible reaction where phthalic anhydride reacts with one equivalent of n-butanol to form the this compound. This initial stage does not produce water.
-
Diester Formation (Side Reaction): A slower, reversible reaction where the monoester can further react with another molecule of n-butanol to form dibutyl phthalate. This step is catalyzed by an acid, such as concentrated sulfuric acid, and produces water.[14]
To favor the formation of the monoester, the reaction conditions, such as the stoichiometry of the reactants, can be controlled.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H14O4 | CID 8575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ewg.org [ewg.org]
- 4. This compound | CAS#:131-70-4 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 131-70-4 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound CAS#: 131-70-4 [m.chemicalbook.com]
- 9. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 131-70-4: this compound | CymitQuimica [cymitquimica.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 1,2-Benzenedicarboxylic acid, monobutyl ester [webbook.nist.gov]
- 14. pubs.aip.org [pubs.aip.org]
Monobutyl Phthalate as an Embryotoxicant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monobutyl phthalate (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a significant concern in developmental toxicology. Emerging evidence from both in vivo and in vitro studies demonstrates its potential as a potent embryotoxicant. This technical guide provides a comprehensive overview of the current understanding of MBP's embryotoxicity, focusing on its mechanisms of action, key experimental findings, and the signaling pathways involved. Detailed experimental protocols for foundational assays are provided to support further research in this critical area. All quantitative data are summarized in structured tables for comparative analysis, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams.
Mechanisms of this compound-Induced Embryotoxicity
MBP exerts its embryotoxic effects through a multi-pronged attack on developing embryonic cells, primarily inducing oxidative stress, promoting apoptosis, and potentially initiating ferroptosis. These cellular insults disrupt critical developmental processes, leading to a range of adverse outcomes from impaired preimplantation development to severe morphological abnormalities.
Oxidative Stress
MBP exposure has been shown to significantly increase the levels of reactive oxygen species (ROS) in embryos.[1][2] This induction of oxidative stress overwhelms the embryo's antioxidant defense systems, leading to cellular damage. The Nrf2-Keap1 pathway, a key regulator of the antioxidant response, is often dysregulated, further exacerbating the oxidative damage.[3]
Apoptosis
A primary mechanism of MBP-induced embryotoxicity is the induction of apoptosis, or programmed cell death.[2][4] MBP exposure can trigger the mitochondrial apoptotic pathway through the release of cytochrome c into the cytoplasm.[2][4] This, in turn, activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis, leading to DNA fragmentation and cell death.[5][6]
Ferroptosis
Recent evidence suggests that MBP may also induce ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[7] The TNF/IL6/STAT3 signaling pathway has been implicated in mediating MBP-induced ferroptosis in certain cell types, suggesting a potential role for this pathway in the broader context of embryotoxicity.[7]
Altered DNA Methylation
MBP has been observed to cause a concentration-dependent decrease in DNA methylation in preimplantation embryos.[2][4] DNA methylation is a crucial epigenetic modification for normal gene regulation during development. Alterations in methylation patterns can lead to aberrant gene expression and contribute to developmental abnormalities.
Quantitative Data on this compound Embryotoxicity
The following tables summarize key quantitative data from in vivo and in vitro studies on the embryotoxic effects of this compound.
Table 1: In Vivo Developmental Toxicity of this compound in Rats
| Species | Gestational Day of Administration | Dose (mg/kg/day) | Key Findings | Reference |
| Wistar Rat | 7-15 | 250 | No significant effects observed. | [8] |
| 500 | Significant decrease in maternal body weight gain and food consumption. Increased postimplantation loss, decreased number of live fetuses, and decreased fetal weight. Increased incidence of malformations (cleft palate, vertebral column deformity, renal pelvis dilatation). | [8] | ||
| 625 | Similar effects as 500 mg/kg, with a higher incidence of malformations. | [8] | ||
| Sprague-Dawley Rat | 10 | 3.6 mmol/kg (~800 mg/kg) | Decreased growth and induction of malformations (prosencephalon, optic system, mandibular and maxillary processes). | [9] |
| Wistar Rat | 15-17 | 250 | Increased incidence of undescended testes and decreased anogenital distance (AGD) in male fetuses. | [1] |
| 500 | Increased postimplantation loss. Decreased maternal body weight gain. | [1] | ||
| 750 | Decreased fetal body weight. | [1] |
Table 2: In Vitro Embryotoxicity of this compound
| Model System | Exposure Concentration | Key Findings | Reference |
| Mouse Preimplantation Embryos | 10⁻⁵ M | Concentration-dependent decrease in DNA methylation. | [4] |
| 10⁻⁴ M | Delayed progression to blastocyst stage. | [4] | |
| 10⁻³ M | Impaired developmental competency, significantly increased ROS levels, increased apoptosis via cytochrome c release. | [4] | |
| Rat Whole Embryo Culture | 0.5 - 5 mM | Concentration-related growth retardation and dysmorphogenesis. | [9] |
| Rat Embryonic Limb Bud Cells | 0.64 mM (IC50 for differentiation) | Inhibition of cell differentiation. | [2] |
| 1.38 mM (IC50 for cytotoxicity) | Induction of cytotoxicity. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in MBP embryotoxicity and a general workflow for assessing developmental toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound embryotoxicity.
Rat Whole Embryo Culture for Developmental Toxicity Testing
This protocol is adapted from established methods for assessing embryotoxicity in vitro.[9][10]
Objective: To assess the direct embryotoxic effects of MBP on post-implantation rat embryos.
Materials:
-
Time-mated pregnant Sprague-Dawley rats (Gestation Day 10)
-
MBP stock solution in a suitable solvent (e.g., DMSO)
-
Rat serum (prepared from blood of non-pregnant rats)
-
Culture medium (e.g., DMEM/F12)
-
Penicillin-Streptomycin solution
-
Rotating culture apparatus
-
Gas mixture (5% O₂, 5% CO₂, 90% N₂) and (20% O₂, 5% CO₂, 75% N₂)
-
Dissecting microscope and tools
Procedure:
-
Embryo Explantation: On Gestation Day 10, euthanize pregnant rats and dissect the uterus. Under a dissecting microscope, isolate the decidual swellings and explant the conceptuses (embryo within the yolk sac).
-
Culture Preparation: Prepare culture bottles with rat serum and culture medium (typically a 1:1 ratio). Add MBP from the stock solution to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5 mM). Include a vehicle control group.
-
Embryo Culture: Place one embryo per bottle and place the bottles on a rotating apparatus (30-60 rpm) in an incubator at 37°C.
-
Gassing: Gas the culture bottles with 5% O₂, 5% CO₂, 90% N₂ at the beginning of the culture. After 24 hours, replace the gas with 20% O₂, 5% CO₂, 75% N₂.
-
Culture Duration: Culture the embryos for 48 hours.
-
Morphological Assessment: After 48 hours, remove the embryos from the culture and assess their viability and morphology under a dissecting microscope. Use a standardized scoring system to evaluate various developmental parameters, including:
-
Yolk sac circulation and diameter
-
Crown-rump length
-
Somite number
-
Closure of the neural tube
-
Development of the heart, optic vesicles, and branchial arches.
-
Presence of any malformations.
-
Zebrafish Embryo Toxicity Assay
This protocol is a general guideline for assessing developmental toxicity using the zebrafish model.[11][12]
Objective: To evaluate the developmental toxicity of MBP on zebrafish embryos.
Materials:
-
Fertilized zebrafish (Danio rerio) embryos
-
MBP stock solution in a suitable solvent (e.g., DMSO)
-
Embryo medium (e.g., E3 medium)
-
Multi-well plates (e.g., 96-well)
-
Stereomicroscope
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and rinse them with embryo medium.
-
Exposure Preparation: Prepare a series of MBP dilutions in embryo medium from the stock solution. Ensure the final solvent concentration is consistent across all groups and does not exceed a non-toxic level (typically <0.1%). Include a vehicle control group.
-
Exposure: At approximately 4 hours post-fertilization (hpf), place one embryo per well in a multi-well plate containing the MBP solutions or control medium.
-
Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.
-
Observation: Observe the embryos at regular intervals (e.g., 24, 48, 72, 96 hpf) under a stereomicroscope.
-
Endpoint Assessment: Record various developmental endpoints, including:
-
Lethality: Coagulated embryos.
-
Hatching rate: Percentage of embryos that have hatched.
-
Malformations: Record the incidence and type of any morphological abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.
-
Heart rate: Measure the heart rate (beats per minute).
-
Body length: Measure the total body length at specific time points.
-
TUNEL Assay for Apoptosis Detection in Embryos
This protocol provides a general framework for detecting DNA fragmentation associated with apoptosis in whole-mount embryos.[13][14]
Objective: To visualize and quantify apoptotic cells in MBP-exposed embryos.
Materials:
-
Control and MBP-exposed embryos
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Fixation: Fix embryos in 4% PFA at 4°C overnight.
-
Washing: Wash embryos thoroughly with PBS.
-
Permeabilization: Permeabilize the embryos by incubating them in permeabilization solution at room temperature. The duration will depend on the embryonic stage and tissue thickness.
-
TUNEL Reaction: Incubate the embryos with the TUNEL reaction mixture in a humidified chamber at 37°C, protected from light. The incubation time will vary depending on the kit instructions. Include a negative control (without TdT enzyme) and a positive control (pre-treated with DNase I).
-
Washing: Wash the embryos to remove unincorporated nucleotides.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the embryos on a slide and visualize them using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs.
Immunofluorescence for DNA Methylation (5-mC)
This protocol outlines the general steps for detecting global DNA methylation in preimplantation embryos.[15]
Objective: To assess changes in global DNA methylation levels in MBP-exposed embryos.
Materials:
-
Control and MBP-exposed preimplantation embryos
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody against 5-methylcytosine (5-mC)
-
Fluorescently labeled secondary antibody
-
DAPI or other nuclear counterstain
-
Confocal microscope
Procedure:
-
Fixation and Permeabilization: Fix and permeabilize embryos as described in the TUNEL assay protocol.
-
DNA Denaturation: Incubate the embryos in denaturation solution to expose the 5-mC epitopes.
-
Blocking: Block non-specific antibody binding by incubating the embryos in blocking solution.
-
Primary Antibody Incubation: Incubate the embryos with the primary antibody against 5-mC overnight at 4°C.
-
Washing: Wash the embryos extensively to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the embryos with the fluorescently labeled secondary antibody at room temperature, protected from light.
-
Washing and Counterstaining: Wash the embryos and counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the embryos and acquire images using a confocal microscope. Quantify the fluorescence intensity to determine relative changes in 5-mC levels.
Conclusion
This compound is a significant embryotoxicant with the potential to disrupt early development through multiple mechanisms, including the induction of oxidative stress and apoptosis. The quantitative data and identified signaling pathways presented in this guide provide a solid foundation for understanding the risks associated with MBP exposure. The detailed experimental protocols offer a starting point for researchers to further investigate the intricate molecular mechanisms of MBP's developmental toxicity and to develop strategies for mitigating its harmful effects. Continued research is crucial to fully elucidate the long-term consequences of embryonic exposure to this ubiquitous environmental contaminant.
References
- 1. Adverse effects on development of the reproductive system in male offspring of rats given this compound, a metabolite of dibutyl phthalate, during late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. The mechanism of this compound -induced ferroptosis via TNF/IL6/STAT3 signal pathway in TM-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Rat Whole Embryo Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Neurotoxicity of Six Phthalates in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analysis of Monobutyl Phthalate (MBP) by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyl phthalate (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer in various consumer and industrial products. Due to the potential endocrine-disrupting effects of phthalates and their metabolites, sensitive and reliable analytical methods are crucial for monitoring human exposure and for quality control in pharmaceutical and other products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the determination of MBP due to its high chromatographic resolution, sensitivity, and specificity.[1][2]
This document provides detailed protocols for the analysis of MBP using GC-MS, covering both direct analysis and methods involving derivatization. It includes comprehensive experimental procedures, instrument parameters, and quantitative performance data to guide researchers in setting up a robust analytical workflow.
Experimental Workflows
Two primary workflows are presented for the GC-MS analysis of MBP: a direct injection method for polar and thermally unstable metabolites without derivatization, and a traditional method involving enzymatic hydrolysis and chemical derivatization, which is often required for biological samples.
Caption: Workflow for direct analysis of underivatized MBP.
Caption: Workflow for MBP analysis in urine with derivatization.
Experimental Protocols
This method is adapted from a procedure developed for the analysis of polar and thermally unstable phthalate metabolites, eliminating the need for derivatization.[3]
1. Reagents and Standards:
-
This compound (MBP) standard.
-
Methanol (GC purity, 99.8%).
-
Preparation of Standards: Dissolve the solid MBP standard in methanol to create a stock solution (e.g., 50 mg/mL). Prepare working standard solutions for calibration by diluting the stock solution with methanol to obtain the desired concentration range (e.g., 0.11 to 100 ng per 2 µL injection).[3] Store all solutions at 4°C.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.[4]
-
MS System: Agilent 5977B MSD or equivalent.[4]
-
Injector:
-
GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar 5-type phase.[2][4] The Rtx-440 and Rxi-XLB columns are also highly recommended for phthalate analysis.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp to 280°C at 10°C/min.
-
Ramp to 310°C at 5°C/min, hold for 5 min.[6]
-
-
MS Conditions:
-
MS Source Temperature: 250°C.[3]
-
MS Interface Temperature: 200°C.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. A full scan (e.g., m/z 45–450) can be used for initial identification.[3]
-
Ions for MBP (MnBP): The most abundant ion is typically m/z 149 , which corresponds to the protonated phthalic anhydride fragment [C₈H₄O₃H]⁺.[3]
This protocol is suitable for biological matrices where MBP may be present as a glucuronide conjugate and requires derivatization to improve volatility for GC analysis.[8][9]
1. Sample Preparation and Extraction:
-
Take a known volume of a urine sample.
-
Enzymatic Hydrolysis: Subject the sample to enzymatic hydrolysis with β-glucuronidase to deconjugate the glucuronated MBP.[8]
-
Internal Standard: Add an internal standard, such as Monohexyl phthalate, to the hydrolysate.[8]
-
Extraction: Acidify the sample and saturate it with salt. Perform a liquid-liquid extraction using a mixture of n-hexane and dichloromethane.[8][9]
-
Wash, dehydrate, and evaporate the collected organic fractions.[8]
2. Derivatization:
-
Methylation: Re-dissolve the residue and methylate the MBP using diazomethane dissolved in diethyl ether.[8][9]
-
Purification: Evaporate the solvent and purify the methylated residue by extracting it into n-hexane from an alkaline buffer.[8]
-
Final Step: Evaporate the final organic fraction and redissolve the residue in acetonitrile for GC-MS analysis.[8][9]
3. GC-MS Instrumentation and Conditions:
-
GC Column: 50 m apolar WCOT capillary column.[8]
-
Injector: Splitless mode.[8]
-
MS Conditions:
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for Methylated MBP: Use m/z 91, 149, and 163 for sensitive and specific detection.[8]
-
Quantitative Data Summary
The performance of GC-MS methods for MBP analysis can vary based on the sample matrix, preparation technique, and instrument configuration. The following tables summarize key parameters and performance metrics from cited literature.
Table 1: GC-MS Method Parameters for this compound (MBP) Analysis
| Parameter | Protocol 1 (Direct Analysis) | Protocol 2 (Derivatization) | General Phthalate Methods |
|---|---|---|---|
| Derivatization | None[3] | Methylation (Diazomethane)[8] | Typically none[4] |
| Sample Matrix | Standards in Methanol[3] | Urine[8] | Beverages, Water, Food[6][10] |
| Sample Prep | Direct Injection[3] | Enzymatic Hydrolysis, LLE[8] | LLE or SPE[6][10] |
| GC Column | Not specified, likely 5-type[3] | 50 m Apolar WCOT[8] | Rtx-440, Rxi-XLB, HP-5ms[5][11] |
| Injection Mode | High-Pressure Splitless[3] | Splitless[8] | Pulsed Splitless[11] |
| Carrier Gas | Helium[6] | Not specified | Helium or Hydrogen[11] |
| MS Mode | SIM[3] | SIM[8] | SIM[4][11] |
Table 2: Quantitative Performance Data for this compound (MBP) Analysis
| Analyte | Method | Linearity Range | LOD | LOQ | Key m/z Ions | Citation |
|---|---|---|---|---|---|---|
| MnBP | Direct Analysis | 0.11–100 ng | 0.038 ng | Not Reported | 149 | [3] |
| BuP (methylated) | Derivatization | From 10 µg/L | Not Reported | 3 µg/L | 91, 149, 163 | [8] |
| Phthalates | LLE-GC-MS/MS | 0.1–200 µg/L | 0.5–1.0 ng/L | 1.5–3.0 ng/L | Not specified |[6] |
Key Considerations and Best Practices
-
Contamination Prevention: Phthalates are ubiquitous in laboratory environments. To avoid background contamination, strictly avoid contact with plastic equipment (e.g., tubes, pipette tips) wherever possible. Use glassware for all sample preparation and storage.[2][5][7]
-
Column Selection: The choice of GC column is critical for resolving MBP from other phthalates and matrix components.[2][5] Columns such as the Rtx-440 and Rxi-XLB have demonstrated excellent resolution for complex phthalate mixtures.[5]
-
Derivatization: While direct analysis is faster and simpler, derivatization may be necessary for complex biological matrices to improve analyte volatility and chromatographic peak shape.[3][8] However, this adds steps and potential sources of error.[9]
-
Carrier Gas: While helium is the standard carrier gas, hydrogen can be used as a viable alternative to reduce analysis times, though it may require specific instrument configurations like a hydrogen-safe source.[11]
-
Detection Mode: For achieving the lowest detection limits required for trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended over full scan mode.[7][8][11]
Conclusion
GC-MS is a highly effective and robust technique for the qualitative and quantitative analysis of this compound. By selecting an appropriate workflow—either direct analysis or a method involving derivatization—researchers can achieve the sensitivity and specificity required for various applications, from environmental monitoring to quality control in drug development. Careful attention to sample preparation, instrument parameters, and contamination control is essential for obtaining accurate and reproducible results.
References
- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fses.oregonstate.edu [fses.oregonstate.edu]
- 5. gcms.cz [gcms.cz]
- 6. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiv.int [oiv.int]
- 8. [Determination of monoester metabolites of butylbenzyl phthalate (BBP) by GC-MS in the urine of exposed workers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Monobutyl Phthalate Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of monobutyl phthalate (MBP), a primary metabolite of dibutyl phthalate (DBP), from various biological matrices. The following sections offer a comparative overview of common sample preparation techniques, step-by-step experimental protocols, and quantitative performance data to guide researchers in selecting the most appropriate method for their analytical needs.
Introduction
This compound (MBP) is a key biomarker for assessing human exposure to dibutyl phthalate (DBP), a widely used plasticizer and common environmental contaminant[1][2]. Accurate quantification of MBP in biological matrices such as urine, blood (plasma/serum), and tissue is crucial for toxicological studies and human biomonitoring[1][2][3]. The choice of sample preparation technique is critical to remove interfering substances and concentrate the analyte, thereby ensuring the sensitivity and reliability of subsequent analytical determination, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS)[1][2][4].
This document outlines three prevalent sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Additionally, a brief overview of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, an emerging technique for this application, is provided.
Comparative Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation method depends on the biological matrix, the required limit of detection, sample throughput needs, and available resources. Below is a summary of common techniques with their respective advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages | Typical Matrices |
| Solid-Phase Extraction (SPE) | Differential partitioning of the analyte between a solid sorbent and the liquid sample matrix. | High selectivity and concentration factor, cleaner extracts, amenable to automation.[5][6][7] | Method development can be complex, potential for sorbent variability. | Urine, Serum, Plasma.[6][8][9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, cost-effective, suitable for a wide range of sample volumes. | Can be labor-intensive, uses larger volumes of organic solvents, potential for emulsion formation.[10][11] | Urine, Milk. |
| Protein Precipitation | Removal of proteins from the sample by adding a precipitating agent (e.g., acetonitrile, methanol). | Fast, simple, requires minimal method development.[1][2] | Less clean extracts compared to SPE, potential for ion suppression in MS analysis. | Plasma, Serum.[1][2] |
| QuEChERS | A two-step process involving salting-out liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. | High throughput, low solvent consumption, effective for a broad range of analytes.[12][13][14][15] | Method optimization may be required for specific analyte-matrix combinations. | Human Milk.[12][15] |
Quantitative Data Summary
The following tables summarize key performance metrics for the determination of MBP in various biological matrices using different sample preparation techniques.
Table 1: Performance Data for MBP in Urine
| Technique | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Solid-Phase Extraction (SPE) | 81.8 - 125.3 | 0.85 - 5.33 | 2.82 - 17.76 | [9] |
| On-line SPE-HPLC-MS/MS | > 84.3 | - | < Median Level | [16][17] |
| GC-MS (after extraction) | 86.3 - 119 | - | - | [4][18] |
| LC-MS/MS (after SPE) | - | - | 1 | [8] |
Table 2: Performance Data for MBP in Plasma/Serum
| Technique | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Protein Precipitation | > 92 | 6.9 | 25 | [1][2] |
| Automated SPE | 80 - 99 | Low ng/mL range | - | [6][7] |
| SPE | - | 0.6 - 1.3 | - | [19] |
Table 3: Performance Data for MBP in Other Biological Matrices
| Matrix | Technique | Recovery (%) | LOD | LOQ | Reference |
| Pup Homogenate | Acetonitrile Extraction & Delipidation | > 92 | 9.4 ng/g | 50 ng/g | [1] |
| Human Milk | QuEChERS | 90.2 - 111 | 0.03 - 0.08 µg/L | 0.10 - 0.24 µg/L | [12] |
Experimental Protocols & Workflows
Enzymatic Hydrolysis of Conjugated MBP (for Urine Samples)
In urine, MBP is often present as a glucuronide conjugate and requires enzymatic hydrolysis prior to extraction[3][5][9][20].
Protocol:
-
To 1 mL of urine sample, add an internal standard solution.
-
Add 250 µL of ammonium acetate buffer (pH 6.5)[6].
-
Add 5 µL of β-glucuronidase enzyme (from E. coli K12 is recommended to avoid contamination with lipases that can hydrolyze parent phthalates)[3][6].
-
Incubate the mixture at 37°C for 90 minutes to 4 hours[6][19][20].
-
Proceed to the extraction step (SPE or LLE).
Protocol 1: Solid-Phase Extraction (SPE) for Urine and Serum
This protocol is a generalized procedure based on common practices for MBP extraction[6][7][8].
Materials:
-
Oasis HLB SPE cartridges (or equivalent)
-
Methanol (HPLC grade)
-
0.1 M Formic acid
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Nitrogen evaporator
Protocol:
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 1 mL of 0.1 M formic acid[6].
-
Loading: Load the pre-treated sample (e.g., hydrolyzed urine or diluted serum) onto the cartridge at a flow rate of approximately 0.5 mL/min[6].
-
Washing: Wash the cartridge with 1 mL of water, followed by 2 mL of 10% methanol in water to remove interferences[6].
-
Elution: Elute the analyte with 0.5 mL of acetonitrile[6].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
This protocol is a representative LLE method for MBP in urine[11][21].
Materials:
-
Hexane (or other suitable organic solvent)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 1 mL of pre-treated (hydrolyzed) urine, add an internal standard.
-
Add 3 mL of hexane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) on the aqueous layer for exhaustive extraction.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Protein Precipitation for Plasma/Serum
This is a rapid and straightforward method for preparing plasma or serum samples[1][2].
Materials:
-
Acetonitrile with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 50 µL of plasma or serum into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 425 µL of acetonitrile containing 0.1% formic acid[1].
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 6 minutes[1].
-
Carefully transfer the supernatant to a clean vial for direct injection or further processing.
Concluding Remarks
The choice of sample preparation technique for this compound analysis is a critical step that significantly impacts the quality and reliability of the results. For high-throughput screening of plasma or serum, protein precipitation offers a rapid and simple workflow. For cleaner extracts and lower detection limits, especially in complex matrices like urine, solid-phase extraction is often the preferred method and is amenable to automation. Liquid-liquid extraction remains a viable and cost-effective alternative. The emerging QuEChERS method shows promise for fatty matrices like human milk. Researchers should validate their chosen method in their specific biological matrix to ensure it meets the required performance criteria for their study.
References
- 1. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of three phthalate metabolites in human urine using on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of five phthalate monoesters in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Analytical standards for monobutyl phthalate analysis
Application Notes: Analysis of Monobutyl Phthalate
Introduction
This compound (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer in various consumer products.[1][2][3][4] Due to its potential as an endocrine disruptor and embryotoxicant, accurate and sensitive quantification of MBP in biological and environmental matrices is crucial for exposure assessment and toxicological studies.[1][2][3][4] This document provides detailed application notes and protocols for the analysis of MBP using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Standards
Certified analytical standards of this compound are commercially available from various suppliers and are intended for research and analytical applications.[1][5][6][7] For accurate quantification, the use of an internal standard is highly recommended to compensate for variations during sample preparation and analysis.[8][9] A common internal standard for MBP analysis is this compound-d4 (MBP-d4).[10]
Quantitative Data Summary
The following tables summarize quantitative data from validated analytical methods for MBP determination in different matrices.
Table 1: UPLC-MS/MS Method Validation Data for MBP Analysis
| Parameter | Matrix | Value | Reference |
| Linearity Range | Rat Plasma | 25 - 5,000 ng/mL | [2][3][4] |
| Pup Homogenate | 50 - 5,000 ng/g | [2][3][4] | |
| Correlation Coefficient (r) | Rat Plasma & Pup Homogenate | ≥ 0.99 | [2][3][4] |
| Limit of Detection (LOD) | Rat Plasma | 6.9 ng/mL | [2][3][4] |
| Pup Homogenate | 9.4 ng/g | [2][3][4] | |
| Limit of Quantification (LOQ) | Human Urine | 1 ng/mL | [11] |
| Absolute Recovery | Rat Plasma & Pup Homogenate | > 92% | [2][3][4] |
| Intra-day Precision (%RSD) | Rat Plasma & Pup Homogenate | ≤ 10.1% | [2][3][4] |
| Inter-day Precision (%RSD) | Rat Plasma & Pup Homogenate | ≤ 10.1% | [2][3][4] |
| Intra-day Accuracy (%RE) | Rat Plasma & Pup Homogenate | ≤ ±7.5% | [2][3][4] |
| Inter-day Accuracy (%RE) | Rat Plasma & Pup Homogenate | ≤ ±7.5% | [2][3][4] |
Table 2: GC-MS Method Validation Data for MBP Analysis
| Parameter | Matrix | Value | Reference |
| Linearity Range | Urine | 120 - 50,000 µg/L | [8] |
| Urine (Polaris Q) | 10 - 50,000 µg/L | [8] | |
| Limit of Quantification (LOQ) | Urine (Magnum Ion Trap) | 60 µg/L | [8] |
| Urine (Polaris Q) | 3 µg/L | [8] | |
| Coefficient of Variation | Urine | < 10% | [8] |
| Limit of Detection (LOD) | Standard Solution | 0.038 ng (per 2 µL injection) | [12] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound in Biological Samples
This protocol is adapted from a validated method for the quantification of MBP in rat plasma, amniotic fluid, fetuses, and pups.[2][3][4][10]
1. Materials and Reagents
-
This compound (MBP) analytical standard (>97% purity)[10]
-
This compound-d4 (MBP-d4) internal standard[10]
-
Acetonitrile (High-purity)
-
Methanol (High-purity)
-
Ammonium acetate
-
β-glucuronidase (for total MBP analysis)[8]
-
Ultrapure water
2. Sample Preparation
-
Plasma:
-
Urine (for total MBP):
3. UPLC-MS/MS Instrumental Parameters
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Acetic Acid in Water[11]
-
Mobile Phase B: Acetonitrile[11]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[2][3][4]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for MBP and MBP-d4.
Protocol 2: GC-MS Analysis of this compound in Urine
This protocol describes a method for the determination of total MBP in urine, which involves enzymatic hydrolysis followed by derivatization and GC-MS analysis.[8]
1. Materials and Reagents
-
This compound (MBP) analytical standard
-
Monohexyl phthalate (internal standard)[8]
-
β-glucuronidase[8]
-
n-hexane
-
Dichloromethane
-
Diazomethane in diethyl ether (for methylation)[8]
-
Acetonitrile
2. Sample Preparation
-
Subject urine samples to enzymatic hydrolysis with β-glucuronidase to measure the total amount of monophthalates.[8]
-
Take a fraction of the hydrolysate for further analysis.
-
Add monohexyl phthalate as an internal standard.[8]
-
Acidify the sample and saturate with salt.
-
Extract with a mixture of n-hexane and dichloromethane.[8]
-
Wash, dehydrate, and evaporate the organic fractions.
-
Methylate the residue using diazomethane dissolved in diethyl ether.[8]
-
Evaporate the solvent and purify the residue by extraction into n-hexane from an alkaline buffer.[8]
-
Evaporate the organic fractions and redissolve the residue in acetonitrile for GC-MS analysis.[8]
3. GC-MS Instrumental Parameters
-
GC System: Agilent 8890 GC or equivalent[13]
-
Column: 50 m apolar WCOT capillary column[8]
-
Injection Mode: Splitless[8]
-
Mass Spectrometer: Ion Trap or Quadrupole Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Target m/z values: 91, 149, 163[8]
Visualizations
Caption: Metabolic pathway of Dibutyl Phthalate (DBP) to this compound (MBP).
Caption: General experimental workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. モノ-ブチルフタラート analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 7. accustandard.com [accustandard.com]
- 8. [Determination of monoester metabolites of butylbenzyl phthalate (BBP) by GC-MS in the urine of exposed workers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 10. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fses.oregonstate.edu [fses.oregonstate.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination of Monobutyl Phthalate
Introduction
Monobutyl phthalate (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer in various consumer products. Due to its potential endocrine-disrupting properties and widespread human exposure, sensitive and reliable methods for the detection and quantification of MBP in various matrices are crucial for toxicological studies and regulatory monitoring. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of MBP. This application note details the methodologies for the determination of MBP using HPLC coupled with UV or mass spectrometry (MS) detection, providing protocols for sample preparation and analysis.
Principle of the Method
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For MBP analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). MBP, being a moderately polar molecule, is retained on the column and then eluted by the mobile phase. The concentration of MBP is determined by a detector (UV or MS) as it exits the column.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for common sample types.
a) Liquid Samples (e.g., Bottled Water, Beverages) [1][2]
-
For beverage samples, add 2.5 ml of the sample and 0.5 g of sodium chloride to a 10 ml conical centrifuge tube.[2]
-
Add 2 ml of methanol and 500 µl of chloroform to the tube.[2]
-
Place the tube in an ultrasonic bath for 30 seconds, then vortex for 4 minutes.[2]
-
Centrifuge the mixture for 3 minutes at 4000 rpm.[2]
-
Separate the chloroform phase into a glass test tube and evaporate it to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter before injection into the HPLC system.[2]
b) Biological Samples (e.g., Urine, Plasma) [3][4][5]
-
Enzymatic Hydrolysis (for conjugated MBP in urine):
-
Protein Precipitation (for plasma):
-
To a known volume of plasma, add acetonitrile in a 1:2 or 1:3 (sample:acetonitrile) ratio to precipitate proteins.[5]
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute MBP with a stronger solvent like methanol or acetonitrile.[1]
-
Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.
-
HPLC-UV Method[6][7]
This method is suitable for samples with relatively high concentrations of MBP or for screening purposes.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v) or a gradient elution.[7] For gradient elution, a common mobile phase consists of acetonitrile and water, sometimes with a buffer like potassium phosphate.[6]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[6]
-
Injection Volume: 20 µL.[3]
-
HPLC-MS/MS Method[3][5]
This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
-
Chromatographic Conditions:
-
Column: C18 or equivalent reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% acetic acid in water.[3]
-
Mobile Phase B: 0.1% acetic acid in acetonitrile.[3]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute MBP.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
-
Mass Spectrometer Conditions:
Data Presentation
The following tables summarize the quantitative data from various HPLC methods for phthalate analysis, including MBP.
Table 1: HPLC-UV Method Performance
| Parameter | Dimethyl Phthalate (DMP) | Diethyl Phthalate (DEP) | Dibutyl Phthalate (DBP) | Reference |
| Linearity Range | N/A | N/A | N/A | [6] |
| Limit of Quantification (LOQ) | < 0.64 µg/mL | < 0.64 µg/mL | < 0.64 µg/mL | [6] |
| Precision (RSD%) | ≤ 6.2% | ≤ 6.2% | ≤ 6.2% | [6] |
| Recovery | 94.8% - 99.6% | 94.8% - 99.6% | 94.8% - 99.6% | [6] |
Table 2: HPLC-MS/MS Method Performance for Phthalate Metabolites in Urine [3][4]
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intraday Precision (RSD%) | Interday Precision (RSD%) | Recovery (%) | Reference |
| Mono-n-butyl phthalate (MBP) | 0.3 | 1.0 | 1.74% - 14.24% | 1.74% - 14.24% | 81.84% - 125.32% | [3][4] |
| Monoethyl phthalate (MEP) | 0.1 | 0.3 | N/A | N/A | N/A | [4] |
| Monobenzyl phthalate (MBzP) | 0.1 | 0.3 | N/A | N/A | N/A | [4] |
Table 3: UPLC-MS/MS Method Performance for MBP in Biological Matrices [5]
| Matrix | Linearity Range | Limit of Detection (LOD) | Precision (RSD%) | Recovery (%) | Reference |
| Rat Plasma | 25–5,000 ng/mL | 6.9 ng/mL | ≤ 10.1% | > 92% | [5] |
| Pup Homogenate | 50–5,000 ng/g | 9.4 ng/g | ≤ 10.1% | > 92% | [5] |
Visualizations
Caption: General workflow for the analysis of this compound by HPLC.
Caption: Decision tree for selecting a sample preparation method for MBP analysis.
References
- 1. Molecularly imprinted solid-phase extraction coupled with HPLC for the selective determination of this compound in bottled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opus.govst.edu [opus.govst.edu]
Application Note: In-Vitro Toxicological Profiling of Monobutyl Phthalate (MBP)
Audience: Researchers, scientists, and drug development professionals.
Introduction Monobutyl phthalate (MBP) is the primary and active metabolite of the widely used plasticizer, di-n-butyl phthalate (DBP).[1] Due to the extensive use of DBP in consumer products, including food packaging, personal care products, and medical devices, human exposure to MBP is ubiquitous.[2][3] In-vitro toxicology studies are crucial for elucidating the specific cellular and molecular mechanisms by which MBP exerts its toxic effects, independent of the complex metabolic processes that occur in a whole organism. This document provides a summary of key in-vitro findings, quantitative data, and detailed protocols for assessing the toxicological impact of MBP on various cell types.
Toxicological Endpoints and Mechanisms
In-vitro studies have demonstrated that MBP can induce a range of toxic effects across different cell and tissue types, primarily targeting the male reproductive system, but also affecting ovarian, hepatic, and pancreatic cells.
1. Reproductive Toxicity
-
Leydig Cells: MBP is a known disruptor of steroidogenesis in Leydig cells.[1] Studies using the murine Leydig tumor cell line (MLTC-1) have shown that MBP can have biphasic effects on testosterone production, with low concentrations stimulating steroidogenesis and higher concentrations causing inhibition.[1][4] The mechanism often involves the modulation of the Steroidogenic Acute Regulatory Protein (StAR), which is a rate-limiting step in testosterone biosynthesis.[4][5] MBP exposure can affect the expression of key steroidogenic enzymes such as P450scc and 3β-HSD.[1] In fetal rat testis explants, high concentrations of MBP (10⁻³ M) slightly attenuated hCG-stimulated steroidogenesis.[6][7]
-
Sertoli Cells: Sertoli cells, which are essential for sperm development, are also a target of MBP. In-vitro studies on rat Sertoli cells have investigated the effects of MBP on cell viability and lactate dehydrogenase (LDH) leakage.[8] MBP has been shown to inhibit FSH-stimulated cAMP accumulation in Sertoli cells, a key signaling pathway for their function.[9] Combined exposure with other endocrine disruptors like nonylphenol can lead to antagonistic effects on cell viability and membrane integrity.[10] Furthermore, MBP exposure has been linked to the disruption of tight and gap junctions between Sertoli cells, compromising the blood-testis barrier.[11]
-
Ovarian Follicles and Granulosa Cells: The effects of MBP on female reproductive cells are less clear. One study using an in-vitro mouse antral follicle culture system found that, surprisingly, MBP did not cause toxicity or affect follicle growth and viability, whereas its parent compound, DBP, was detrimental.[2] However, other research has indicated that MBP can increase progesterone production in mouse primary granulosa cells.[12]
2. Organ-Specific and Mechanistic Toxicity
-
Hepatotoxicity: Chronic exposure to environmental levels of MBP has been shown to accelerate the growth of liver cancer cells (HepG2) in vitro.[13] The proposed mechanism involves the reprogramming of cholesterol metabolism, which leads to cholesterol accumulation and subsequent activation of the IRE1α-XBP1s pathway of the unfolded protein response.[13] In zebrafish liver models, MBP can dysregulate the antioxidant system and induce apoptosis.[14]
-
Pancreatic β-Cell Toxicity: MBP has been demonstrated to have a negative, disruptive role in pancreatic beta cells. In-vitro exposure of INS-1 pancreatic beta cells to MBP resulted in decreased cell viability and altered mRNA expression of genes crucial for beta-cell function and survival, such as FOXO-1, PDX-1, INS-1, and BCL-2.[3]
-
Ferroptosis: A study on mouse Leydig TM-3 cells identified ferroptosis as a novel mechanism of MBP-induced toxicity.[15] MBP exposure led to an accumulation of intracellular iron (Fe²⁺) and lipid peroxidation, alongside the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme in preventing ferroptosis. This process was found to be mediated through the TNF/IL6/STAT3 signaling pathway.[15]
Data Presentation
Table 1: Quantitative Effects of MBP on Steroidogenesis and Cell Viability
| Cell Line/Model | Species | Concentration Range | Endpoint | Observed Effect | Citation |
|---|---|---|---|---|---|
| MLTC-1 Leydig Cells | Murine | 1 - 1000 nmol/L | Progesterone Production | Augmented progesterone production in the presence of hCG, CT, forskolin, and 8-Br-cAMP. | [4] |
| MLTC-1 Leydig Cells | Murine | 10⁻⁹ - 10⁻⁶ M | Progesterone Production | Dose-dependent increase in progesterone production (29.76% at 10⁻⁷ M and 31.72% at 10⁻⁶ M). | [5] |
| MLTC-1 Leydig Cells | Murine | 0.1 - 1000 µmol/L | Testosterone Secretion | Biphasic effect: stimulation at lowest doses, inhibition at higher doses. | [1] |
| H295R Adrenocortical Cells | Human | 1 - 500 µM | Steroid Hormones | At 500 µM, significantly decreased testosterone (22%), androstenedione, and corticosterone levels. | [16] |
| Fetal Testis Explants | Rat | 10⁻³ M | Testosterone Production | Slightly attenuated hCG-stimulated steroidogenesis; no effect on basal production. | [6][7] |
| Sertoli Cells | Rat | 10 - 20000 µM | Cell Viability | Dose-dependent effects on viability and LDH leakage. | [8] |
| TM-3 Leydig Cells | Murine | 0 - 10 mmol/L | Cell Viability | IC₅₀ value of 5173 µmol/L (5.173 mmol/L). | [15] |
| INS-1 Pancreatic β-Cells | Rat | 0.001 - 10 µM | Cell Viability | Time-dependent decrease in cell viability. | [3] |
| Ovarian Antral Follicles | Mouse | Up to 1000 µg/ml | Follicle Growth/Viability | No significant toxicity or effect on growth observed. | [2] |
| HepG2 Liver Cancer Cells | Human | 5 nM (Chronic) | Cell Proliferation | Significantly accelerated cell growth and colony formation. |[13] |
Table 2: Effects of MBP on Gene and Protein Expression
| Cell Line | Species | Concentration | Target Gene/Protein | Regulation | Citation |
|---|---|---|---|---|---|
| MLTC-1 Leydig Cells | Murine | 10⁻⁹ - 10⁻⁶ M | StAR, SF-1, GATA-4, C/EBP-β | Upregulated | [5] |
| H295R Adrenocortical Cells | Human | 500 µM | CYP17A1 | Downregulated | [16] |
| TM-3 Leydig Cells | Murine | 2.5 - 10 mmol/L | GPX4 | Downregulated | [15] |
| TM-3 Leydig Cells | Murine | 2.5 - 10 mmol/L | ACSL4 | Upregulated | [15] |
| INS-1 Pancreatic β-Cells | Rat | 1 - 10 µM | FOXO-1, PDX-1, INS-1, BCL-2 | Downregulated | [3] |
| HepG2 Liver Cancer Cells | Human | 5 nM (Chronic) | XBP1s | Upregulated |[13] |
Experimental Protocols
Protocol 1: Assessment of MBP-Induced Cytotoxicity using MTT Assay
This protocol is adapted from methodologies used for assessing cell viability in MLTC-1 and INS-1 cells.[3][5]
-
Cell Seeding: Plate cells (e.g., TM-3, INS-1, HepG2) in a 96-well microtiter plate at a density of 1-2 x 10⁵ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in 5% CO₂.
-
MBP Treatment: Prepare serial dilutions of MBP in serum-free medium from a stock solution (typically dissolved in DMSO). The final DMSO concentration in the wells should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of MBP (e.g., 0.1 µM to 10 mM) or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: After incubation, add 10-25 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 595 nm using a microplate reader.[3][5]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Calculate the IC₅₀ value (the concentration of MBP that causes 50% inhibition of cell viability) using appropriate software.
Protocol 2: Analysis of Steroid Hormone Production in Leydig Cells
This protocol is based on studies investigating steroidogenesis in MLTC-1 cells.[4][5]
-
Cell Seeding: Seed MLTC-1 cells into 24-well plates at a concentration of 1 x 10⁵ cells/mL in 1 mL of medium per well. Allow cells to attach for 24 hours.
-
MBP Treatment: Remove the culture medium and wash the cells twice with PBS. Treat the cells with various concentrations of MBP (e.g., 10⁻⁹ to 10⁻⁶ M) in serum-free medium for 24 hours.[5]
-
Stimulation: After the pre-incubation with MBP, stimulate steroidogenesis by adding a stimulating agent such as human chorionic gonadotropin (hCG, e.g., 0.1 U/mL) for an additional 4 hours.[5]
-
Sample Collection: Collect the culture medium from each well and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.
-
Hormone Quantification: Measure the concentration of progesterone or testosterone in the medium using a validated method such as Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Normalization: Normalize hormone concentrations to the total protein content in each well, determined using a BCA or Bradford protein assay.
Protocol 3: Evaluation of Gene Expression by Real-Time PCR (qPCR)
This protocol is a generalized procedure based on methods described for analyzing gene expression in response to MBP.[4][15]
-
Cell Treatment: Culture and treat cells with MBP as described in the previous protocols for the desired time.
-
RNA Extraction: Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol). Extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., StAR, GPX4, p53) and a reference gene (e.g., β-actin, GAPDH), and a suitable SYBR Green or TaqMan master mix.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Visualizations: Pathways and Workflows
Caption: General experimental workflow for in-vitro MBP toxicity testing.
Caption: MBP's stimulatory effect on the Leydig cell steroidogenesis pathway.
Caption: MBP-induced ferroptosis signaling cascade in TM-3 Leydig cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low concentrations mono-butyl phthalate stimulates steroidogenesis by facilitating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. Effects of monobutyl and di(n-butyl) phthalate in vitro on steroidogenesis and Leydig cell aggregation in fetal testis explants from the rat: comparison with effects in vivo in the fetal rat and neonatal marmoset and in vitro in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of combined effects of nonylphenol and this compound on rat Sertoli cells applying two mathematical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phthalate ester effects on rat Sertoli cell function in vitro: effects of phthalate side chain and age of animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonistic Effects of a Mixture of Low-Dose Nonylphenol and Di-N-Butyl Phthalate (this compound) on the Sertoli Cells and Serum Reproductive Hormones in Prepubertal Male Rats In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Impact of endocrine disrupting chemicals and pharmaceuticals on Sertoli cell development and functions [frontiersin.org]
- 12. Effects of Phthalate Mixtures on Ovarian Folliculogenesis and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The mechanism of this compound -induced ferroptosis via TNF/IL6/STAT3 signal pathway in TM-3 cells [jstage.jst.go.jp]
- 16. mdpi.com [mdpi.com]
Monobutyl Phthalate as a Biomarker of Dibutyl Phthalate Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl phthalate (DBP) is a widely used plasticizer and solvent in various consumer products, leading to ubiquitous human exposure. Following absorption, DBP is rapidly metabolized in the body to its primary and more toxic metabolite, monobutyl phthalate (MBP). MBP is considered a reliable biomarker for assessing human exposure to DBP. Due to its endocrine-disrupting properties and potential adverse health effects, accurate and sensitive quantification of MBP in biological matrices is crucial for toxicological studies, human biomonitoring, and risk assessment in drug development. These application notes provide detailed protocols for the analysis of MBP in biological samples and summarize key quantitative data and toxicological pathways.
Toxicokinetics and Metabolism
Upon oral exposure, DBP is quickly hydrolyzed by esterases in the intestines to form MBP.[1] MBP is the predominant metabolite and is considered the biologically active form responsible for the toxic effects associated with DBP exposure.[2] Following its formation, MBP can be further metabolized through oxidation and is primarily excreted in the urine as a glucuronide conjugate.[3] The elimination of MBP is rapid, with a reported half-life of approximately 2.6 hours in humans, and the majority of an administered DBP dose is excreted as metabolites within the first 24 hours.[4] This rapid metabolism and excretion make urinary MBP a sensitive and timely biomarker of recent DBP exposure.
Data Presentation
The following tables summarize quantitative data related to the analysis of MBP in biological samples and its correlation with DBP exposure.
Table 1: Analytical Parameters for this compound (MBP) Quantification
| Parameter | Urine | Plasma | Reference |
| Analytical Method | LC-MS/MS | UPLC-MS/MS | [5][6] |
| Limit of Detection (LOD) | 0.15 ng/mL | 6.9 ng/mL | [7][8] |
| Limit of Quantification (LOQ) | 1 ng/mL | 25 ng/mL | [8][9] |
| Concentration Range | 0.95 - 13.34 µg/g creatinine | 25 - 5,000 ng/mL | [7][8] |
| Absolute Recovery | >90% (SPE) | >92% (Protein Precipitation) | [5][8] |
Table 2: Urinary this compound (MBP) Levels in Human Populations
| Population | Sample Size | 95th Percentile MBP Level (ppb) | 95th Percentile MBP Level (µg/g creatinine) | Reference |
| U.S. Adult Reference Population | 289 | 294 | 162 | [1] |
| NHANES 1999-2000 (≥ 6 years) | ~2,540 | - | - | |
| Women of Reproductive Age (20-40 years) | Subset of 289 | - | Significantly higher than other groups | [1] |
Table 3: Correlation of a Single Oral Dose of Dibutyl Phthalate (DBP) with Urinary this compound (MBP) Excretion in a Human Volunteer
| Parameter | Value | Reference |
| DBP Dose | ~60 µg/kg | [4] |
| Major Metabolite | This compound (MBP) | [4] |
| Percentage of Dose Excreted as MBP in 24h | 84% | [4] |
| Time to Peak MBP Concentration | 2 - 4 hours | [4] |
| MBP Elimination Half-life | 2.6 hours | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol is adapted from methodologies described by the Centers for Disease Control and Prevention (CDC) and other published studies.[5]
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Pipette 950 µL of urine into a glass tube.
-
Add 50 µL of an internal standard mixture solution (e.g., ¹³C₄-MBP).
-
Add 245 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 5 µL of β-glucuronidase (from E. coli, ~200 U/mL) to hydrolyze the MBP-glucuronide conjugate.
-
Incubate the mixture at 37°C for 90 minutes in a shaking water bath.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) sequentially with 1 mL of methanol, 1 mL of acetonitrile, and 1 mL of phosphate buffer (pH 2.0).
-
Dilute the incubated urine sample with 1 mL of phosphate buffer (pH 2.0) and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M formic acid followed by 1 mL of water.
-
Dry the cartridge under negative pressure.
-
Elute the analytes with 1 mL of acetonitrile followed by 1 mL of ethyl acetate.
-
Collect the eluent and evaporate to dryness under a gentle stream of nitrogen at 55°C.
-
Reconstitute the dry residue in 200 µL of a suitable mobile phase (e.g., 10:90 v/v acetonitrile:water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.02% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.02% acetic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, hold for a short period, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Spray Voltage: -3,700 V.
-
Source Temperature: 600°C.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for MBP and its internal standard.
-
Protocol 2: Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol is based on a validated method for MBP analysis in rat plasma, which can be adapted for human plasma.[8]
1. Sample Preparation (Protein Precipitation)
-
Pipette 25 µL of blank plasma into a microcentrifuge tube.
-
For calibration standards and quality controls, spike with 25 µL of the appropriate MBP spiking solution.
-
Add 25 µL of the internal standard working solution.
-
Add 425 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge for 6 minutes at a high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis
-
The UPLC-MS/MS parameters would be similar to those described in Protocol 1, with potential optimization of the gradient and run time for the plasma matrix.
Mandatory Visualizations
Caption: Metabolic pathway of Dibutyl Phthalate (DBP) to this compound (MBP).
Caption: Experimental workflow for the analysis of this compound (MBP).
Caption: Signaling pathway of MBP-induced ferroptosis via TNF/IL-6/STAT3.
References
- 1. Pharmacokinetics of Dibutyl Phthalate (DBP) in the Rat Determined by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steady-State Human Pharmacokinetics of this compound Predicted by Physiologically Based Pharmacokinetic Modeling Using Single-Dose Data from Humanized-Liver Mice Orally Administered with Dibutyl Phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 9. Urinary levels of seven phthalate metabolites in the U.S. population from the National Health and Nutrition Examination Survey (NHANES) 1999-2000 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cellular Effects of Monobutyl Phthalate
Introduction
Monobutyl phthalate (MBP) is the primary active metabolite of the widely used plasticizer dibutyl phthalate (DBP). As an environmental endocrine disruptor, MBP has been shown to exert various toxic effects on different cell types, impacting reproductive health, metabolic function, and embryonic development. These application notes provide a comprehensive overview of the cellular effects of MBP and detailed protocols for key experiments to investigate these effects. This information is intended for researchers, scientists, and professionals in drug development engaged in studying the mechanisms of MBP toxicity.
Cellular Effects of this compound
MBP has been demonstrated to induce a range of cellular responses, including:
-
Cytotoxicity and Reduced Cell Viability: MBP exposure can lead to decreased cell viability in a dose- and time-dependent manner in various cell lines, including pancreatic INS-1 beta cells, TM4 Sertoli cells, and rat embryonic limb bud cells.[1][2][3][4]
-
Induction of Oxidative Stress: A common mechanism of MBP-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This has been observed in INS-1 pancreatic beta cells and is implicated in the developmental toxicity in rat embryonic limb bud cells.[1][2][5]
-
Apoptosis and Ferroptosis: MBP can trigger programmed cell death. Studies have shown that MBP induces apoptosis in zebrafish liver and Sertoli cells.[6] Furthermore, it can induce ferroptosis, a form of iron-dependent cell death, in TM3 Leydig cells through the TNF/IL6/STAT3 signaling pathway.[7]
-
Disruption of Steroidogenesis: MBP interferes with steroid hormone biosynthesis. In human H295R adrenocortical cells and mouse Leydig tumor cells, MBP has been shown to decrease the production of key steroid hormones like testosterone and androstenedione by downregulating the expression of steroidogenic enzymes.[5][8][9]
-
Endoplasmic Reticulum (ER) Stress and Autophagy: In zebrafish liver, MBP can induce ER stress, activating the IRE1α-XBP1 pathway, which subsequently leads to autophagy and metabolic disorders.[10]
-
Alterations in Cell Signaling and Gene Expression: MBP can modulate various signaling pathways and gene expression profiles. For instance, it has been shown to affect the ERK/NF-κB pathway in hepatocytes and alter the expression of genes related to pancreatic beta-cell function.[2] In human Sertoli cells, MBP can reduce the expression of proteins crucial for the blood-testis barrier.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of MBP on cells.
Table 1: Cytotoxicity of this compound (MBP) in Different Cell Types
| Cell Type | Assay | Exposure Time | IC50 Value | Reference |
| Rat Embryonic Limb Bud Cells | Neutral Red Uptake | 96 h | 307.24 µg/mL (1.38 mM) | [1] |
| Rat Embryonic Limb Bud Cells | Alcian Blue Staining | 96 h | 142.61 µg/mL (0.64 mM) | [1] |
| TM3 Leydig Cells | CCK-8 | Not Specified | 5173 µmol/L (5.17 mM) | [12] |
Table 2: Effects of this compound (MBP) on Steroid Hormone Levels in H295R Cells (48h exposure)
| Hormone | MBP Concentration | Change in Hormone Level | Reference |
| Testosterone | 500 µM | 22% decrease | [8] |
| Androstenedione | 10 µM | 9% increase | [8] |
| Corticosterone | 500 µM | 8.4% decrease | [8] |
| Cortisol | 500 µM | Decrease | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of MBP on cells.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of MBP on cultured cells by measuring mitochondrial metabolic activity.
Materials:
-
Cells of interest (e.g., INS-1, H295R)
-
Complete cell culture medium
-
This compound (MBP) stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Prepare serial dilutions of MBP in culture medium from the stock solution. The final concentration of DMSO should be less than 0.1% (v/v).[2]
-
Remove the medium from the wells and add 100 µL of the prepared MBP dilutions (e.g., 0.001, 0.01, 0.1, 1, 10 µM) or control medium (with DMSO vehicle) to the respective wells.[2]
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[2]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.[2][9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][9]
-
Shake the plate for 10 minutes in the dark to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 595 nm using a microplate reader.[2][9]
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Assessment of Oxidative Stress (Total Oxidant Status)
Objective: To quantify the level of oxidative stress induced by MBP by measuring the total oxidant status (TOS) in cell lysates.
Materials:
-
Cells of interest
-
MBP stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Total Oxidant Status (TOS) assay kit (e.g., Rel Assay kits)
-
Microplate reader
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of MBP for the desired time.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer and collect the supernatant after centrifugation.
-
Perform the TOS assay according to the manufacturer's instructions.[2] The principle of this assay is based on the oxidation of ferrous ions to ferric ions by oxidants present in the sample.[2]
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the TOS levels based on a standard curve.
Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To detect and quantify apoptosis (early and late stages) and necrosis in cells treated with MBP using flow cytometry.
Materials:
-
Cells of interest
-
MBP stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and expose them to different concentrations of MBP for the desired duration.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Protocol 4: Quantification of Steroid Hormones by LC-MS
Objective: To measure the levels of steroid hormones (e.g., testosterone, progesterone) in the cell culture medium after MBP exposure.
Materials:
-
H295R cells (or other steroidogenic cell line)
-
Complete cell culture medium (potentially with dibutyryl-cyclic-AMP for stimulated conditions)
-
MBP stock solution
-
24-well plates
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed H295R cells in 24-well plates and allow them to adhere.
-
Treat the cells with various concentrations of MBP for 48 hours. For stimulated conditions, dbcAMP can be added to the medium.[5][8]
-
After incubation, collect the cell culture medium.
-
Analyze the steroid hormone concentrations in the medium using a validated LC-MS method.[5][8]
-
Quantify the hormone levels by comparing them to a standard curve of known hormone concentrations.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: MBP-induced ferroptosis via the TNF/IL6/STAT3 signaling pathway.
References
- 1. Effects of dibutyl phthalate and this compound on cytotoxicity and differentiation in cultured rat embryonic limb bud cells; protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (MBP) can dysregulate the antioxidant system and induce apoptosis of zebrafish liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. the-mechanism-of-monobutyl-phthalate-induced-ferroptosis-via-tnf-il6-stat3-signal-pathway-in-tm-3-cells - Ask this paper | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound can induce autophagy and metabolic disorders by activating the ire1a-xbp1 pathway in zebrafish liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulatory and junctional proteins of the blood-testis barrier in human Sertoli cells are modified by this compound (MBP) and bisphenol A (BPA) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of this compound -induced ferroptosis via TNF/IL6/STAT3 signal pathway in TM-3 cells [jstage.jst.go.jp]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Monobutyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyl phthalate (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer and common environmental contaminant. Due to the endocrine-disrupting potential of DBP and its metabolites, sensitive and reliable methods for the quantification of MBP in biological matrices are crucial for exposure assessment and toxicological studies. Solid-Phase Microextraction (SPME) offers a rapid, solvent-minimized, and sensitive approach for the extraction and preconcentration of MBP prior to chromatographic analysis.
These application notes provide a comprehensive overview and detailed protocols for the sampling of this compound using SPME, primarily from biological samples such as urine, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Principle of SPME for this compound Analysis
SPME is an equilibrium-based extraction technique that utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (or its headspace), and analytes partition from the sample matrix onto the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. For a polar and thermally less stable compound like MBP, a derivatization step is often required to enhance its volatility and improve chromatographic performance.
Key Experimental Considerations
Several factors influence the efficiency of SPME for MBP analysis:
-
SPME Fiber Selection: The choice of fiber coating is critical and depends on the polarity of the analyte. For phthalate metabolites, polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers are commonly employed.
-
Extraction Mode: Direct immersion (DI-SPME) of the fiber into the liquid sample or headspace extraction (HS-SPME) can be used.[1][2][3] For semi-volatile compounds like derivatized MBP, DI-SPME is often preferred.
-
Sample Pre-treatment: In biological samples like urine, MBP is often present as a glucuronide conjugate.[4] An enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the conjugate and measure the total MBP concentration.[4][5]
-
Derivatization: To improve the volatility and thermal stability of MBP for GC analysis, a derivatization step is typically performed. This often involves methylation (e.g., with diazomethane) or silylation to convert the carboxylic acid group to an ester or silyl ester, respectively.[4][5]
-
Extraction Conditions: Parameters such as extraction time, temperature, pH, and the addition of salt (salting-out effect) must be optimized to maximize analyte recovery.
Data Presentation
Table 1: Quantitative Data for Phthalate Metabolite Analysis (including MBP) using various extraction methods and GC-MS
| Parameter | Value | Matrix | Method | Citation |
| This compound (MBP) | ||||
| Limit of Quantification (LOQ) | 3 µg/L | Urine | LLE-GC-MS | [4] |
| Linearity Range | 10 - 50,000 µg/L | Urine | LLE-GC-MS | [4] |
| Recovery | 86.3% - 119% | Spiked Urine | LLE-GC-MS | [5] |
| Median Concentration Detected | 60.0 ng/mL | Human Urine | LLE-GC-MS | [5][6] |
| General Phthalate Esters | ||||
| Limit of Detection (LOD) | 15 pg/µL | Human Serum | DI-SPME-GC/MS | [7] |
| RSDs | < 4% | Human Serum | DI-SPME-GC/MS | [7] |
Note: Data for SPME of derivatized MBP is limited in the literature; the table includes data from other relevant extraction methods for context.
Experimental Protocols
Protocol 1: Determination of Total this compound in Urine using SPME-GC-MS
This protocol outlines the enzymatic hydrolysis, derivatization, and subsequent SPME extraction of MBP from urine samples.
1. Materials and Reagents:
-
This compound (MBP) standard
-
Internal standard (e.g., ¹³C₄-MBP or Monohexyl phthalate)
-
β-glucuronidase (from E. coli)
-
Ammonium acetate buffer (pH 6.5)
-
Derivatizing agent (e.g., Diazomethane solution or a silylating agent like BSTFA with 1% TMCS)
-
Organic solvents (e.g., n-hexane, diethyl ether, acetonitrile)
-
Sodium chloride (NaCl)
-
SPME fiber assembly (e.g., 85 µm Polyacrylate or 65 µm PDMS/DVB)
-
Autosampler vials with septa
2. Sample Preparation (Hydrolysis):
-
Pipette 1 mL of urine sample into a glass vial.
-
Add an appropriate amount of the internal standard solution.
-
Add 0.5 mL of ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase solution.
-
Vortex the sample and incubate at 37°C for at least 90 minutes to ensure complete hydrolysis of the MBP-glucuronide.
3. Derivatization (Methylation Example):
-
Caution: Diazomethane is explosive and carcinogenic. This procedure must be performed in a fume hood with appropriate safety precautions.
-
After hydrolysis, acidify the sample to approximately pH 5 with acetic acid.
-
Extract the hydrolyzed MBP with a suitable organic solvent (e.g., a mixture of n-hexane and dichloromethane).[4]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of diethyl ether.
-
Add diazomethane solution dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10-15 minutes.
-
Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in a suitable solvent for SPME.
4. SPME Procedure (Direct Immersion):
-
Transfer the reconstituted derivatized sample to a 2 mL autosampler vial.
-
Add NaCl to the sample to achieve a concentration of approximately 20-30% (w/v) to enhance the extraction efficiency (salting-out effect).
-
Place the vial in the autosampler tray.
-
Condition the SPME fiber according to the manufacturer's instructions.
-
Set the SPME parameters in the instrument software:
-
Extraction Mode: Direct Immersion
-
Incubation Temperature: 60°C
-
Incubation Time: 5 minutes
-
Extraction Time: 30 minutes
-
Agitation: On (e.g., 250 rpm)
-
5. GC-MS Analysis:
-
After extraction, the SPME fiber is automatically inserted into the hot GC inlet for thermal desorption.
-
GC Inlet Temperature: 260°C
-
Desorption Time: 2 minutes
-
Carrier Gas: Helium
-
Column: A suitable capillary column for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 5°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for methylated MBP and the internal standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. [Determination of monoester metabolites of butylbenzyl phthalate (BBP) by GC-MS in the urine of exposed workers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of five phthalate monoesters in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput analysis of phthalate esters in human serum by direct immersion SPME followed by isotope dilution-fast GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Monobutyl Phthalate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of monobutyl phthalate (MBP) in various environmental matrices. The protocols are based on established analytical techniques and are intended to offer comprehensive guidance for laboratory personnel.
Introduction
This compound (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer in numerous consumer and industrial products.[1] Due to its potential endocrine-disrupting effects and widespread presence in the environment, accurate and sensitive detection of MBP in environmental samples is crucial for assessing human exposure and ecological risk.[2][3] This document outlines detailed protocols for sample preparation and analysis using common analytical instrumentation.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for the determination of this compound in different environmental samples.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Urine | GC-MS with derivatization | - | 3 µg/L | Not Specified | [4] |
| Urine | GC-MS without derivatization | 0.038 ng (per 2 µL injection) | - | Not Specified | [5] |
| Water & Landfill Leachate | GC-FID | - | Not Specified | 97-109 (Water), 85-101 (Leachate) | [6] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Matrix | Method | Limit of Quantification (LLOQ) | Recovery (%) | Reference |
| Plasma & Urine | LC-ESI-MS/MS | 5 ng/mL | Not Specified | [7] |
| Various Tissues | LC-ESI-MS/MS | 10-20 ng/g | Not Specified | [7] |
| Food & Beverages | LC-MS/MS | As low as 1 ppb | Not Specified | [8] |
Table 3: Immunoassay Methods
| Matrix | Method | Limit of Detection (LOD) | Detection Range | Reference |
| Water | Fluorescence Polarization Immunoassay (FPIA) | 5 ng/mL | 30–50,000 ng/mL | [9] |
| Urine | Fluorescence Polarization Immunoassay (FPIA) | 100 ng/mL | 200–500,000 ng/mL | [9] |
Experimental Protocols
Protocol 1: Sample Preparation of Water and Landfill Leachate Samples for GC-FID Analysis
This protocol is adapted from a validated method for the determination of di-n-butyl phthalate, which is applicable for its metabolite, MBP.[6]
1. Materials and Reagents:
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Distilled water
- Solid-Phase Extraction (SPE) columns (e.g., Phenomenex Strata C-18)[6]
- Nitrogen gas, high purity
- Internal standard (e.g., Benzyl benzoate)[6]
2. Procedure:
- SPE Column Conditioning: Condition the C-18 SPE column by passing 5 mL of methanol followed by 5 mL of distilled water.[6]
- Sample Loading: Pass the water or landfill leachate sample through the conditioned SPE column at a flow rate of approximately 1 mL/min.[6]
- Elution: Elute the retained analytes, including MBP and the internal standard, with 6 mL of a 1:1 mixture of methanol and dichloromethane.[6]
- Concentration: Concentrate the collected eluate to 1 mL under a gentle stream of nitrogen gas.[6]
- Analysis: The concentrated sample is now ready for injection into the GC-FID system.
Protocol 2: Sample Preparation of Urine for GC-MS Analysis
This protocol involves enzymatic hydrolysis to measure total MBP (free and glucuronidated).[4]
1. Materials and Reagents:
- β-glucuronidase
- n-hexane
- Dichloromethane
- Internal standard (e.g., Monohexyl phthalate)[4]
- Diazomethane solution in diethyl ether (for methylation/derivatization)
- Acetonitrile
2. Procedure:
- Enzymatic Hydrolysis: Subject the urine sample to enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide conjugates of MBP.[4]
- Internal Standard Addition: Add the internal standard to the hydrolyzed urine sample.[4]
- Extraction: Acidify the sample and saturate with salt, then extract with a mixture of n-hexane and dichloromethane.[4]
- Washing and Drying: Wash the organic fractions, dehydrate, and evaporate to dryness.[4]
- Derivatization: Methylate the residue using diazomethane dissolved in diethyl ether.[4]
- Purification: Evaporate the derivatization agent and further purify the residue by extraction into n-hexane from an alkaline buffer.[4]
- Final Preparation: Evaporate the organic fractions and redissolve the residue in acetonitrile for GC-MS analysis.[4]
Protocol 3: Sample Preparation of Sediment for GC-MS Analysis
This protocol employs ultrasonic-assisted extraction.[10]
1. Materials and Reagents:
- Dichloromethane (DCM)
- Silica gel
- Neutral alumina
- Ethyl acetate-hexane mixture (8:2, v/v)
2. Procedure:
- Extraction: Extract the sediment sample with dichloromethane using an ultrasonic-assisted technique.[10]
- Purification: Purify the extract using a Solid-Phase Extraction (SPE) column packed with a mixture of silica gel and neutral alumina (2:3, m/m).[10]
- Elution: Elute the analytes from the SPE column with 20 mL of an ethyl acetate-hexane (8:2, v/v) mixture.[10]
- Analysis: The eluate is ready for qualitative and quantitative analysis by GC-MS.
Visualizations
Caption: Experimental workflow for the detection of this compound (MBP).
Disclaimer: These protocols are intended for guidance and should be validated in the user's laboratory for their specific application.
References
- 1. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agbigdata.aiijournal.com [agbigdata.aiijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of monoester metabolites of butylbenzyl phthalate (BBP) by GC-MS in the urine of exposed workers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
- 6. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
- 7. scispace.com [scispace.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Monobutyl Phthalate (MBP) Toxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture-based assays to evaluate the toxicological effects of monobutyl phthalate (MBP), a primary metabolite of the widely used plasticizer dibutyl phthalate (DBP). The following sections detail methodologies for assessing cytotoxicity, endocrine disruption, oxidative stress, and genotoxicity, along with data presentation and visualization of relevant biological pathways.
Assessment of MBP-Induced Cytotoxicity
Cytotoxicity assays are fundamental in determining the concentration-dependent toxicity of a compound on cell viability and proliferation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1]
Protocol:
-
Cell Seeding: Plate cells (e.g., INS-1, TM-3, H295R) in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁵ cells/well in 100 µL of complete culture medium.[2][3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of MBP in the appropriate cell culture medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of MBP (e.g., 0.001 µM to 500 µM) or vehicle control (e.g., 0.1% DMSO).[3][4]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[3][5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][5]
-
Analysis: Express cell viability as a percentage relative to the vehicle control. Calculate the IC50 value, which is the concentration of MBP that causes a 50% reduction in cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Quantitative Cytotoxicity Data for MBP
| Cell Line | Assay | Exposure Time | IC50 / Effect Concentration | Reference |
| Rat Embryonic Limb Bud Cells | Neutral Red Uptake | 96 h | IC50: 307.24 µg/mL (1.38 mM) | [6] |
| Rat Embryonic Limb Bud Cells | Alcian Blue Staining | 96 h | IC50: 142.61 µg/mL (0.64 mM) | [6] |
| TM-3 Cells | Cell Viability | Not Specified | IC50: 5173 µmol/L (5.173 mM) | [7] |
| H295R Cells | MTT Assay | 48 h | No significant cell death up to 500 µM | [4][8] |
| INS-1 Pancreatic Beta Cells | MTT Assay | 24, 48, 72 h | Decreased viability at 0.001-10 µM | [9][10] |
Endocrine Disrupting Potential of MBP
MBP is known to interfere with the endocrine system, particularly steroidogenesis. Reporter gene assays and direct measurement of hormone levels are key methods for assessing these effects.
Steroidogenesis Assay in H295R Cells
The H295R cell line is a valuable in vitro model for studying the effects of chemicals on the production of steroid hormones.[4][8]
Protocol:
-
Cell Seeding: Seed H295R cells in 24- or 96-well plates at an appropriate density (e.g., 50,000 cells/well for a 96-well plate) in a complete culture medium.[4]
-
Acclimation: Allow cells to acclimate for 24 hours.
-
Compound Exposure: Replace the medium with fresh medium containing various concentrations of MBP (e.g., 1-500 µM) or a vehicle control.[4] For studies on stimulated steroidogenesis, dbcAMP can be added to the medium.[4]
-
Incubation: Incubate the cells for 48 hours.
-
Hormone Quantification: Collect the cell culture medium and quantify the levels of steroid hormones such as testosterone, androstenedione, corticosterone, and progesterone using liquid chromatography-mass spectrometry (LC-MS).[4][11]
-
Cell Viability: Concurrently, assess cell viability in the same wells using an appropriate method like the MTT assay to ensure that observed effects on hormone levels are not due to cytotoxicity.
Luciferase Reporter Gene Assay for Androgenic and Thyroid Receptor Activity
This assay is used to determine if MBP can act as an agonist or antagonist of nuclear receptors like the androgen receptor (AR) and thyroid receptor (TR).[12]
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., CHO-K1, HepG2) and transiently transfect them with a plasmid containing the hormone response element (HRE) for the receptor of interest (e.g., ARE for androgen receptor) linked to a luciferase reporter gene, along with a plasmid expressing the receptor itself.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Exposure:
-
Agonist Mode: Expose the cells to various concentrations of MBP.
-
Antagonist Mode: Expose the cells to a known receptor agonist (e.g., testosterone for AR) in the presence of varying concentrations of MBP.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Activity Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis:
-
In agonist mode, an increase in luciferase activity indicates agonistic effects.
-
In antagonist mode, a decrease in the agonist-induced luciferase activity indicates antagonistic effects. Calculate IC50 (for antagonists) or EC50 (for agonists) values.[12]
-
Signaling Pathway of MBP in Steroidogenesis
Caption: MBP's inhibitory effects on key enzymes in the testosterone biosynthesis pathway.
Quantitative Endocrine Disruption Data for MBP
| Assay Type | Receptor/Hormone | Effect | IC50 / EC50 | Reference |
| Luciferase Reporter Assay | Androgen Receptor | Anti-androgenic | IC50: 1.22 x 10⁻⁷ M | [12] |
| Luciferase Reporter Assay | Androgen Receptor | Androgenic | EC50: 1.13 x 10⁻⁵ M | [12] |
| Luciferase Reporter Assay | Thyroid Receptor | Antagonist | IC50: 2.77 x 10⁻⁶ M | [12] |
| Steroidogenesis (H295R) | Testosterone | Decrease | Significant at 500 µM | [4] |
| Steroidogenesis (H295R) | Androstenedione | Decrease | Significant at 500 µM | [4] |
| Steroidogenesis (H295R) | Corticosterone | Decrease | Significant at 500 µM | [4] |
Oxidative Stress and Genotoxicity Assessment
MBP exposure has been linked to the induction of oxidative stress and DNA damage in various cell types.
Measurement of Oxidative Stress
Total Oxidant and Antioxidant Status (TOS/TAS) Assay:
This assay measures the overall oxidative and anti-oxidative capacity of the cells.
Protocol:
-
Cell Culture and Exposure: Culture cells (e.g., INS-1) and expose them to different concentrations of MBP for a specified duration.
-
Cell Lysis: After exposure, harvest and lyse the cells to obtain the cell lysate.
-
TOS/TAS Measurement: Use commercially available kits (e.g., Rel Assay kits) to measure the Total Oxidant Status (TOS) and Total Antioxidant Status (TAS) in the cell lysates according to the manufacturer's instructions.[9]
-
Oxidative Stress Index (OSI): Calculate the OSI by dividing the TOS value by the TAS value. An increased OSI indicates a shift towards oxidative stress.
Reactive Oxygen Species (ROS) Detection:
Fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to measure intracellular ROS levels.
Protocol:
-
Cell Culture and Exposure: Culture and expose cells to MBP as described above.
-
Probe Loading: Wash the cells and incubate them with DCFH-DA (e.g., 20 µM) for 30 minutes.
-
Image Acquisition/Flow Cytometry: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence corresponds to higher ROS levels.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13]
Protocol:
-
Cell Fixation and Permeabilization: After MBP exposure, fix the cells with 4% paraformaldehyde and then permeabilize them with a solution like 0.25% Triton X-100 in PBS.[7]
-
TUNEL Reaction: Incubate the permeabilized cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) for 60 minutes at 37°C.[7][9]
-
Detection:
-
For fluorescently labeled dUTPs, visualize the apoptotic cells directly using a fluorescence microscope.
-
For hapten-labeled dUTPs (e.g., BrdUTP), use a secondary detection step with a fluorescently labeled antibody against the hapten.
-
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
Workflow for Assessing MBP-Induced Apoptosis and Oxidative Stress
Caption: General experimental workflow for evaluating MBP-induced cellular damage.
Quantitative Gene Expression Analysis (qPCR)
Quantitative Polymerase Chain Reaction (qPCR) can be used to measure changes in the expression of genes related to oxidative stress, apoptosis, and steroidogenesis.
Protocol:
-
RNA Extraction: Following MBP exposure, extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using gene-specific primers for target genes (e.g., BCL-2, BAX, p53, INS-1, INS-2) and a reference gene (e.g., GAPDH, β-actin).[3]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
TNF/IL6/STAT3 Signaling Pathway in MBP-Induced Ferroptosis
Recent studies have implicated the TNF/IL6/STAT3 signaling pathway in MBP-induced ferroptosis, a form of iron-dependent regulated cell death, in TM-3 Leydig cells.[7]
MBP-Induced Ferroptosis Signaling Pathway
References
- 1. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 21stcenturypathology.com [21stcenturypathology.com]
- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jabsonline.org [jabsonline.org]
- 13. TUNEL staining [abcam.com]
Application Notes and Protocols for the Quantification of Myelin Basic Protein (MBP) using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a key structural component of the myelin sheath in the central nervous system (CNS). Its quantification in biological fluids, particularly cerebrospinal fluid (CSF), is of significant interest in the study of neurological diseases, most notably multiple sclerosis (MS), where demyelination leads to the release of MBP and its fragments into the CSF.[1][2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the accurate quantification of MBP-derived peptides, providing valuable insights for disease monitoring and the development of therapeutic interventions.
These application notes provide detailed protocols for the quantification of human Myelin Basic Protein in cerebrospinal fluid (CSF) using a targeted LC-MS/MS approach based on multiple reaction monitoring (MRM).
Experimental Protocols
Protocol 1: Sample Preparation of Cerebrospinal Fluid (CSF) for MBP Analysis
This protocol outlines the steps for the extraction and tryptic digestion of Myelin Basic Protein from human CSF samples.
Materials:
-
Human CSF samples
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Thermomixer
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Sample Collection and Storage: CSF samples should be collected following standard clinical procedures to minimize blood contamination. Samples should be centrifuged to remove any cellular debris and stored at -80°C until analysis.
-
Reduction and Alkylation:
-
Thaw CSF samples on ice.
-
In a microcentrifuge tube, take a defined volume of CSF (e.g., 100 µL).
-
Add urea to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking in a thermomixer.
-
Cool the sample to room temperature.
-
Add IAM to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w). If the total protein concentration is unknown, a standard amount of trypsin (e.g., 1 µg) can be used.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Digestion Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Activate an SPE C18 cartridge by washing with 1 mL of acetonitrile followed by equilibration with 2 x 1 mL of 0.1% TFA in water.
-
Load the digested sample onto the SPE cartridge.
-
Wash the cartridge with 2 x 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with 1 mL of 50% acetonitrile/0.1% formic acid.
-
-
Sample Concentration:
-
Dry the eluted peptides in a vacuum centrifuge or by lyophilization.
-
Reconstitute the dried peptides in a suitable volume (e.g., 50 µL) of 0.1% formic acid in water for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of MBP Peptides
This protocol describes the parameters for the chromatographic separation and mass spectrometric detection of MBP signature peptides using a triple quadrupole mass spectrometer operating in MRM mode.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of nano or micro-flow rates.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 300 µL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | 5% to 40% B over 20 minutes, followed by a wash and re-equilibration step. |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| Dwell Time | 20-50 ms per transition |
Data Presentation
The following table summarizes the MRM transitions for selected human Myelin Basic Protein signature peptides. It is recommended to empirically optimize collision energies on the specific instrument being used for the analysis.
Table 1: MRM Transitions for Human Myelin Basic Protein Signature Peptides
| Peptide Sequence | Precursor Ion (m/z) | Charge State | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) - Starting Point |
| FFKNIVTPR | 553.3 | 2+ | 759.4 | y6 | 25 |
| 553.3 | 2+ | 906.5 | y7 | 28 | |
| 553.3 | 2+ | 428.2 | b4 | 22 | |
| V V H F F K N I V T P R | 708.9 | 2+ | 889.5 | y7 | 30 |
| 708.9 | 2+ | 1036.6 | y8 | 32 | |
| 708.9 | 2+ | 592.3 | b5 | 28 | |
| S H G R T Q D E N P V V H F F K | 996.0 | 2+ | 1145.6 | y9 | 35 |
| 996.0 | 2+ | 758.4 | y6 | 28 | |
| 996.0 | 2+ | 587.3 | b5 | 25 |
Note: Collision energies are provided as starting points and should be optimized for the specific mass spectrometer used to achieve maximum signal intensity.
Mandatory Visualization
Diagram 1: Experimental Workflow for MBP Quantification
Caption: Workflow for the quantitative analysis of Myelin Basic Protein (MBP).
Diagram 2: Simplified Role of MBP in Myelin Sheath
Caption: Simplified diagram of MBP's role in the myelin sheath.
References
- 1. Myelin basic protein in CSF as indicator of disease activity in multiple sclerosis | Semantic Scholar [semanticscholar.org]
- 2. Detection of myelin basic protein in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelin basic protein in cerebrospinal fluid and other body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myelin basic protein in CSF as indicator of disease activity in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Monobutyl Phthalate (MBP) Analysis
Welcome to the technical support center for monobutyl phthalate (MBP) analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of MBP, with a particular focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact MBP analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) based analysis of this compound (MBP), these effects can manifest as either ion suppression or enhancement.[2] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in your assay.[3] The primary cause is the competition between MBP and matrix components for ionization in the MS source.[1]
Q2: I am observing low recovery of MBP from my samples. What are the likely causes?
A2: Low recovery of MBP can stem from several factors. Inefficient extraction from the sample matrix is a common culprit. The choice of extraction solvent and method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) needs to be optimized for your specific matrix.[4] Additionally, MBP can adhere to plasticware, so using glass or polypropylene containers is recommended.[5] Inadequate delipidation, especially in fatty tissues, can also lead to low recovery.[5][6]
Q3: My results show high variability between replicate injections. What could be the reason?
A3: High variability is often a symptom of inconsistent matrix effects.[7] If the composition of the matrix varies between samples, the degree of ion suppression or enhancement can also fluctuate, leading to poor precision.[7] Inconsistent sample preparation is another major contributor. Ensure that all samples are treated identically during extraction and cleanup.[3] Instrument-related issues such as an unstable spray in the mass spectrometer can also cause variability.
Q4: How can I determine if my analysis is affected by matrix effects?
A4: A common method to assess matrix effects is the post-extraction spike analysis.[8][9] In this procedure, a known amount of analyte is added to a blank matrix extract that has already undergone the entire sample preparation process. The response of this post-extraction spike is then compared to the response of the analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[8][9]
Q5: What is the best internal standard to use for MBP analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or D-labeled MBP.[7] A SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte and will co-elute chromatographically.[7] This means it will experience the same degree of matrix effects as the MBP, allowing for accurate correction and reliable quantification.[7] If a SIL-MBP is unavailable, a structurally similar compound can be used, but it may not compensate for matrix effects as effectively.[10]
Troubleshooting Guides
Guide 1: Troubleshooting Low Analyte Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery of MBP during sample preparation and analysis.
Problem: Consistently low recovery of MBP across all samples.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inefficient Extraction | Evaluate different extraction solvents (e.g., acetonitrile, ethyl acetate) and techniques (LLE vs. SPE).[4] | For plasma, a simple protein precipitation with acetonitrile can be effective.[5][6] For more complex matrices like tissue homogenates, a more rigorous extraction and delipidation step may be necessary.[5][6] |
| Analyte Adsorption | Use glass or polypropylene labware instead of polystyrene.[5] Pre-rinse pipette tips with the extraction solvent. | Prepare and store all solutions, especially stock solutions, in glass containers.[5] |
| Incomplete Delipidation | For fatty matrices, incorporate a delipidation step, such as freezing the extract after adding acetonitrile.[5][6] | Submerging vials in liquid nitrogen after adding acetonitrile can effectively precipitate lipids.[5][6] |
| Suboptimal pH | Adjust the pH of the sample or extraction solvent to ensure MBP is in a non-ionized state for better extraction efficiency. | The addition of 0.1% formic acid to the extraction solvent has been shown to be effective.[5] |
Workflow for Diagnosing Low Recovery:
Guide 2: Identifying and Mitigating Matrix Effects
This guide outlines the steps to identify and minimize the impact of matrix effects on your MBP analysis.
Problem: Inconsistent results, poor linearity in calibration curves, or significant ion suppression/enhancement.
Strategies for Mitigation:
| Strategy | Detailed Methodology | Expected Outcome |
| Sample Preparation Optimization | Implement a more thorough cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4] | Reduced ion suppression/enhancement, leading to improved accuracy and precision. |
| Chromatographic Separation | Modify the LC gradient, change the column chemistry, or use a smaller particle size column to improve the separation of MBP from co-eluting matrix components.[11] | Temporal separation of MBP from interfering species, minimizing their impact on ionization. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix that is representative of the study samples.[12] | Compensates for consistent matrix effects by ensuring that calibrators and samples experience similar ionization conditions. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Use a SIL-MBP as an internal standard.[7] | The SIL-IS co-elutes with MBP and experiences the same matrix effects, allowing for accurate correction and reliable quantification.[7] |
| Sample Dilution | Dilute the sample extract before injection.[7] | Reduces the concentration of both the analyte and interfering matrix components, which can alleviate ion suppression. This is only feasible if the MBP concentration is sufficiently high.[7] |
Experimental Protocol: Post-Extraction Spike Analysis to Quantify Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of MBP standard into the reconstitution solvent.
-
Set B (Pre-extraction Spike): Spike a known amount of MBP standard into a blank matrix sample before the extraction process.
-
Set C (Post-extraction Spike): Spike a known amount of MBP standard into a blank matrix sample after the extraction process.
-
-
Process the samples: Perform the sample extraction procedure for Sets B and C.
-
Analyze the samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
A Matrix Effect value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.[8]
Decision Tree for Mitigating Matrix Effects:
Data Presentation
Table 1: Comparison of Sample Preparation Methods for MBP Analysis in Plasma
| Method | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Reference |
| Protein Precipitation (Acetonitrile) | >92% | Not explicitly stated, but method validation was successful | ≤ 10.1% | [5][6] |
| Solid-Phase Extraction (SPE) | 94.6% - 105.3% | Not explicitly stated, but method deemed adequate to minimize matrix effects | < 15% | [8] |
| Liquid-Liquid Extraction (LLE) | 76% - 106% | Dependent on extraction solvent and matrix | < 15% | [12] |
Table 2: UPLC-MS/MS Parameters for MBP Analysis in Rat Plasma
| Parameter | Condition | Reference |
| UPLC System | Waters Acquity UPLC | [5] |
| Mass Spectrometer | Sciex 4000 QTRAP | [5] |
| Ionization Mode | Negative Ion Mode | [5][6] |
| Column | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8-μm) | [5] |
| Mobile Phase A | Water with 0.1% formic acid | [5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [5] |
| Flow Rate | 0.5 mL/min | [5] |
| Injection Volume | 5 µL | [5] |
Experimental Protocols
Protocol 1: Extraction of MBP from Rat Plasma using Protein Precipitation
This protocol is adapted from a validated method for MBP quantitation in rat plasma.[5][6]
-
Sample Preparation:
-
Pipette 25 µL of blank plasma, calibration standard, or quality control sample into a microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add 25 µL of the internal standard working solution to each tube.
-
-
Protein Precipitation:
-
Add 425 µL of 0.1% formic acid in acetonitrile to each tube.
-
-
Vortex and Centrifuge:
-
Vortex mix the samples thoroughly.
-
Centrifuge for 6 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
-
Protocol 2: Extraction of MBP from Pup Homogenate
This protocol is adapted from a validated method for MBP quantitation in pup homogenate and includes a delipidation step.[5][6]
-
Sample Preparation:
-
Weigh 0.5 g of pup homogenate into a vial.
-
Spike with the appropriate calibration standard or quality control solution.
-
-
Internal Standard Addition:
-
Add 25 µL of the internal standard working solution.
-
-
Sonication:
-
Add 300 µL of 0.1% formic acid in water.
-
Vortex briefly and then sonicate for 90 minutes.
-
-
Extraction and Delipidation:
-
Add 1 mL of acetonitrile, vortex mix, and centrifuge for 15 minutes.
-
For delipidation, the original method suggests submerging the vials in liquid nitrogen after the addition of acetonitrile to precipitate lipids.
-
-
Supernatant Transfer:
-
Transfer the supernatant for analysis.
-
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 11. sciex.com [sciex.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Monobutyl Phthalate (MBP) Detection by UPLC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of monobutyl phthalate (MBP) detection using UPLC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound (MBP) in negative ion mode UPLC-MS/MS?
A1: In negative ion electrospray ionization (ESI-), the typical precursor ion for MBP is [M-H]⁻ with an m/z of 221.08. Common product ions for fragmentation in Multiple Reaction Monitoring (MRM) mode include m/z 77.0 (corresponding to the benzoate fragment) and m/z 121.0 (corresponding to the phthalic acid fragment). The transition m/z 221.0 → 77.0 is often used for quantification.[1][2]
Q2: Why is negative ionization mode preferred for MBP analysis?
A2: Negative ionization mode, specifically electrospray ionization (ESI-), is generally preferred for the analysis of this compound and other phthalate monoesters because the carboxylic acid group on these molecules is readily deprotonated, leading to a strong [M-H]⁻ signal and thus higher sensitivity.[1][3][4]
Q3: What is a common issue that can compromise the sensitivity of MBP detection?
A3: A primary issue that can compromise sensitivity is background contamination from phthalates present in laboratory equipment and solvents.[5] Phthalates are ubiquitous plasticizers and can leach from plastic containers, pipette tips, and solvent lines, leading to high background noise and inaccurate quantification.[5]
Q4: How can I minimize background contamination?
A4: To minimize background contamination, it is crucial to use glassware for all sample preparation and storage.[3][5] All glassware should be scrupulously cleaned, for instance by rinsing with water, followed by acetone and hexane.[5] Using high-purity, LC-MS grade solvents is also essential.[3] Additionally, incorporating a trap column between the autosampler and the pump can help capture any phthalates leaching from the UPLC system itself.[6]
Q5: What are matrix effects and how can they affect MBP analysis?
A5: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix.[7][8] This can lead to either ion suppression or enhancement, affecting the accuracy and sensitivity of the measurement. In complex biological matrices like plasma or urine, matrix effects can be a significant challenge.[8]
Troubleshooting Guide
This guide addresses specific issues that can arise during the UPLC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal / Noisy Baseline | Contamination from solvents, glassware, or UPLC system components. | - Use high-purity, LC-MS grade solvents. - Utilize glass containers and pipettes for all sample and standard preparation.[3][5] - Thoroughly clean all glassware before use.[5] - Install a trap column in the UPLC system to capture phthalate contaminants.[6] - Analyze laboratory blanks to identify sources of contamination.[7] |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase composition. - Column degradation. - Sample solvent mismatch with the mobile phase. | - Optimize the mobile phase, for example by adjusting the percentage of organic solvent or the concentration of additives like acetic or formic acid.[7] - Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. - Replace the UPLC column if it has degraded. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization parameters. - Matrix effects causing ion suppression. - Inefficient sample extraction. | - Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature.[9] - Implement a more effective sample cleanup procedure like solid-phase extraction (SPE) to remove interfering matrix components.[7] - Use a deuterated internal standard (e.g., MBP-d4) to compensate for matrix effects and variations in ionization.[3] - Evaluate different mobile phase additives (e.g., ammonium formate) to enhance ionization.[4] |
| Inconsistent Results / Poor Reproducibility | - Inconsistent sample preparation. - Fluctuation in instrument performance. - Sample instability. | - Use an automated liquid handler for precise and consistent sample preparation. - Regularly perform system suitability tests to ensure the UPLC-MS/MS is performing optimally. - Investigate the stability of MBP in the prepared extracts under different storage conditions.[3] |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a simplified representation of a common method for extracting MBP from plasma.[3][4]
-
Aliquoting: Transfer 25 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., MBP-d4 in water).
-
Protein Precipitation: Add 425 µL of acetonitrile containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample for approximately 6 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Operating Conditions
The following table summarizes typical starting parameters for the analysis of MBP. These should be optimized for your specific instrumentation and application.
| Parameter | Typical Condition |
| UPLC Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Acetic Acid in Water[7] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile[7] |
| Flow Rate | 0.3 - 0.5 mL/min[2][3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| MRM Transition (MBP) | Precursor: 221.08 m/z, Product: 77.0 m/z[1][2] |
| MRM Transition (MBP-d4) | Precursor: 225.1 m/z, Product: 125.0 m/z (example) |
Quantitative Data Summary
The following table presents a summary of reported limits of detection (LOD) and quantification (LOQ) for MBP in various studies to provide a benchmark for expected sensitivity.
| Matrix | LOD | LOQ | Reference |
| Rat Plasma | 6.9 ng/mL | 25 ng/mL | [3] |
| Pup Homogenate | 9.4 ng/g | 50 ng/g | [3] |
| Human Urine | 0.3 ng/mL | 1.0 ng/mL | [7] |
Visualizations
References
- 1. This compound | C12H14O4 | CID 8575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 6. s4science.at [s4science.at]
- 7. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
Troubleshooting peak tailing in HPLC analysis of monobutyl phthalate
Technical Support Center: HPLC Analysis of Monobutyl Phthalate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: In an ideal HPLC separation, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased overall method sensitivity.
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The primary causes of peak tailing for an acidic compound like this compound are:
-
Secondary Silanol Interactions: Unwanted interactions between the ionized carboxylate group of this compound and residual silanol groups (-Si-OH) on the surface of silica-based stationary phases (like C18) are a major contributor.[3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (predicted pKa ≈ 3.38), the compound will exist in its anionic (ionized) form, which has a strong affinity for active sites on the stationary phase, leading to tailing.[1][5][6]
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak distortion.[1][3]
-
Column Contamination and Degradation: Accumulation of sample matrix components or physical degradation of the column packing material can create active sites or disrupt the flow path, causing peak tailing.[3][7]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening, which may manifest as peak tailing, especially for early-eluting peaks.[1][3]
Q3: How does the chemical nature of this compound contribute to peak tailing?
A3: this compound is a phthalic acid monoester, possessing both a nonpolar butyl chain and a polar carboxylic acid group.[8] This dual nature means its retention in reversed-phase HPLC is based on hydrophobic interactions, but the acidic proton on the carboxyl group makes it susceptible to secondary ionic interactions, which are a common cause of peak tailing.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Step 1: Initial Assessment - All Peaks or Just this compound?
-
Observation: Examine the chromatogram. Are all peaks tailing, or is the issue specific to the this compound peak?
-
Interpretation:
-
All Peaks Tailing: This typically indicates a system-wide or physical problem. Proceed to the "System-Level Troubleshooting" section.
-
Only this compound Peak Tailing: This suggests a chemical interaction issue specific to the analyte. Proceed to the "Analyte-Specific Troubleshooting" section.
-
System-Level Troubleshooting
If all peaks in your chromatogram are exhibiting tailing, consider the following potential causes and solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Column Void or Blockage | Sudden increase in backpressure; visually inspect column inlet if possible. | Replace the column with a new one. A guard column can help protect the analytical column.[7] |
| Extra-Column Volume | Tailing is more pronounced for early eluting peaks. | Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are secure and properly seated to eliminate dead volume.[1] |
| Contaminated Guard Column | If using a guard column, the problem appeared after several injections of complex samples. | Replace the guard column. |
Analyte-Specific Troubleshooting
If only the this compound peak is tailing, the issue is likely related to chemical interactions with the stationary phase.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inappropriate Mobile Phase pH | The mobile phase pH is near or above the pKa of this compound (~3.38). | Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa. A pH of 2.5-3.0 is often effective. Use an acidic modifier like formic acid, acetic acid, or phosphoric acid.[5][9][10] |
| Secondary Silanol Interactions | Peak tailing persists even after pH adjustment, especially on older or Type A silica columns. | 1. Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or a phenyl-hexyl column to minimize available silanol groups.[5][11] 2. Increase Buffer Concentration: A higher buffer concentration (20-50 mM) can help mask residual silanol activity.[1] |
| Column Overload | Peak shape improves upon sample dilution. | Reduce the concentration of this compound in the injected sample or decrease the injection volume.[1][3] |
| Inappropriate Sample Solvent | The sample is dissolved in a solvent much stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[1] |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
-
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.
-
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Acid modifier (e.g., formic acid, phosphoric acid)
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of this compound in the organic mobile phase component.
-
Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use the acid modifier to adjust the pH.
-
For each pH value, prepare the final mobile phase by mixing the aqueous and organic components in the desired ratio (e.g., 50:50 acetonitrile:water).
-
Equilibrate the HPLC system with the first mobile phase (highest pH) for at least 15-20 column volumes.
-
Inject the this compound standard and record the chromatogram.
-
Repeat steps 4 and 5 for each successively lower pH mobile phase.
-
Analysis: Compare the peak symmetry (tailing factor) for each run. The optimal pH will yield the most symmetrical peak.
-
Protocol 2: Diagnosing Column Overload
-
Objective: To determine if column overload is the cause of peak tailing.
-
Materials:
-
Concentrated stock solution of this compound.
-
Mobile phase (as determined from Protocol 1 or your current method).
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution (e.g., 1:2, 1:5, 1:10, 1:20).
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the most concentrated sample and record the chromatogram.
-
Sequentially inject each dilution, from most concentrated to least concentrated.
-
Analysis: Observe the peak shape for each injection. If the tailing decreases and the peak becomes more symmetrical with increasing dilution, column overload is a likely cause.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Analyte interactions with the stationary phase.
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastelf.com [mastelf.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing Monobutyl Phthalate Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of monobutyl phthalate (MBP) from plasma samples.
Troubleshooting Guides
Effectively extracting this compound (MBP) from plasma is crucial for accurate bioanalytical results. However, challenges such as low recovery, matrix effects, and contamination can arise. This guide provides a systematic approach to troubleshooting common issues encountered during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) of MBP from plasma.
Table 1: Troubleshooting Common Issues in this compound Extraction from Plasma
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of MBP (General) | Inadequate Sample Lysis: Incomplete disruption of plasma proteins can trap MBP, preventing its efficient extraction. | Ensure thorough vortexing or mixing of the plasma sample with the extraction solvent or buffer. For protein precipitation, ensure the precipitating agent is added in the correct ratio and mixed vigorously. |
| Suboptimal pH: The pH of the sample can affect the charge state of MBP and its interaction with extraction media. | Adjust the sample pH to be at least two units below the pKa of MBP (approximately 3.5) to ensure it is in its neutral, more extractable form. | |
| Analyte Degradation: MBP may be susceptible to degradation under certain storage or experimental conditions. | Process samples as quickly as possible and store them at appropriate low temperatures. Avoid repeated freeze-thaw cycles. | |
| Low Recovery (Solid-Phase Extraction - SPE) | Improper Cartridge Conditioning/Equilibration: Failure to properly prepare the SPE sorbent can lead to poor retention of MBP. | Ensure the SPE cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar in composition to the sample loading solvent. Do not let the sorbent bed dry out between steps. |
| Inappropriate Sorbent Choice: The selected SPE sorbent may not have the optimal chemistry for retaining MBP. | For MBP, a reversed-phase sorbent like C18 is commonly used. If recovery is low, consider a different sorbent or a mixed-mode sorbent. | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough during loading. | Use a larger sorbent mass or dilute the plasma sample before loading. | |
| Wash Solvent Too Strong: A wash solvent with excessive elution strength can prematurely elute MBP from the sorbent. | Use a weaker wash solvent (e.g., a lower percentage of organic solvent in the aqueous wash) to remove interferences without eluting the analyte. | |
| Incomplete Elution: The elution solvent may not be strong enough to desorb MBP completely from the sorbent. | Increase the volume or the organic solvent strength of the elution solvent. Consider using multiple, smaller elution volumes. | |
| Low Recovery (Liquid-Liquid Extraction - LLE) | Poor Partitioning into Organic Phase: The chosen organic solvent may not have a high affinity for MBP. | Select a solvent in which MBP has high solubility. Solvent mixtures can also be optimized to improve extraction efficiency. |
| Emulsion Formation: The formation of a stable emulsion at the interface of the aqueous and organic layers can trap the analyte and prevent clean phase separation. | To prevent emulsions, use gentle mixing (inverting the tube) instead of vigorous shaking. To break an emulsion, try adding a small amount of saturated salt solution (brine), a different organic solvent, or centrifuging the sample.[1] | |
| Insufficient Mixing or Extraction Time: Inadequate contact between the two phases can lead to incomplete extraction. | Ensure thorough mixing for a sufficient duration to allow for the partitioning of MBP into the organic phase. | |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Co-elution of Endogenous Plasma Components: Phospholipids and other matrix components can interfere with the ionization of MBP in the mass spectrometer. | For SPE: Optimize the wash step to remove more interferences. Consider using a more selective sorbent. For LLE: A back-extraction step can be employed to further clean up the sample. For PPT: While simple, this method is prone to higher matrix effects. Consider a post-extraction clean-up step like SPE. |
| Contamination with Phthalates | Leaching from Labware: Plastic consumables such as pipette tips, tubes, and solvents can be a significant source of phthalate contamination. | Whenever possible, use glass or polypropylene labware that is certified as phthalate-free. Rinse all glassware with a high-purity solvent before use. |
| Laboratory Environment: Phthalates can be present in the laboratory air and on surfaces. | Maintain a clean laboratory environment and cover samples whenever possible to minimize exposure to airborne contaminants. | |
| Reagents and Solvents: Solvents and reagents may contain trace amounts of phthalates. | Use high-purity, HPLC-grade or MS-grade solvents and reagents. Run procedural blanks to assess the level of background contamination. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: What is the best way to store plasma samples before MBP extraction to ensure analyte stability?
A1: Plasma samples should be stored at -20°C or, for long-term storage, at -80°C to minimize the degradation of MBP. It is also advisable to minimize the number of freeze-thaw cycles, as this can affect the stability of the analyte and the integrity of the sample matrix.
Q2: My blank samples show significant MBP peaks. What are the common sources of contamination and how can I minimize them?
A2: Phthalate contamination is a common issue in trace analysis. Key sources include plastic labware (e.g., pipette tips, centrifuge tubes), solvents, reagents, and even the laboratory air. To minimize contamination:
-
Use glassware or phthalate-free plasticware.
-
Rinse all glassware with high-purity solvent before use.
-
Use high-purity, HPLC or mass spectrometry grade solvents and reagents.
-
Prepare procedural blanks alongside your samples to monitor for contamination.
-
Keep samples covered as much as possible to avoid airborne contamination.
Extraction Method Selection and Optimization
Q3: Which extraction method generally provides the highest recovery for MBP from plasma?
A3: While the optimal method can depend on the specific analytical requirements, protein precipitation with acetonitrile has been shown to provide high and reproducible recoveries of over 92% for MBP from plasma.[2][3] However, it is also the "dirtiest" method, meaning it may result in higher matrix effects compared to SPE or LLE. SPE, when optimized, can offer a good balance of high recovery and sample cleanup.
Q4: I am using Solid-Phase Extraction (SPE) for the first time to extract MBP. What are the most critical steps to pay attention to?
A4: For a successful SPE workflow, the most critical steps are:
-
Sorbent Selection: A C18 reversed-phase sorbent is a good starting point for MBP.
-
Conditioning and Equilibration: These steps are crucial for activating the sorbent and ensuring proper interaction with the analyte. Never let the sorbent dry out after conditioning.
-
Sample Loading: The flow rate during sample loading should be slow and steady to allow for adequate interaction between MBP and the sorbent.
-
Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the MBP.
-
Elution: The elution solvent must be strong enough to completely desorb the MBP from the sorbent. Using two smaller aliquots of elution solvent can sometimes be more effective than one large volume.
Q5: I am performing a liquid-liquid extraction (LLE) and consistently get an emulsion layer. What can I do to prevent or break it?
A5: Emulsion formation is a common problem in LLE.
-
Prevention: Instead of vigorous shaking, gently invert the extraction tube multiple times. This reduces the mechanical energy that can lead to emulsion formation.
-
Breaking an Emulsion: If an emulsion has already formed, you can try the following:
-
Add a small amount of saturated sodium chloride (brine) solution.
-
Centrifuge the sample.
-
Add a small amount of a different organic solvent.
-
Gently swirl the sample.
-
Data Interpretation and Quality Control
Q6: How do I assess the matrix effect in my MBP analysis?
A6: The matrix effect can be evaluated by comparing the peak area of MBP in a standard solution prepared in the final extraction solvent to the peak area of MBP spiked into a blank plasma sample that has undergone the entire extraction procedure. A significant difference in peak areas indicates the presence of ion suppression or enhancement.
Q7: What are acceptable recovery and reproducibility values for MBP extraction?
A7: Generally, for bioanalytical methods, mean recoveries between 80% and 120% are considered acceptable. The precision, measured as the relative standard deviation (RSD) or coefficient of variation (CV), should ideally be less than 15%.
Quantitative Data Summary
The following table summarizes the reported extraction efficiencies for this compound from plasma and other biological fluids using different extraction techniques. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions, matrices, and analytical instrumentation.
Table 2: Comparison of Extraction Efficiencies for this compound
| Extraction Method | Matrix | Analyte(s) | Reported Recovery (%) | Key Findings/Comments | Reference(s) |
| Protein Precipitation | Rat Plasma | This compound (MBP) | > 92% (Mean: 92.2%, RSD: 7.1%) | A simple and rapid method with high and reproducible recovery.[2][3] | [2][3] |
| Solid-Phase Extraction (SPE) | Human Serum | 14 Phthalate Metabolites (including MBP) | 80 - 99% | Automated SPE provided cleaner extracts and higher recoveries compared to manual methods. | [4] |
| Column-Switching LC-MS/MS | Human Serum | This compound (MBP) | 123.0 ± 12.4% (Range: 96.5 - 137.5%) | This online SPE technique minimizes contamination risk and offers good recovery, though with some variability.[5][6] | [5][6] |
| Liquid-Liquid Extraction (LLE) | General Aqueous Samples | Phthalate Esters | > 80% | LLE can achieve good recoveries, often requiring multiple extractions.[7] | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation for MBP Extraction from Plasma
This protocol is based on a validated method for the extraction of MBP from rat plasma and is suitable for subsequent analysis by UPLC-MS/MS.[2][3]
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC or MS grade
-
Internal standard (IS) solution (e.g., MBP-d4 in ACN)
-
Microcentrifuge tubes (1.5 mL, phthalate-free)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of cold acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for MBP Extraction from Plasma
This is a general protocol for the extraction of phthalates from plasma using a C18 reversed-phase SPE cartridge. Optimization of solvent volumes and compositions may be required for specific applications.
Materials:
-
Plasma sample
-
C18 SPE cartridge (e.g., 100 mg sorbent mass)
-
Methanol (MeOH), HPLC or MS grade
-
Deionized water, HPLC or MS grade
-
Formic acid (optional, for pH adjustment)
-
Elution solvent (e.g., Acetonitrile or Ethyl Acetate)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of deionized water. If necessary, adjust the pH to < 3.5 with formic acid.
-
Cartridge Conditioning: Pass 3 mL of methanol through the C18 cartridge.
-
Cartridge Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, drop-wise flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in deionized water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the MBP with 2 x 1 mL aliquots of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Visualizations
Logical Workflow for Troubleshooting Low MBP Recovery
Caption: Troubleshooting flowchart for low MBP recovery.
Experimental Workflow for SPE of MBP from Plasma
Caption: SPE workflow for MBP extraction from plasma.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reducing Background Contamination in Monobutyl Phthalate Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination during monobutyl phthalate (MBP) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound (MBP) and other phthalate background contamination in the laboratory?
Phthalates, including the parent compounds of MBP like dibutyl phthalate (DBP), are ubiquitous in laboratory environments. Their presence can lead to significant background contamination, compromising the accuracy of trace-level measurements. Key sources include:
-
Laboratory Air and Dust: Phthalates can off-gas from building materials, flooring, furniture, and equipment, settling as dust on surfaces and contaminating samples.[1]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[1] Water from purification systems may also be a source if plastic tubing is used.
-
Laboratory Consumables: Many common laboratory items are made of plastic and can leach phthalates. Significant contributors include:
-
Glassware: Improperly cleaned glassware can introduce phthalates from previous experiments or cleaning agents.
-
Instrumentation: Components within analytical instruments, such as solvent lines, seals, and pump components in LC-MS systems, can leach phthalates.[3][4]
Q2: Which type of laboratory gloves should I use to minimize phthalate contamination?
The choice of laboratory gloves is critical in minimizing phthalate contamination.
-
Avoid: Polyvinyl chloride (PVC) or vinyl gloves should be avoided as they often contain high levels of phthalate plasticizers that can easily leach into samples.[1]
-
Recommended: Nitrile and latex gloves are generally considered safer alternatives for trace phthalate analysis as they contain significantly lower or negligible amounts of these contaminants.
Q3: How can I prepare solvents and water to be "phthalate-free"?
Ensuring the purity of solvents and water is a crucial step.
-
Solvents:
-
Water:
-
Use a high-purity water system (e.g., Milli-Q or equivalent) that produces 18.2 MΩ·cm water.
-
Ensure the water purification system does not contain phthalate-leaching plastic components in its final purification stages.
-
Collect "phthalate-free" water in scrupulously clean glass containers immediately before use. Avoid storing purified water for extended periods, even in glass, as it can become contaminated from airborne phthalates.
-
Troubleshooting Guides
Issue 1: High Background Signal in LC-MS/MS Blanks
A high background signal for this compound in your blank injections can obscure the detection of low-level analytes in your samples. This troubleshooting guide provides a systematic approach to identifying and eliminating the source of contamination.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for high MBP background.
Step-by-Step Troubleshooting:
-
Isolate the LC-MS System:
-
Action: Disconnect the column and inject a "no injection" blank (air shot). Then, connect a union in place of the column and inject your mobile phase.
-
Interpretation: If a significant MBP peak is still present, the contamination is likely within the LC-MS system itself (e.g., solvent lines, pump seals, injector rotor seal).[3][4]
-
Solution: Flush the system with a series of high-purity solvents known to be effective at removing phthalates, such as isopropanol, followed by fresh, clean mobile phase. If the problem persists, systematically replace suspect components like PEEK tubing and rotor seals.
-
-
Evaluate Mobile Phase and Solvents:
-
Action: Prepare fresh mobile phases using the highest purity, newly opened solvents and water. Analyze each mobile phase component individually by directly infusing it into the mass spectrometer.
-
Interpretation: If a specific solvent or additive shows a high MBP signal, it is the source of contamination.
-
Solution: Discard the contaminated solvent and obtain a new lot or from a different supplier. Consider installing an in-line trap column between the pump and the injector to capture contaminants from the mobile phase.[4]
-
-
Assess Sample Preparation Blanks:
-
Action: Prepare a "procedural blank" by going through the entire sample preparation process (using clean glassware and all reagents) without adding the sample matrix.
-
Interpretation: If the procedural blank shows a high MBP signal, the contamination is being introduced during sample preparation.
-
Solution: Individually test each consumable (vials, caps, pipette tips, filters) and reagent used in the sample preparation. Switch to glass or polypropylene alternatives where possible and implement rigorous cleaning procedures for all reusable items.
-
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
This protocol is designed to minimize phthalate contamination from laboratory glassware.
Materials:
-
Phosphate-free laboratory detergent
-
High-purity acetone
-
High-purity hexane
-
Deionized water (18.2 MΩ·cm)
-
High-temperature oven (capable of reaching 400°C)
Procedure:
-
Initial Rinse: Immediately after use, rinse glassware with the last solvent it contained. Follow with a thorough rinse with tap water.
-
Detergent Wash: Wash the glassware with a hot solution of phosphate-free laboratory detergent. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with hot tap water, followed by a rinse with cool tap water to remove all detergent residues.
-
Deionized Water Rinse: Rinse a minimum of three times with deionized water.
-
Solvent Rinse: Rinse with high-purity acetone to remove water and organic residues, followed by a rinse with high-purity hexane to remove non-polar contaminants.[5]
-
Baking: Place the glassware in a high-temperature oven and bake at 400°C for at least 30 minutes.[6]
-
Storage: After cooling, cover the openings of the glassware with pre-cleaned aluminum foil and store in a clean, dust-free environment.
Protocol 2: Sample Preparation Workflow for MBP Analysis
This workflow is designed to minimize the introduction of background contamination during sample processing.
References
Monobutyl Phthalate Stability in Stored Biological Samples: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of monobutyl phthalate (MBP) in stored biological samples. MBP is a primary metabolite of dibutyl phthalate (DBP), an industrial chemical commonly used in plastics and various consumer products. Accurate measurement of MBP in biological matrices is crucial for assessing human exposure and conducting toxicological studies. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for ensuring the stability of this compound (MBP) in urine samples?
For long-term storage, urine samples should be frozen at temperatures of -20°C or lower. Studies have shown that the total concentrations of phthalate metabolites, including MBP, are stable for at least one year when stored at -70°C, withstanding several freeze-thaw cycles.[1] Storage at 4°C (refrigerated) or 25°C (room temperature) can lead to a decrease in the concentrations of phthalate metabolites over time.[1] It is recommended to transfer urine specimens to a cooler or refrigerator immediately after collection and then move them to subfreezing temperatures for permanent storage within hours.[1]
Q2: How stable is MBP in stored serum or plasma samples?
MBP is reasonably stable in plasma when stored frozen. One study demonstrated that MBP in rat plasma stored at -20°C was within 92.8% of the initial concentration after 60 days. The same study also showed that MBP in plasma can endure three freeze-thaw cycles over three days, remaining within 82.5–99.9% of the day 0 concentration. To prevent the artificial formation of MBP from the hydrolysis of parent phthalate diesters (like DBP) by endogenous enzymes, it is crucial to denature serum enzymes immediately after blood collection, for instance, by acidification.
Q3: Is there any information on the stability of MBP in tissue samples?
While specific quantitative long-term stability data for MBP in tissue homogenates is limited, general best practices for analyte stability in tissues should be followed. This includes rapid homogenization after collection and storage at ultra-low temperatures (-80°C) to minimize enzymatic activity and degradation. A study on rat pup homogenates found MBP to be stable for at least 60 days when stored at -20°C.
Q4: Can freeze-thaw cycles affect the concentration of MBP in my samples?
For urine samples stored at -70°C, MBP concentrations have been shown to be stable through several freeze-thaw cycles.[1] Similarly, MBP in plasma has been demonstrated to be stable after three freeze-thaw cycles. However, to minimize any potential for degradation, it is best practice to aliquot samples into smaller volumes before freezing to avoid repeated thawing and refreezing of the entire sample.
Troubleshooting Guide
Issue 1: High Background Levels or Contamination with Phthalates
Phthalates are ubiquitous in the laboratory environment, and contamination is a significant challenge in their analysis.
Possible Causes:
-
Laboratory Plastics: Many lab consumables, such as pipette tips, tubes, and gloves (especially vinyl), contain phthalates that can leach into samples.
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.
-
Glassware: Improperly cleaned glassware can be a source of contamination.
-
Laboratory Air and Dust: Phthalates can be present in the air and settle on surfaces.
Solutions:
-
Use Phthalate-Free Labware: Whenever possible, use glassware or polypropylene (PP) and polyethylene (PE) plastics, which are known to have lower levels of phthalate contamination than polyvinyl chloride (PVC).
-
Solvent and Reagent Purity: Use the highest grade solvents available (e.g., LC-MS grade) and test different batches for background levels. Prepare aqueous solutions fresh daily.
-
Rigorous Glassware Cleaning: Wash glassware with detergent, rinse thoroughly, and then bake at a high temperature (e.g., 280°C for at least 5 hours) to remove any adsorbed phthalates. Soaking in acetone before baking can also be effective.
-
Minimize Exposure: Keep samples and solutions covered as much as possible to prevent contamination from lab air and dust.
-
Procedural Blanks: Always include laboratory reagent blanks (LRBs) in your analytical runs. An LRB is a sample of clean solvent that is processed through the entire sample preparation procedure to assess the level of background contamination.
Issue 2: Poor Recovery or Inconsistent Results in LC-MS/MS Analysis
This can be due to a variety of factors, from sample preparation to instrument performance.
Possible Causes:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids in plasma) can suppress or enhance the ionization of MBP in the mass spectrometer, leading to inaccurate quantification.
-
Inefficient Extraction: The sample preparation method may not be effectively extracting MBP from the matrix.
-
Incomplete Enzymatic Deconjugation: MBP is often present in a glucuronidated form in urine. Incomplete hydrolysis of this conjugate will lead to an underestimation of the total MBP concentration.
-
Chromatographic Issues: Poor peak shape, shifting retention times, or co-elution with isomers can affect quantification.
Solutions:
-
Address Matrix Effects:
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for MBP is the most effective way to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to better remove interfering substances.
-
-
Optimize Extraction: Ensure the pH and solvent composition are optimal for the extraction of MBP. Protein precipitation with acetonitrile is a common and effective method for plasma samples.
-
Verify Deconjugation: Use a substrate like 4-methylumbelliferyl glucuronide to monitor the efficiency of the β-glucuronidase enzyme in each batch of samples.
-
Chromatography Optimization:
-
Ensure the mobile phase composition and gradient are optimized for the separation of MBP from other components.
-
Use a guard column to protect your analytical column from contaminants.
-
Regularly check for and address system suitability issues like peak tailing or splitting.
-
Data on this compound Stability
The following tables summarize the stability of this compound in various biological matrices under different storage conditions.
Table 1: Stability of this compound in Urine
| Storage Temperature | Duration | Stability (% of Initial Concentration) | Reference |
| 25°C (Room Temp) | > 1 day | Decreased Concentration | [1] |
| 4°C (Refrigerated) | > 3 days | Decreased Concentration | [1] |
| -70°C | Up to 1 year | Stable | [1] |
Table 2: Stability of this compound in Rat Plasma
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| -20°C | 60 days | 92.8 - 107% |
| Freeze-Thaw (3 cycles) | 3 days | 82.5 - 99.9% |
Experimental Protocols
Key Experiment: Analysis of this compound in Human Urine by UPLC-MS/MS
This protocol provides a general workflow for the quantification of MBP in urine.
1. Sample Collection and Storage:
-
Collect urine samples in pre-screened, phthalate-free containers.
-
Immediately after collection, transfer the samples to a cooler or refrigerator.
-
For long-term storage, aliquot into polypropylene cryovials and store at -70°C or colder within a few hours of collection.[1]
2. Sample Preparation (Enzymatic Deconjugation and Extraction):
-
Thaw urine samples at room temperature.
-
To a 1 mL aliquot of urine, add an internal standard solution (e.g., ¹³C₄-MBP).
-
Add a buffer solution (e.g., ammonium acetate, pH 6.5) and β-glucuronidase enzyme.
-
Incubate the mixture (e.g., at 37°C for 90 minutes) to hydrolyze the MBP-glucuronide conjugate.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Condition the SPE cartridge (e.g., a mixed-mode sorbent) with methanol and water. Load the sample, wash with a weak solvent to remove interferences, and elute MBP with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
3. UPLC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase UPLC column (e.g., C18) with a gradient elution program. A typical mobile phase consists of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both MBP and its isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Workflow for the analysis of this compound in urine.
Caption: Troubleshooting guide for phthalate contamination.
References
Technical Support Center: Monobutyl Phthalate (MBP) Quantification
Welcome to the technical support center for monobutyl phthalate (MBP) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to MBP quantification, with a focus on calibration curve development.
Troubleshooting Guides
This section addresses specific problems you might encounter during the generation of calibration curves for this compound analysis.
Q1: Why is my MBP calibration curve non-linear or showing a poor correlation coefficient (R² < 0.99)?
A non-linear calibration curve or a low R² value can stem from several sources, ranging from standard preparation to instrumental issues. Systematically investigating each possibility is key to identifying and resolving the problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| 1. Contamination | Phthalates are ubiquitous environmental and laboratory contaminants.[1][2][3] High blank responses can disproportionately affect lower concentration standards, leading to a non-linear curve. • Action: Analyze a laboratory reagent blank (LRB) consisting of all solvents used in the sample preparation process. • Action: If the blank is contaminated, test each reagent individually to identify the source.[1] Use high-purity or "phthalate-free" solvents and reagents.[4] • Action: Avoid using plastic labware (e.g., pipette tips, vials, caps) whenever possible. Opt for glassware that has been thoroughly rinsed with a suitable solvent like acetone then isohexane.[4] |
| 2. Inaccurate Standard Preparation | Errors in serial dilutions, incorrect stock solution concentration, or degradation of standards can lead to inaccurate points on the curve. • Action: Prepare fresh calibration standards from a certified or high-purity stock standard.[5][6][7] Stock solutions should be replaced periodically (e.g., every 6 months or sooner if issues are observed).[1] • Action: Use calibrated pipettes and Class A volumetric flasks for all dilutions.[8] • Action: Prepare at least five to six concentration levels to define the working range of the assay.[1][9] |
| 3. Instrument Saturation | At high concentrations, the detector (e.g., mass spectrometer) can become saturated, leading to a plateau effect and non-linearity.[10] • Action: Review the response of your highest concentration standard. If it deviates significantly from the linear trend of the lower points, it may be outside the linear dynamic range of the instrument. • Action: Exclude the saturating points from the calibration range or dilute the standard to fall within the linear range.[11] |
| 4. Inappropriate Calibration Model | While a linear model is often preferred, some assays may exhibit inherent non-linearity. Forcing a linear regression on a non-linear relationship will result in a poor fit. • Action: Visually inspect the curve. If a clear, reproducible curve is present, consider using a quadratic or other non-linear regression model.[11][12] However, always investigate the cause of non-linearity first. |
| 5. Matrix Effects | When analyzing samples in a complex matrix (e.g., plasma, urine), co-eluting endogenous components can suppress or enhance the ionization of MBP, affecting accuracy and linearity.[13] • Action: Prepare calibration standards in the same matrix as the samples (matrix-matched calibration) to compensate for these effects.[14] • Action: Use a stable isotope-labeled internal standard (e.g., MBP-d4 or MBP-¹³C₄) which will co-elute and experience similar matrix effects, providing more accurate quantification.[4][8] |
Troubleshooting Workflow:
Q2: My calibration curve is acceptable, but the precision (%RSD) and accuracy (%RE) of my quality control (QC) samples are poor.
Inaccurate QC results, despite a good calibration curve, often point to issues with sample preparation, matrix effects, or the internal standard.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| 1. Internal Standard (IS) Issues | The IS is crucial for correcting variability.[15] An inappropriate or improperly added IS can introduce error. • Action: Ensure the IS is added precisely and consistently to all samples, standards, and QCs.[5] • Action: Use a stable isotope-labeled IS (e.g., MBP-d4) for best results, as it behaves almost identically to the native analyte during extraction and ionization.[4][8] • Action: Monitor the IS response across the analytical run. A drifting or erratic IS signal indicates an instrument stability problem or inconsistent sample injection. |
| 2. Inconsistent Sample Extraction | Variability in extraction recovery between samples can lead to poor precision.[16] • Action: Standardize the extraction protocol. Ensure all timing, volumes, and mixing steps are performed identically for every sample. • Action: Evaluate the extraction efficiency. A low or highly variable recovery can impact precision. Consider optimizing the extraction solvent or technique (e.g., SPE, LLE).[16] |
| 3. Differential Matrix Effects | The matrix of the QC samples may differ from the calibration standards, causing different levels of ion suppression or enhancement. • Action: Ensure QCs are prepared in the same biological matrix as the calibration standards and the unknown samples.[14] • Action: If matrix effects are severe, consider additional sample cleanup steps (e.g., solid-phase extraction) to remove interfering components.[17] |
Frequently Asked Questions (FAQs)
Q: What is a typical concentration range for an MBP calibration curve? A: The range depends on the sample type and expected concentrations. For biological samples like plasma or pup homogenate, a range of 25–5,000 ng/mL has been successfully validated.[16] For environmental water samples, the range may be lower. The key is to bracket the expected concentration of your unknown samples.[1]
Q: How many points are needed for a valid calibration curve? A: A minimum of five to six non-zero concentration standards is recommended to adequately define the curve and demonstrate linearity.[1][9]
Q: What is an acceptable R² value for a calibration curve? A: Generally, an R² (coefficient of determination) value of 0.99 or greater is considered acceptable for bioanalytical methods.
Q: Should I use an internal or external standard for MBP quantification? A: An internal standard (IS) is highly recommended, especially for LC-MS/MS analysis.[15] An IS, particularly a stable isotope-labeled version of MBP, corrects for variability in sample preparation, injection volume, and instrument response, leading to higher accuracy and precision.[8][16] External calibration can be used but is more susceptible to errors if any of these factors vary between samples.[15]
Q: What are common sources of phthalate contamination in the lab? A: Phthalates are extremely common plasticizers and can be found in many lab materials.[2][3] Sources include:
-
Plastic containers, tubing, and vial caps
-
Solvents and reagents not specifically rated as "phthalate-free"
-
Gloves (vinyl gloves are a known source)
-
Ambient laboratory air[3]
-
Syringes used for injection[3]
Experimental Protocols
Protocol: Preparation of MBP Calibration Standards in a Biological Matrix (e.g., Plasma)
This protocol describes a general procedure for preparing matrix-matched calibration standards.
-
Prepare Stock Solutions:
-
Prepare Spiking Solutions:
-
From the primary stock, create a series of intermediate spiking solutions in water or an appropriate solvent. These solutions will be used to spike into the blank matrix.[16] The concentration of these solutions should be calculated to achieve the desired final concentrations in the matrix.
-
-
Prepare Calibration Standards:
-
Obtain a pool of blank, analyte-free matrix (e.g., rat plasma).
-
For each calibration level, spike a small, precise volume of the corresponding intermediate spiking solution into a known volume of the blank matrix.[16] For example, to prepare a 100 ng/mL standard, you might add 10 µL of a 10 µg/mL spiking solution to 990 µL of blank plasma.
-
Vortex each standard gently to ensure homogeneity.
-
-
Sample Extraction (Example: Protein Precipitation):
-
Aliquot 50 µL of each calibration standard into a clean microcentrifuge tube.
-
Add a consistent volume of the IS working solution (e.g., 25 µL) to every tube.[16]
-
Add a protein precipitation agent, such as 425 µL of 0.1% formic acid in acetonitrile.[16]
-
Vortex thoroughly for 30-60 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitate.
-
Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS or another appropriate instrument.
-
Logical Diagram for Standard Preparation:
References
- 1. epa.gov [epa.gov]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 5. cpsc.gov [cpsc.gov]
- 6. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 7. mono-Butyl phthalate analytical standard 131-70-4 [sigmaaldrich.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. epa.gov [epa.gov]
- 16. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciex.com [sciex.com]
Selecting an appropriate internal standard for monobutyl phthalate analysis
Technical Support Center: Monobutyl Phthalate (MBP) Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical selection of an internal standard for the accurate quantification of this compound (MBP).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for this compound (MBP) analysis?
A1: The most suitable internal standard for MBP analysis is a stable isotope-labeled (SIL) version of the analyte.[1][2] Specifically, this compound-d4 (MBP-d4), where four deuterium atoms are incorporated into the benzene ring, is the preferred choice.[3][4][5][6] This is because SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample extraction, chromatography, and ionization, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[2][3] This co-elution and similar behavior effectively normalize variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[2][7]
Q2: Are there alternatives if a stable isotope-labeled internal standard like MBP-d4 is unavailable?
A2: While a SIL-IS is strongly recommended, a structural analog can be used if MBP-d4 is not accessible.[1] Key criteria for selecting a structural analog include:
-
Structural Similarity: The IS should be closely related to MBP to ensure similar extraction efficiency and chromatographic retention.
-
Chemical Stability: It must be stable throughout the entire analytical process.[2]
-
Resolution: It must be chromatographically resolved from MBP and other potential interferences in the sample matrix.
-
Absence in Samples: The chosen analog must not be naturally present in the test samples.[2]
-
Commercial Availability and Purity: The standard should be readily available in high purity.
One study proposed dibutyl 4-chlorophthalate (Cl-DBP) as a potential internal standard for both dibutyl phthalate (DBP) and its metabolite MBP, due to shared structural characteristics and mass spectrometry fragmentation patterns.[8][9] However, thorough validation is required to ensure it adequately mimics the behavior of MBP.
Q3: My internal standard response is inconsistent or drifting. What are the common causes and solutions?
A3: Inconsistent internal standard response is a common issue that can compromise data quality. The table below outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Issues | Ensure the IS is added accurately and consistently to every sample, calibrator, and QC at the very beginning of the process. Verify the stability of the IS in the sample matrix and extraction solvent over the typical preparation time.[1] |
| Inconsistent Injection Volume | Check the autosampler for air bubbles. Ensure the injection needle is seated correctly and is not partially clogged.[1] |
| Mass Spectrometer Instability | Allow the MS source to fully stabilize before starting the analysis. Monitor source conditions like temperature and gas flow.[1] Recalibrate the instrument if necessary.[10] |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the IS differently than the analyte. Evaluate matrix effects by comparing the IS response in a neat solution versus a post-extraction spiked matrix blank. If significant, optimize sample cleanup (e.g., solid-phase extraction) or chromatographic separation. |
| IS Contamination | Ensure the IS stock solution is not contaminated. Prepare fresh dilutions and re-analyze. Check for background levels of the IS in blank matrix samples. |
Selection Criteria for Internal Standards
Choosing the right internal standard is critical for robust method performance. The ideal IS should compensate for variations throughout the analytical process.[2]
| Parameter | Ideal Characteristic | Why It's Important |
| Physicochemical Properties | Nearly identical to the analyte (MBP). | Ensures similar behavior during sample preparation, extraction, and chromatography.[1] |
| Mass Spectrometry Signal | Different m/z from the analyte that is easily resolved by the MS. | Allows for independent and unambiguous detection of both the analyte and the IS.[2] |
| Elution Profile | Co-elutes with the analyte or elutes very closely. | Best correction for matrix effects and fluctuations in MS ionization efficiency. |
| Purity & Stability | High purity and chemically stable in all solutions and during storage. | Prevents introduction of interfering signals and ensures consistent concentration over time.[2] |
| Natural Occurrence | Must be absent in the samples being analyzed. | Avoids artificially inflating the IS signal and causing inaccurate quantification.[2] |
Recommendation Summary: For the analysis of this compound (MBP), the use of This compound-d4 (MBP-d4) is the gold standard and is strongly recommended.
Experimental Workflow & Protocols
Logical Workflow for IS Selection and Method Development
The following diagram illustrates the decision-making and experimental process for developing a robust analytical method for MBP using an internal standard.
Caption: Decision workflow for selecting an internal standard and validating the analytical method.
Protocol: MBP Quantification in Urine by LC-MS/MS
This protocol describes a common method for analyzing MBP in human urine, incorporating enzymatic hydrolysis to measure total MBP (free and glucuronidated).
1. Materials and Reagents:
-
This compound (MBP) analytical standard
-
This compound-d4 (MBP-d4) internal standard
-
Methanol and Acetonitrile (LC-MS grade)
-
Ammonium acetate buffer (1 M, pH 6.5)
-
β-glucuronidase (from E. coli)
-
Formic acid
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MBP and MBP-d4 in methanol.
-
Working Standard Solutions: Serially dilute the MBP stock solution with methanol:water (50:50) to prepare calibration standards.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the MBP-d4 stock solution with methanol:water (50:50).
3. Sample Preparation:
-
Thaw urine samples to room temperature and vortex to mix.
-
Aliquot 950 µL of urine into a clean glass tube.
-
Add 50 µL of the MBP-d4 internal standard spiking solution to every sample, calibrator, and quality control (QC) sample.[11]
-
Add 245 µL of ammonium acetate buffer and 5 µL of β-glucuronidase solution.[11]
-
Vortex gently and incubate the samples at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.[11]
-
Proceed with Solid-Phase Extraction (SPE) for sample cleanup and concentration as described in published methods.[11][12]
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of mobile phase.[11]
4. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B) is typical.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for MBP and MBP-d4.
Example MRM Transitions (Negative Ion Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| MBP | 221.1 | 77.0 |
| MBP-d4 | 225.1 | 81.0 |
Note: Specific m/z values and collision energies should be optimized for your instrument.
Signaling Pathway Context
MBP is the primary active metabolite of Di-n-butyl phthalate (DBP), a widely used plasticizer and known endocrine disruptor.[4][13] Understanding the mechanism of action is crucial for drug development and toxicology professionals. DBP is metabolized to MBP, which can then interfere with hormonal signaling pathways, particularly those involved in reproductive development.
Caption: Simplified pathway of DBP metabolism to MBP and its disruptive effect on signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Monoisobutyl Phthalate-d4 | 1219802-26-2 | Benchchem [benchchem.com]
- 4. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. scbt.com [scbt.com]
- 7. nebiolab.com [nebiolab.com]
- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 9. Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and this compound (MBP) in Water Samples | Proceedings of the Oklahoma Academy of Science [ojs.library.okstate.edu]
- 10. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Monobutyl Phthalate (MBP) in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with method validation for monobutyl phthalate (MBP) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound (MBP) contamination in the laboratory?
A1: Background contamination is a significant challenge in MBP analysis due to the ubiquitous nature of phthalates. Common sources include:
-
Solvents and Reagents: Even high-purity solvents like methylene chloride, ethyl acetate, and acetone can contain trace amounts of phthalates.[1][2] Deionized water systems, particularly those with plastic storage tanks, can also be a source of contamination.[1]
-
Laboratory Consumables: Many plastic lab items can leach phthalates, including pipette tips, vials, tubing (especially PVC), and syringe filters.[2][3][4] Parafilm has also been identified as a source of phthalate leaching.[3][4]
-
Laboratory Gloves: Disposable gloves, particularly those made of polyvinyl chloride (PVC) or vinyl, can contain high levels of phthalate plasticizers that easily leach into samples.[2] Nitrile and latex gloves are generally a safer alternative.[2]
-
Glassware: Improperly cleaned glassware can harbor residues from previous experiments or cleaning agents, leading to contamination.[2]
-
Instrumentation: Plastic components within analytical instruments, such as solvent lines, seals, and pump components in LC-MS systems, can leach phthalates.[2]
Q2: What are matrix effects and how can they impact the analysis of MBP?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In the context of MBP analysis in complex matrices like plasma, urine, or tissue homogenates, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. For instance, phospholipids in plasma are a major source of ion suppression in LC-MS/MS analysis.[5] Matrix effects for phthalates have been observed in various sample types, including wheat, where they were found to be positive, leading to signal enhancement.[6] It is crucial to evaluate and mitigate matrix effects during method validation to ensure data accuracy.[7]
Q3: What are the best practices for storing biological samples intended for MBP analysis?
A3: The stability of MBP and its conjugates in biological samples is critical for accurate measurement. For urine samples, it is recommended to transfer them to a cooler or refrigerator immediately after collection and then store them at subfreezing temperatures (e.g., -70°C) within hours.[8] Studies have shown that the total concentrations of phthalate metabolites, including MBP, can decrease over time at 25°C and 4°C, but remain stable at -70°C for up to a year, even with several freeze-thaw cycles.[8]
Q4: What are typical concentration ranges for MBP in biological samples?
A4: MBP is a major metabolite of dibutyl phthalate (DBP) and can be detected in various human biological matrices.[9][10][11] In human urine, median concentrations are often in the 10–100 ng/mL range.[9] One study reported a median MBP level of 53 ng/mL in first-morning urine samples from adult women.[12][13] In human serum, a median concentration of total MBP was reported as 14.4 µg/L, with about 25-30% being the free form.[14]
Troubleshooting Guides
Guide 1: High Background Signal of MBP in Blanks
This guide provides a systematic approach to identifying and eliminating sources of MBP contamination.
Problem: Consistently high levels of MBP are detected in blank samples (solvent blanks, matrix blanks).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contaminated Solvents/Reagents | 1. Analyze each solvent and reagent individually. | 2. Use phthalate-free or high-purity solvents. Test new batches before use.[1][2] |
| Leaching from Lab Consumables | 1. Test different brands/types of pipette tips, vials, and tubing. | 2. Use glassware whenever possible. If plastic is necessary, prefer polypropylene (PP) or polyethylene (PE) over PVC.[2] |
| Contaminated Gloves | 1. Analyze a solvent blank after handling with current gloves. | 2. Switch to nitrile or latex gloves, which have lower phthalate content.[2] |
| Carryover from Autosampler | 1. Inject a series of solvent blanks after a high concentration standard. | 2. Optimize the autosampler wash procedure with a strong, organic solvent. |
| Contamination from LC System | 1. Install an isolator or trap column before the injector. | 2. This can help capture phthalate contaminants from the mobile phase and pump.[2] |
Guide 2: Low or Inconsistent Recovery of MBP
This guide addresses issues related to the inefficient extraction of MBP from complex matrices.
Problem: The recovery of MBP from spiked matrix samples is below the acceptable range (typically 80-120%) or is highly variable.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inefficient Extraction Method | 1. Re-evaluate the chosen extraction technique (e.g., LLE, SPE, protein precipitation). | 2. Optimize extraction parameters such as solvent type, volume, pH, and mixing time. For plasma, a simple protein precipitation with acetonitrile can yield high recoveries.[9][10] |
| Analyte Adsorption | 1. Check for loss of analyte on glassware or plasticware. | 2. Silanize glassware to reduce active sites. Pre-rinse containers with a solvent. |
| Sample pH | 1. Ensure the pH of the sample is optimal for extraction. | 2. Adjust the sample pH to ensure MBP is in a non-ionized form for efficient extraction into an organic solvent.[15] |
| Incomplete Protein Precipitation | 1. Visually inspect the supernatant for cloudiness after centrifugation. | 2. Optimize the ratio of precipitation solvent to sample. Ensure thorough vortexing and adequate centrifugation time and speed.[9][10] |
Quantitative Data Summary
The following tables summarize key performance parameters from a validated UPLC-MS/MS method for MBP analysis in rat plasma and pup homogenate.[9][10]
Table 1: Method Detection and Quantification Limits
| Matrix | LLOQ (Lower Limit of Quantification) | LOD (Limit of Detection) |
| Rat Plasma | 25.0 ng/mL | 6.9 ng/mL |
| Pup Homogenate | 50.0 ng/g | 9.4 ng/g |
Table 2: Method Accuracy and Precision
| Matrix | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Rat Plasma & Pup Homogenate | ≤ ±7.5% | ≤ ±7.5% | ≤ 10.1% | ≤ 10.1% |
Table 3: Absolute Recovery
| Matrix | Absolute Recovery |
| Rat Plasma | > 92% |
| Pup Homogenate | > 92% |
Experimental Protocols
Protocol 1: Sample Preparation for MBP Analysis in Plasma (Protein Precipitation)
This protocol is based on a validated method for the extraction of MBP from rat plasma.[9][10]
-
Sample Aliquoting: Pipette 25 µL of plasma sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the internal standard (IS) working solution (e.g., MBP-d4) to each tube.
-
Protein Precipitation: Add 425 µL of 0.1% formic acid in acetonitrile to each tube.
-
Vortexing: Vortex mix the samples thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 6 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of MBP
The following are general conditions for the analysis of MBP by UPLC-MS/MS, which should be optimized for your specific instrumentation.
-
UPLC System: A high-pressure gradient UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate).[16]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A gradient elution program to separate MBP from matrix components.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[9][10]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for MBP and its internal standard.
Visualizations
Caption: A general experimental workflow for the analysis of this compound (MBP) in complex matrices.
Caption: A troubleshooting decision tree for identifying sources of MBP contamination.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. resolian.com [resolian.com]
- 8. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Reproducibility of urinary phthalate metabolites in first morning urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 14. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. sciex.com [sciex.com]
Technical Support Center: Enhancing Resolution in Chromatographic Separation of Phthalate Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution in the chromatographic separation of phthalate metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in the analysis of phthalate metabolites?
A1: Poor peak resolution in phthalate metabolite analysis is a common challenge, often stemming from several factors. These include the use of an inappropriate column, a mobile phase that is not optimized for the specific analytes, or an unsuitable flow rate.[1][2] Additionally, issues such as column overloading, where too much sample is injected, can lead to peak broadening and a loss of resolution.[3][4] Problems with the HPLC system itself, like excessive dead volume, can also contribute to poor separation.[5]
Q2: How does the mobile phase pH affect the separation of phthalate metabolites?
A2: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like phthalate metabolites.[6][7] Adjusting the pH can alter the ionization state of the analytes, which in turn affects their retention on a reversed-phase column.[8][9] For acidic metabolites, a lower pH will suppress ionization, leading to increased retention, while a higher pH will increase ionization and decrease retention.[10] By carefully controlling the pH, it is possible to manipulate the selectivity of the separation and improve the resolution between closely eluting peaks.[6]
Q3: What type of analytical column is best suited for separating phthalate metabolites?
A3: The choice of analytical column is crucial for achieving good resolution. For HPLC analysis of phthalate metabolites, C18 columns are widely used and often provide good separation.[11][12] However, for complex mixtures or challenging separations, other stationary phases may offer better selectivity. Phenyl-Hexyl columns, for instance, have been shown to provide improved resolution for certain phthalate isomers.[13] The particle size of the column packing material also plays a role; smaller particles generally lead to higher efficiency and better resolution, though they also result in higher backpressure.[14]
Q4: My chromatogram shows peak tailing. What are the possible causes and solutions?
A4: Peak tailing can be caused by several factors, including interactions between the analytes and active sites on the column packing material, a blocked column frit, or an inappropriate mobile phase pH.[4][15] To address this, ensure that the mobile phase pH is optimal for your analytes. Using a column with end-capping can help to minimize interactions with silanol groups.[10] If the column is suspected to be the issue, it can be flushed or replaced.[4]
Q5: How can I improve the sensitivity of my analysis for trace levels of phthalate metabolites?
A5: To enhance sensitivity for trace-level analysis, several strategies can be employed. Optimizing the sample preparation procedure, such as using solid-phase extraction (SPE), can help to concentrate the analytes and remove interfering matrix components.[1][16][17] In mass spectrometry-based detection, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can significantly improve the signal-to-noise ratio and lower the limits of detection.[18] For GC-MS, a splitless injection technique is generally preferred for trace analysis as it allows for the transfer of the entire sample onto the column.[18]
Troubleshooting Guides
Problem: Poor Peak Resolution
This guide provides a step-by-step approach to troubleshooting and resolving poor peak resolution in the chromatographic separation of phthalate metabolites.
Caption: A logical workflow for troubleshooting poor peak resolution.
Data Presentation
Table 1: Comparison of HPLC Method Parameters for Phthalate Metabolite Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (5 µm, 4.6 x 150 mm) | Phenyl-Hexyl (1.8 µm, 2.1 x 50 mm) | C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Acetic Acid in Water | Water | 0.3% Trimethylamine (pH 2.75) |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol | Acetonitrile/Methanol (50:50) |
| Gradient | Gradient Elution | Gradient Elution | Isocratic |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 0.613 mL/min |
| Detection | UV (225 nm) | UV (228 nm) | UV (238 nm) |
| Reference | [19] | [13] | [15] |
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Metabolites
| Phthalate Metabolite | LOD (ng/mL) | LOQ (ng/mL) | Technique | Reference |
| Mono-methyl phthalate (MMP) | 0.11 - 0.3 | 0.54 | HPLC-MS/MS | [13][20] |
| Mono-ethyl phthalate (MEP) | 0.11 - 0.2 | 0.54 | HPLC-MS/MS | [13][20] |
| Mono-n-butyl phthalate (MnBP) | 0.11 - 0.3 | 0.64 | HPLC-MS/MS | [13][20] |
| Mono-benzyl phthalate (MBzP) | 0.11 - 0.3 | 0.63 | HPLC-MS/MS | [13][20] |
| Mono-2-ethylhexyl phthalate (MEHP) | 0.2 - 0.9 | 0.58 | HPLC-MS/MS | [13][20] |
Experimental Protocols
Detailed Protocol: Analysis of Phthalate Metabolites in Urine by HPLC-MS/MS
This protocol describes a common method for the extraction and quantification of phthalate metabolites from human urine samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Enzymatic Deconjugation: To 1 mL of urine, add a buffer solution and β-glucuronidase. Incubate the mixture to hydrolyze the glucuronidated phthalate metabolites.[21]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elution: Elute the phthalate metabolites from the cartridge using an appropriate organic solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic metabolites, followed by a re-equilibration step.
-
Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is commonly used for phthalate metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its isotopically labeled internal standard.
Caption: Workflow for the analysis of phthalate metabolites in urine.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. uhplcs.com [uhplcs.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. opus.govst.edu [opus.govst.edu]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in mass spectrometry for monobutyl phthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of monobutyl phthalate (MBP).
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.
Problem: Significant decrease in MBP signal in matrix samples compared to neat standards, resulting in poor sensitivity.
-
Possible Cause: This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of MBP in the mass spectrometer's ion source.[1] Endogenous compounds, salts, and other substances from the sample matrix can affect the efficiency of droplet formation and evaporation, which in turn reduces the amount of charged MBP ions reaching the detector.[2]
-
Solutions:
-
Improve Sample Preparation: A robust sample preparation method is the most effective way to combat ion suppression.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are designed to remove interfering matrix components. For complex matrices like plasma or tissue homogenates, a thorough cleanup is crucial.
-
Optimize Chromatography: Modifying the chromatographic conditions can separate MBP from the co-eluting interferences.
-
Adjust the Gradient: Altering the mobile phase gradient can change the elution profile and move the MBP peak away from the region of ion suppression.[1]
-
Change the Stationary Phase: Employing a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl column) can provide different selectivity and improve separation.[1]
-
-
Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of both MBP and the interfering matrix components. This is only a viable option if the MBP concentration is high enough to be detected after dilution.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to MBP, it will experience the same degree of suppression. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[1][3]
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variability in the matrix composition from sample to sample can lead to differing degrees of ion suppression, causing inconsistent results.[1]
-
Solutions:
-
Implement a Robust and Consistent Sample Preparation Method: A well-developed and consistently executed sample preparation method, such as SPE or LLE, will minimize the variability in matrix effects between samples.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my MBP analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity for MBP, which can negatively impact the sensitivity, accuracy, and precision of your assay.[4] It occurs in the ion source of the mass spectrometer when other compounds compete with MBP for ionization.[5]
Q2: What are the common sources of ion suppression for MBP?
A2: Common sources of ion suppression include:
-
Endogenous matrix components: Such as phospholipids from plasma or salts from urine.
-
Exogenous contaminants: Phthalates are ubiquitous plasticizers, and contamination can be introduced during sample collection and preparation from plastic tubes, pipette tips, and solvents.[6][7] It is crucial to use glassware and high-purity solvents to minimize this background contamination.[8][9]
-
Mobile phase additives: Non-volatile additives can accumulate in the ion source and suppress the signal. It is recommended to use volatile mobile phase modifiers like formic acid or acetic acid.[7]
Q3: How can I determine if ion suppression is affecting my MBP analysis?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of an MBP standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for MBP is established. Then, a blank matrix extract is injected. Any dip in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[10]
Q4: What is the best sample preparation technique to minimize ion suppression for MBP?
A4: The optimal sample preparation technique depends on the matrix.
-
For plasma and other complex biological fluids: Solid-Phase Extraction (SPE) is highly effective at removing salts, phospholipids, and proteins. A reversed-phase sorbent (e.g., C18) is commonly used.[11]
-
For urine: A simple "dilute and shoot" approach after enzymatic hydrolysis (to cleave conjugated MBP) can sometimes be sufficient, especially when coupled with a robust chromatographic method and a SIL-IS.[12] However, for higher sensitivity and to minimize matrix effects, SPE is also recommended.[5][10]
-
Protein Precipitation: For some plasma samples, a simple protein precipitation with a solvent like acetonitrile can be used. However, this method is less effective at removing phospholipids, which are known to cause significant ion suppression.[4]
Q5: Which internal standard should I use for MBP analysis?
A5: The ideal internal standard is a stable isotope-labeled version of this compound, such as ¹³C₄-labeled MBP.[10][13] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for ion suppression and other sources of variability.[3][14]
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of this compound and the effectiveness of various methods in mitigating matrix effects.
Table 1: Recovery of this compound Using Different Sample Preparation Methods
| Matrix | Sample Preparation Method | Analyte | Recovery (%) | Reference |
| Rat Plasma | Protein Precipitation with Acetonitrile | This compound | > 92% | [4] |
| Pup Homogenate | Acetonitrile Extraction and Delipidation | This compound | > 92% | [4] |
| Human Urine | Solid-Phase Extraction | This compound | 94.6% - 105.3% | [5] |
| Bottled Water | Solid-Phase Extraction (C18) | Dibutyl Phthalate | ~95% | [8] |
| Beverages | Solid-Phase Extraction (Resin-based COFs) | Dibutyl Phthalate | 97.93% - 100.23% | [11] |
Note: Recovery data is an indicator of the overall efficiency of the sample preparation method, which includes the removal of interfering substances that can cause ion suppression.
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the procedure to identify chromatographic regions where ion suppression occurs.
-
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
MBP standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
-
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the outlet of the syringe pump to the other inlet of the tee-union. Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
Analyte Infusion: Fill a syringe with the MBP standard solution and place it in the syringe pump. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Establish Baseline: Begin infusing the MBP solution and acquire data on the mass spectrometer in MRM mode for MBP. A stable, elevated baseline signal should be observed.
-
Inject Blank Matrix: Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and start the chromatographic run.
-
Data Analysis: Monitor the baseline of the MBP signal. Any significant drop in the signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering components from the matrix.
-
Protocol 2: Solid-Phase Extraction (SPE) for MBP from Plasma
This protocol provides a general workflow for cleaning up plasma samples using a reversed-phase SPE cartridge.
-
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Plasma sample
-
Internal standard solution (e.g., ¹³C₄-MBP)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: Thaw the plasma sample. Spike the sample with the internal standard. Acidify the sample with a small amount of acid (e.g., formic acid) to ensure MBP is in its protonated form for better retention on the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not allow the sorbent to go dry.
-
SPE Cartridge Equilibration: Pass 1-2 mL of water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences. Apply vacuum to dry the cartridge completely.
-
Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute MBP and the internal standard.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecularly imprinted solid-phase extraction coupled with HPLC for the selective determination of this compound in bottled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and this compound (MBP) in Water Samples | Proceedings of the Oklahoma Academy of Science [ojs.library.okstate.edu]
- 10. Improved quantitative detection of 11 urinary phthalate metabolites in humans using liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sciex.com [sciex.com]
- 13. Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Best practices for handling and storage of monobutyl phthalate standards
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing monobutyl phthalate (MBP) analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBP) and why is it important in research?
This compound (MBP) is the major and active metabolite of dibutyl phthalate (DBP), a widely used plasticizer.[1][2][3][4] In research and drug development, MBP is often studied as a biomarker for DBP exposure and is investigated for its potential as an endocrine disruptor.[1][2][3][5] Its analysis is crucial in toxicology studies and for understanding the metabolic fate and effects of DBP.[1][2]
Q2: What are the primary hazards associated with handling solid MBP standards?
Solid MBP is classified as harmful if swallowed and can cause skin and serious eye irritation.[6][7][8] It may also cause respiratory irritation.[6] Some classifications also list it as a suspected reproductive toxin.[9][10] Always consult the manufacturer's Safety Data Sheet (SDS) before handling.
Q3: What Personal Protective Equipment (PPE) should I wear when handling MBP standards?
To ensure safety, the following PPE is required:
-
Gloves: Wear protective gloves, preferably nitrile, as vinyl gloves can be a source of phthalate contamination.
-
Eye Protection: Use safety goggles with side-shields.[6]
-
Lab Coat: An impervious lab coat is necessary to protect from skin contact.[6]
-
Respiratory Protection: When handling the powder outside of a ventilated hood, a suitable respirator (e.g., type P3 (EN 143)) should be used to avoid inhaling dust.[6][9]
Q4: How should I prepare stock and working solutions of MBP?
To minimize the risk of contamination, all solutions should be prepared and stored in glass containers.[1] Plastic containers, especially those made of PVC, should be strictly avoided.[11][12]
-
Stock Solution Preparation: Accurately weigh the required amount of MBP powder and dissolve it in a high-purity solvent. A common stock solution is prepared at 200-500 µg/mL in a 50:50 methanol:water mixture.[1]
-
Working Solution Preparation: Prepare spiking solutions for calibration standards and quality controls by diluting the stock solution in water or the mobile phase to be used in the analysis.[1]
Storage and Stability
Proper storage is critical for maintaining the integrity of MBP standards.
| Standard Form | Recommended Storage Temperature | Additional Recommendations |
| Solid Powder | -20°C[6] | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[6] |
| Stock Solutions | 2-10°C (Refrigerated)[13][14] | Store in glass vials with PTFE-lined caps. Protect from light.[13] |
| Prepared Extracts | Various (See below) | Stability of extracts has been demonstrated for approximately 6 days at various temperatures. Freeze-thaw stability has been shown for at least 3 cycles over 3 days.[1][2] |
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of MBP standards.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High background signal in analytical blanks | 1. Contamination from solvents, reagents, or water.[11][15] 2. Leaching from plastic labware (e.g., pipette tips, containers, gloves).[11][12] 3. Contamination from laboratory air and dust.[11][15] | 1. Use high-purity, phthalate-free grade solvents. Test new batches by running solvent blanks.[11] 2. Use glass containers and syringes exclusively. Use nitrile gloves instead of vinyl.[11][12] 3. Clean glassware scrupulously (e.g., rinse with water, then acetone and hexane).[12] Install an isolator column on your LC system to trap contaminants from the mobile phase.[11] |
| Inconsistent or poor chromatographic peak shape | 1. Improper mobile phase composition. 2. Column degradation. 3. Sample matrix effects. | 1. Ensure the mobile phase is correctly prepared and degassed. A common mobile phase consists of water and acetonitrile with 0.02% acetic acid.[1] 2. Check the column's performance with a standard mixture. If necessary, flush or replace the column. 3. Optimize the sample extraction and clean-up procedure to remove interfering substances. |
| Low recovery of MBP during sample extraction | 1. Inefficient protein precipitation or liquid-liquid extraction. 2. Incomplete enzymatic deconjugation (for biological samples). 3. Adsorption to plasticware. | 1. For plasma, a simple protein precipitation with acetonitrile has shown high recovery (>92%).[1][2] Ensure vigorous vortexing and proper centrifugation. 2. Ensure the β-glucuronidase is active and the incubation conditions (time, temperature) are optimal.[16] 3. Avoid all plastic materials during extraction. Use glass centrifuge tubes and transfer pipettes. |
| Standard powder appears discolored or clumped | 1. Moisture absorption. 2. Degradation due to improper storage (e.g., exposure to light or high temperatures). | 1. Discard the standard as its purity may be compromised. 2. Always store the solid standard at the recommended temperature (-20°C) in a tightly sealed container.[6] Allow the container to reach room temperature before opening to prevent condensation. |
Experimental Protocols
Detailed Methodology: UPLC-MS/MS Analysis of MBP in Plasma
This protocol is adapted from a validated method for the quantitation of MBP in rat plasma.[1][2]
-
Preparation of Calibration Standards:
-
Prepare stock solutions of MBP in 50:50 methanol:water at concentrations of 200 µg/mL and 500 µg/mL.[1]
-
Create spiking solutions in water from the stock solutions.
-
Prepare plasma calibration standards by spiking 25 µL of blank plasma with 25 µL of the appropriate spiking standard to achieve the desired concentration range (e.g., 25–5,000 ng/mL).[1]
-
-
Sample Extraction:
-
LC-MS/MS Analysis:
-
Injection Volume: 5 µL.[1]
-
Mobile Phase: (A) Water with 0.02% acetic acid and (B) Acetonitrile with 0.02% acetic acid.[1]
-
Gradient: Start at 30% B, increase to 95% B, hold, and then return to initial conditions.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][2]
-
Detection: Monitor the specific mass transitions for MBP and its internal standard.
-
Visualizations
Caption: UPLC-MS/MS workflow for MBP analysis.
Caption: Logic for troubleshooting contamination.
References
- 1. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. 邻苯二甲酸单丁酯 97.0-103.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 10. accustandard.com [accustandard.com]
- 11. benchchem.com [benchchem.com]
- 12. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 13. Mono-ð-butyl phthalate (ring-1,2-¹³Câ, dicarboxyl-¹³Câ, 99%) 100 µg/mL in MTBE - Cambridge Isotope Laboratories, CLM-4590-MT-1.2 [isotope.com]
- 14. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.3. Phthalate metabolite analysis [bio-protocol.org]
Technical Support Center: Troubleshooting Poor Reproducibility in Monobutyl Phthalate (MBP) Experiments
Welcome to the technical support center for monobutyl phthalate (MBP) experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to poor reproducibility in studies involving MBP.
Frequently Asked Questions (FAQs)
Q1: My in vitro cell viability/proliferation assays with MBP show significant variability between experiments. What are the common causes?
A1: Poor reproducibility in in vitro MBP experiments can stem from several sources:
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Contamination from Lab Consumables: Phthalates, including the parent compound of MBP, dibutyl phthalate (DBP), are commonly used as plasticizers. Trace amounts can leach from plastic labware (e.g., flasks, plates, pipette tips) into your cell culture media, leading to unacceptably high background levels and inconsistent results. One study demonstrated that certain phthalates can even migrate between wells of a culture plate, potentially confounding dose-response experiments[1].
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Inconsistent Cell Culture Conditions: Minor variations in cell passage number, confluency at the time of treatment, serum lot, and incubation times can significantly impact cellular responses to MBP.
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MBP Stock Solution Issues: The stability and accurate concentration of your MBP stock solution are critical. Improper storage can lead to degradation, and errors in dilution can cause significant dose inaccuracies.
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Biological Variability: Inherent biological differences, even within the same cell line, can contribute to varied responses.
Q2: I'm observing inconsistent results in my animal studies investigating the effects of MBP on reproductive endpoints. What should I investigate?
A2: Reproducibility in animal studies with MBP can be affected by:
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Dosing Accuracy and Route of Administration: Ensure precise and consistent administration of MBP. The vehicle used to dissolve or suspend MBP should be inert and administered consistently across all animals.
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Metabolic Differences: The metabolism of DBP to MBP can vary between animal species and even between individuals of the same strain, leading to different internal exposure levels.[2]
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Animal Husbandry and Environmental Factors: Factors such as diet, cage materials (potential for phthalate leaching), light-dark cycles, and stress levels can influence the physiological state of the animals and their response to MBP.
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Timing of Exposure: The developmental stage at which exposure occurs (e.g., in utero, neonatal, pubertal) can drastically alter the observed effects.[3]
Q3: My analytical measurements of MBP concentrations in biological samples are not consistent. What are the potential analytical pitfalls?
A3: Analytical variability is a common challenge in MBP research. Key areas to troubleshoot include:
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Background Contamination: Phthalates are ubiquitous in the laboratory environment, leading to potential contamination of samples, solvents, and analytical instruments.[4] This can result in high and variable blank values.
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Matrix Effects: Components of biological matrices (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of MBP in mass spectrometry, leading to signal suppression or enhancement.[5]
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Sample Preparation: Inefficient extraction of MBP from the sample matrix or incomplete removal of interfering substances can lead to poor recovery and reproducibility. The choice of a suitable internal standard that is not present in the environment is also crucial for accurate quantification.[6]
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Instrument Calibration: Improper or infrequent calibration of the analytical instrument (e.g., LC-MS/MS) can lead to inaccurate quantification.
Troubleshooting Guides
Guide 1: In Vitro Experiment Variability
| Symptom | Possible Cause | Recommended Solution |
| High background effects in control wells | Contamination from plasticware or media components. | Use glass or polypropylene labware where possible. Pre-rinse all plasticware with a high-purity solvent. Test different lots of serum and media for background phthalate levels. |
| Inconsistent dose-response curves | Migration of volatile phthalates between wells.[1] | Leave empty wells between different dose groups in multi-well plates. |
| Inaccurate serial dilutions of MBP. | Prepare fresh dilutions for each experiment from a well-characterized stock solution. Use calibrated pipettes. | |
| Variable cell viability at the same MBP concentration | Inconsistent cell health or density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
Guide 2: Analytical Measurement Inconsistency
| Symptom | Possible Cause | Recommended Solution |
| High and variable MBP levels in blank samples | Environmental contamination of solvents, glassware, or instrument components. | Use phthalate-free solvents and reagents. Thoroughly clean all glassware with a high-purity solvent. Implement a strict cleaning protocol for the LC-MS/MS system. |
| Poor reproducibility of MBP quantification | Matrix effects from the biological sample.[5] | Develop a robust sample preparation method to remove interfering matrix components (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard for MBP. |
| Inconsistent extraction recovery. | Optimize the extraction procedure and validate its efficiency and reproducibility across different sample lots. | |
| Drifting instrument response | Contamination buildup in the analytical column or mass spectrometer. | Implement regular column washing and instrument maintenance. Monitor system suitability with quality control samples. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
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MBP Treatment: Prepare serial dilutions of MBP in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the MBP-containing medium or vehicle control.
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Incubation: Incubate the cells for the desired exposure duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Quantification of MBP in Biological Samples by UPLC-MS/MS
This protocol is a general guideline and should be optimized and validated for the specific matrix.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., 13C-labeled MBP).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection.[7]
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a modifier (e.g., 0.1% acetic acid) to achieve good separation of MBP.[5]
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for MBP and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known MBP concentrations in the same biological matrix.
-
Quantify the MBP concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Table 1: Factors Affecting Reproducibility in In Vitro MBP Experiments
| Factor | Potential Impact on Reproducibility | Mitigation Strategy |
| Plasticware | Leaching of phthalates leading to high background. | Use glass or polypropylene; pre-rinse plastics. |
| Cell Passage Number | Changes in cellular phenotype and response over time. | Use cells within a defined passage number range. |
| Serum Lot | Variability in hormone and growth factor content. | Test new serum lots; purchase larger batches. |
| MBP Stock Solution | Degradation or inaccurate concentration. | Store properly; prepare fresh dilutions; verify concentration. |
Table 2: MBP Dose Ranges and Observed Effects in In Vitro Studies
| Cell Type | MBP Concentration Range | Observed Effect | Reference |
| Mouse Leydig Tumor Cells (MLTC-1) | 10⁻⁹ M - 10⁻⁶ M | Increased progesterone production. | [8] |
| Mouse Leydig Tumor Cells (MLTC-1) | 50 µM - 800 µM | Inhibition of progesterone production. | [9] |
| Human Adrenocortical (H295R) Cells | 500 µM | Decreased testosterone and corticosterone levels. | [10][11] |
| INS-1 Pancreatic Beta Cells | 0.001 µM - 10 µM | Decreased cell viability and increased oxidant levels.[12] | [12][13] |
Visualizations
Signaling Pathways
Caption: MBP's impact on steroidogenesis.
Caption: MBP-induced oxidative stress and ferroptosis.
Experimental Workflow
Caption: Workflow for MBP quantification.
References
- 1. Migration of phthalates on culture plates - an important challenge to consider for in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Monobutyl and Di(n-butyl) Phthalate in Vitro on Steroidogenesis and Leydig Cell Aggregation in Fetal Testis Explants from the Rat: Comparison with Effects in Vivo in the Fetal Rat and Neonatal Marmoset and in Vitro in the Human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 7. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits steroidogenesis by downregulating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of SPME Parameters for Monobutyl Phthalate Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Solid-Phase Microextraction (SPME) for the extraction of monobutyl phthalate (MBP).
Frequently Asked Questions (FAQs)
Q1: What is the best SPME fiber for this compound (MBP) extraction?
A1: For a polar and acidic analyte like this compound, a polar fiber is generally recommended. The 65-µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is a commonly used and effective choice for phthalate analysis.[1][2] For more polar analytes, a polyacrylate (PA) or a Carbowax-divinylbenzene (CW-DVB) fiber can also be considered.[3][4][5]
Q2: Should I use direct immersion (DI-SPME) or headspace (HS-SPME) for MBP extraction?
A2: Direct immersion SPME (DI-SPME) is generally preferred for semi-volatile and more polar compounds like MBP as it can provide enhanced extraction efficiency.[6][7] Headspace SPME (HS-SPME) is more suitable for volatile compounds and can help minimize matrix effects.[8] However, for analytes with significant vapor pressure, HS-SPME can be advantageous, offering cleaner extracts and potentially longer fiber life.
Q3: What is the optimal pH for MBP extraction?
A3: this compound is an acidic compound due to its carboxylic acid group. To ensure it is in its non-ionized form for efficient extraction by the SPME fiber, the pH of the sample should be adjusted to be at least two units below its pKa. Therefore, acidifying the sample to a pH of around 2-3 is recommended.[9][10]
Q4: How does salt addition affect MBP extraction?
A4: Adding salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of MBP in the aqueous phase and promotes its partitioning onto the SPME fiber, thereby improving extraction efficiency.[9] A concentration of 25-30% (w/v) NaCl is often effective.[9]
Q5: Do I need to derivatize MBP before GC-MS analysis?
A5: While derivatization is a common practice for acidic and polar analytes to improve their volatility and chromatographic behavior, it is possible to analyze MBP directly by GC-MS without derivatization.[11] This simplifies the analytical procedure and reduces the risk of introducing contaminants.[11] However, derivatization, for example, through methylation, can be employed if issues with peak shape or sensitivity are encountered.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no MBP peak | 1. Incorrect pH: MBP is ionized at neutral or high pH, leading to poor extraction. 2. Inappropriate fiber: The selected fiber may not have the optimal polarity for MBP. 3. Insufficient extraction time or temperature: Equilibrium between the sample and the fiber has not been reached. 4. Analyte carryover from previous run: Residual MBP on the fiber or in the injection port. | 1. Adjust sample pH: Acidify the sample to pH 2-3 using a suitable buffer (e.g., 0.1 M phosphate buffer).[9] 2. Select a polar fiber: Use a PDMS/DVB, Polyacrylate, or CW-DVB fiber.[1][2][3][4][5] 3. Optimize extraction parameters: Increase extraction time and/or temperature. Agitation of the sample can also improve extraction efficiency. 4. Properly condition the fiber: Ensure the fiber is adequately cleaned between injections by baking it in the GC inlet at the recommended temperature. Check for and clean any contamination in the GC liner. |
| Poor peak shape (tailing) | 1. Active sites in the GC system: The acidic nature of MBP can lead to interactions with active sites in the liner, column, or detector. 2. Inadequate desorption: The desorption time or temperature is insufficient to transfer all the analyte from the fiber to the column. | 1. Use a deactivated liner and column: Ensure all components in the sample path are properly deactivated. 2. Optimize desorption conditions: Increase the desorption temperature and/or time in the GC inlet. A typical desorption temperature is 250°C for 6 minutes. |
| High background noise | 1. Contaminated reagents or vials: Phthalates are ubiquitous environmental contaminants. 2. Septum bleed: Particles from the vial or inlet septum can introduce interfering peaks. | 1. Use high-purity solvents and glassware: Thoroughly clean all glassware and use phthalate-free reagents. Avoid using plastic containers.[14] 2. Use high-quality, low-bleed septa: Replace septa regularly. |
| Poor reproducibility | 1. Inconsistent extraction conditions: Variations in extraction time, temperature, agitation speed, or fiber immersion depth. 2. Matrix effects: The sample matrix is affecting the extraction equilibrium. | 1. Automate the SPME process: If possible, use an autosampler for precise control over extraction parameters.[15] If performing manual SPME, ensure all parameters are kept consistent between samples.[16] 2. Use an internal standard: Adding an internal standard with similar chemical properties to MBP can compensate for variations in extraction and injection.[17] Standard addition calibration can also be used for complex matrices.[16] |
| Fiber breakage | 1. Incorrect needle gauge for the septum: Using a needle that is too large for the vial septum. 2. Bending of the needle during piercing: Improper alignment when inserting the needle into the vial or GC inlet. | 1. Use the correct needle gauge: Ensure the SPME fiber assembly has the appropriate needle gauge for your vials. 2. Proper handling technique: Align the needle carefully before piercing the septum. Adjust the needle depth gauge to expose only the necessary length of the needle.[16] |
Quantitative Data Summary
The following table summarizes typical optimized parameters for the SPME-GC-MS analysis of phthalates, which can be used as a starting point for the optimization of this compound extraction.
| Parameter | Optimized Value/Range | Reference(s) |
| SPME Fiber | 65 µm PDMS/DVB | [1][2] |
| Extraction Mode | Direct Immersion (DI) | [6][7] |
| Sample pH | 2 - 3 | [9][10] |
| Salt Addition (NaCl) | 25 - 30% (w/v) | [9] |
| Extraction Temperature | 60 - 80°C | [18] |
| Extraction Time | 30 - 45 min | [18] |
| Agitation Speed | 750 rpm | [19] |
| Desorption Temperature | 250 - 260°C | [18][19] |
| Desorption Time | 2 - 6 min | [18][19] |
Experimental Protocols
Detailed Methodology for SPME-GC-MS Analysis of this compound
1. Sample Preparation:
-
For aqueous samples, transfer a known volume (e.g., 10 mL) into a suitable vial.
-
Adjust the sample pH to 2-3 using a phosphate buffer or a dilute acid solution.
-
Add NaCl to a final concentration of 25-30% (w/v) and ensure it is fully dissolved.
-
Add a magnetic stir bar for agitation.
2. SPME Procedure:
-
Condition the SPME fiber (e.g., 65 µm PDMS/DVB) in the GC inlet at the manufacturer's recommended temperature before the first use and briefly before each extraction.
-
Place the sample vial in a heating and stirring block.
-
For DI-SPME, immerse the fiber into the sample to a consistent depth. For HS-SPME, expose the fiber to the headspace above the sample.
-
Extract for a predetermined time (e.g., 30-45 minutes) at a constant temperature (e.g., 70°C) with continuous agitation.
3. GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.
-
Chromatographic separation can be achieved on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[20][21]
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The mass spectrometer can be operated in full scan mode for initial identification and then in selected ion monitoring (SIM) mode for quantification to enhance sensitivity. A common ion for phthalate metabolites is m/z 149.[11]
Visualizations
Caption: Experimental workflow for SPME-GC/MS analysis of this compound.
Caption: Troubleshooting logic for low or no this compound peak in SPME analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of different fibers for the solid-phase microextraction of phthalate esters from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multivariate optimization of a solid-phase microextraction method for the analysis of phthalate esters in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase microextraction of phthalates from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. respiratoryresearch.com [respiratoryresearch.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Determination of monoester metabolites of butylbenzyl phthalate (BBP) by GC-MS in the urine of exposed workers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 18. researchgate.net [researchgate.net]
- 19. addi.ehu.es [addi.ehu.es]
- 20. fses.oregonstate.edu [fses.oregonstate.edu]
- 21. gcms.cz [gcms.cz]
Addressing analytical interferences in monobutyl phthalate measurement
Welcome to the technical support center for the analytical measurement of monobutyl phthalate (MBP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common analytical interferences and challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBP) and why is it measured?
A1: this compound (MBP) is the primary and active metabolite of the industrial chemical dibutyl phthalate (DBP).[1][2][3] DBP is widely used as a plasticizer in consumer products like cosmetics, adhesives, and printing inks.[1][4] Since DBP is rapidly metabolized to MBP in the body, measuring MBP in biological matrices like urine is a reliable method for assessing human exposure to DBP while minimizing the risk of sample contamination from parent phthalates in the lab environment.[5][6]
Q2: What are the most common analytical platforms for MBP measurement?
A2: The most common and robust analytical platforms are chromatography-based methods coupled with mass spectrometry. These include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS.[7]
Q3: Why is enzymatic hydrolysis required for urine samples?
A3: In the body, MBP is often conjugated with glucuronic acid to form a more water-soluble compound that can be easily excreted in urine.[5][6] This conjugated form is not always directly measurable by standard methods. Therefore, an enzyme like β-glucuronidase is used to cleave the glucuronide conjugate, releasing the free MBP for extraction and analysis.[5][6][8]
Q4: What is a matrix effect and how does it impact MBP analysis?
A4: A matrix effect is the alteration (suppression or enhancement) of the analyte's signal in the mass spectrometer due to co-eluting compounds from the sample matrix (e.g., salts, lipids, or other endogenous molecules in urine or plasma).[10][11][12] This can lead to inaccurate quantification, reduced precision, and poor sensitivity.[10][11] Effective sample preparation, such as Solid-Phase Extraction (SPE), is crucial to remove these interfering components and minimize matrix effects.[11][12]
Troubleshooting Guide
Issue 1: High Background Signal / Contamination in Blanks
Q: I'm detecting MBP in my laboratory reagent blanks (LRBs) and negative control samples. What are the potential sources and how can I fix this?
A: Phthalates are ubiquitous in the laboratory environment, making background contamination a common and significant challenge.[13][14]
Potential Sources:
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Solvents & Reagents: Even high-purity solvents can contain trace levels of phthalates or their parent compounds.[13][15] Water from purification systems can also be a source if plastic tubing is used.
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Plastic Consumables: Many common lab plastics can leach DBP (which can be hydrolyzed to MBP) or MBP itself. Key culprits include:
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Gloves: Polyvinyl chloride (PVC) or vinyl gloves are a major source of phthalate contamination and should be avoided.[13] Nitrile gloves are a much safer alternative.[13]
-
Containers & Tubing: Avoid PVC and use glass or polypropylene (PP) containers whenever possible for sample collection, storage, and reagent preparation.[13]
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Pipette tips, syringes, and filters: These can also leach phthalates.[16][17]
-
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Laboratory Environment: Phthalates can be present in laboratory air and settle as dust on equipment and glassware.[13][18]
Troubleshooting Steps:
-
Isolate the Source: Systematically test each component of your workflow. Run blanks consisting only of your solvent, then add reagents one by one to pinpoint the source.
-
Switch to "Phthalate-Free" Consumables: Use nitrile gloves and store all samples and solutions in glass or polypropylene containers.[13]
-
Clean Glassware Rigorously: Do not rely on standard washing. Bake glassware in a muffle furnace at high temperatures (e.g., 400 °C) to volatilize any remaining phthalates.
-
Use High-Purity Solvents: Purchase LC-MS grade or "phthalate-free" grade solvents. Consider filtering solvents through aluminum oxide to remove contaminants.[14]
-
Prepare a Laboratory Reagent Blank (LRB): Process a blank sample (using high-purity water) through the entire experimental workflow, from extraction to analysis. The signal detected in the LRB represents your background contamination level and should be significantly lower than your reporting limit.[13]
Issue 2: Poor Chromatographic Resolution or Co-elution
Q: I'm having trouble separating MBP from an interfering peak at a similar retention time. What could this be and how do I resolve it?
A: A common interference is the structural isomer of this compound, mono-isobutyl phthalate (MiBP) . MiBP is the metabolite of diisobutyl phthalate (DIBP), another widely used plasticizer.[19][20] Since MBP and MiBP have the same mass and similar chemical properties, they can be difficult to separate and require a well-optimized chromatographic method.
Troubleshooting Steps:
-
Confirm Isomeric Interference: If using tandem MS, check if the interfering peak shares the same precursor and product ion transitions as your MBP standard.
-
Optimize Chromatography:
-
Gradient Adjustment: Decrease the ramp speed of your mobile phase gradient to give the isomers more time to resolve on the column.
-
Column Selection: Test a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) that may offer alternative selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve peak resolution.
-
-
Use Advanced Separation Techniques: For particularly difficult separations, techniques like ion mobility spectrometry (IMS) can be used to separate isomers based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio.[21]
Issue 3: Low Analyte Recovery or Inconsistent Results
Q: My recovery of MBP is low and varies significantly between samples. What are the likely causes?
A: Low and variable recovery is often linked to issues in the sample preparation or extraction steps.
Potential Causes & Solutions:
-
Incomplete Enzymatic Hydrolysis: Ensure your β-glucuronidase enzyme is active and that the incubation conditions (pH, temperature, time) are optimal. A pH of 5.0 and a temperature of 37°C for 3 hours are common starting points.[5]
-
Inefficient Solid-Phase Extraction (SPE):
-
Drying: Ensure the SPE cartridge is not allowed to dry out before the sample is loaded.
-
pH: The pH of the sample during loading can affect the retention of MBP. Ensure it is appropriate for the sorbent chemistry.
-
Wash/Elution Solvents: The polarity and volume of your wash and elution solvents may be suboptimal. A weak wash may not remove interferences, while too strong a wash may elute the analyte prematurely. Conversely, the elution solvent may not be strong enough to fully recover the MBP.
-
-
Matrix Effects: As discussed in the FAQs, components in the sample matrix can suppress the analyte signal, appearing as low recovery.[11] Improving the cleanup efficiency of your SPE protocol is the best way to combat this.[11][12]
-
Analyte Stability: Ensure samples are stored properly (e.g., at -20°C) and that extracts are not left at room temperature for extended periods before analysis.[5]
Data Presentation: MBP Analysis Parameters
The following tables summarize key quantitative data for the analysis of MBP using tandem mass spectrometry.
Table 1: Example LC-MS/MS Parameters for this compound (MBP) Data synthesized from publicly available methods for illustrative purposes.
| Parameter | Value | Notes |
| Parent Compound | Dibutyl Phthalate (DBP) | MBP is the primary metabolite.[2] |
| Analyte | This compound (MBP) | - |
| Chemical Formula | C₁₂H₁₄O₄ | [3] |
| Precursor Ion (m/z) | 221.1 | [M-H]⁻ in negative ion mode.[1] |
| Product Ion 1 (m/z) | 121.0 | Used for quantification.[1] |
| Product Ion 2 (m/z) | 177.1 | Used for confirmation.[1] |
| Typical LOQ in Urine | 1.0 ng/mL | [5] |
| Internal Standard | ¹³C₄-labeled MBP | Used to correct for matrix effects and recovery losses.[5] |
Table 2: Common Contaminants and Recommended Labware
| Item | High-Risk Material (Avoid) | Recommended Alternative | Rationale |
| Gloves | Vinyl / PVC | Nitrile | Vinyl gloves are a major source of leachable phthalates.[13] |
| Solvent/Sample Bottles | Polystyrene, PVC | Borosilicate Glass, Polypropylene (PP) | Glass is the most inert. PP is an acceptable plastic alternative.[13] |
| SPE Manifold | Plastic components | Glass chamber with stainless steel needles | Minimizes contact with leachable plastics during extraction. |
| Sealing Film | Parafilm® | Aluminum foil (baked) | Parafilm® has been shown to leach DEHP.[16] |
Experimental Protocols & Visualizations
General Workflow for MBP Analysis in Urine
This diagram outlines the critical steps from sample receipt to data analysis, highlighting where potential interferences can be introduced.
Caption: Workflow for MBP analysis, noting key interference points.
Troubleshooting Decision Tree: High Blank Contamination
Use this logical diagram to diagnose the source of background signal in your blank samples.
Caption: Decision tree for identifying contamination sources.
Protocol: Quantification of MBP in Human Urine by LC-MS/MS
This protocol provides a detailed methodology for a typical experiment.
1. Materials and Reagents
-
Analytes: this compound (MBP) standard, ¹³C₄-Monobutyl phthalate (¹³C₄-MBP) internal standard (IS).
-
Enzyme: β-glucuronidase from E. coli.
-
Reagents: Ammonium acetate, Acetic acid, Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), High-purity water.
-
Consumables: Glass test tubes, Polypropylene autosampler vials, Nitrile gloves, Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase).
2. Standard and QC Preparation
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Prepare a 1 mg/mL primary stock solution of MBP and ¹³C₄-MBP in methanol.
-
Perform serial dilutions in methanol to create working standard solutions for the calibration curve (e.g., ranging from 0.3 to 200 ng/mL).[5]
-
Prepare a separate set of Quality Control (QC) samples at low, medium, and high concentrations.
-
Prepare an IS spiking solution (e.g., 500 ng/mL of ¹³C₄-MBP) in water.[5]
3. Sample Preparation
-
Thaw urine samples to room temperature and vortex to mix.
-
Aliquot 200 µL of urine into a glass test tube.
-
Add 10 µL of the IS spiking solution to every sample, calibrator, and QC.
-
Add 150 µL of 1M ammonium acetate buffer (pH 5.0).[5]
-
Add 20 µL of β-glucuronidase enzyme solution.[5]
-
Vortex gently and incubate in a shaking water bath at 37°C for 3 hours to deconjugate the MBP-glucuronide.[5]
4. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of high-purity water. Do not allow the sorbent bed to dry.
-
Load the entire hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes.
-
Elute the MBP and IS from the cartridge with 3 mL of acetonitrile or methanol into a clean glass tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% acetic acid) and transfer to an autosampler vial.
5. LC-MS/MS Analysis
-
LC System: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase: A) 0.1% Acetic Acid in Water; B) 0.1% Acetic Acid in Acetonitrile.[5]
-
Gradient: Start at 5% B, ramp linearly to 100% B, hold, and then return to initial conditions for equilibration.[5]
-
MS System: Operate in negative electrospray ionization (ESI-) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode with the transitions listed in Table 1.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (MBP/¹³C₄-MBP) against the concentration. Apply a linear regression with 1/x weighting. Determine the concentration of MBP in unknown samples from this curve.
References
- 1. This compound | C12H14O4 | CID 8575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
- 14. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of binary mixtures of dibutyl phthalate and diisobutyl phthalate cytotoxicity towards skin and lung origin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Monobutyl Phthalate Determination
For researchers, scientists, and drug development professionals, the accurate quantification of monobutyl phthalate (MBP), a primary metabolite of the common plasticizer dibutyl phthalate (DBP), is crucial for toxicology studies and exposure assessment. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of common analytical techniques for MBP determination, supported by performance data from various validated methods.
Quantitative Performance: A Side-by-Side Comparison
The choice of an analytical method for MBP quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS or UPLC-MS/MS) are the most prevalent techniques.[1] Below is a summary of their performance characteristics for the analysis of MBP and other phthalates.
| Method | Analyte(s) | Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Citation(s) |
| UPLC-MS/MS | MBP | Rat Plasma | ≥ 0.99 | 6.9 ng/mL | 25 ng/mL | > 92 | ≤ 10.1 | [2][3] |
| MBP | Pup Homogenate | ≥ 0.99 | 9.4 ng/g | 50 ng/g | > 92 | ≤ 10.1 | [2][3] | |
| LC-MS/MS | MBP, other phthalate metabolites | Human Urine | Not Reported | Not Reported | 1 ng/mL | Not Reported | < 15 | [4] |
| 7 Phthalates | Distilled Beverages | > 0.99 | < 10 µg/L | Not Reported | Not Reported | Not Reported | ||
| GC-MS | This compound (BuP), Monobenzyl Phthalate (BeP) | Urine | > 0.99 | Not Reported | 3 µg/L (Polaris Q) | Monitored by internal standard | < 10 | [5] |
| 7 Phthalates & BPA | Water | Not Reported | 1–8 ng mL⁻¹ | 5–14 ng mL⁻¹ | Not Reported | Not Reported | [6] | |
| HPLC-UV | DMP, DEP, DBP, BBP, DEHP | Cosmetic Products | ≥ 0.999 | Not Reported | < 0.64 µg/mL | 94.8 - 99.6 | ≤ 6.2 | [7][8] |
| DMP, DEP, DBP | Not Specified | Linear | Not Reported | Not Reported | Not Reported | Not Reported | [9][10] |
Key: MBP: this compound, DMP: Dimethyl Phthalate, DEP: Diethyl Phthalate, DBP: Dibutyl Phthalate, BBP: Benzyl Butyl Phthalate, DEHP: Di(2-ethylhexyl) Phthalate, BeP: Monobenzyl Phthalate, BuP: this compound, BPA: Bisphenol A, RSD: Relative Standard Deviation.
Experimental Workflows and Methodologies
The general workflow for the analysis of MBP in biological and environmental samples involves sample preparation, chromatographic separation, and detection. The specific protocols vary depending on the chosen analytical technique and the sample matrix.
Detailed Experimental Protocols
Below are generalized protocols for the most common methods used for MBP determination. These should be adapted and validated for specific applications.
UPLC-MS/MS Method for MBP in Biological Matrices[2][3]
This method offers high sensitivity and selectivity, making it suitable for complex biological samples like plasma and tissue homogenates.
-
Sample Preparation (Protein Precipitation):
-
To a 25 µL aliquot of plasma, add an internal standard solution (e.g., MBP-d4).
-
Add a protein precipitation agent, such as acetonitrile containing 0.1% formic acid.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
GC-MS Method for MBP in Urine[6]
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar analytes like MBP, a derivatization step is often required to improve volatility and chromatographic performance.[11]
-
Sample Preparation (with Derivatization):
-
For total MBP determination (free and glucuronidated), perform enzymatic hydrolysis using β-glucuronidase.[5]
-
Add an internal standard (e.g., monohexyl phthalate).[5]
-
Acidify the sample and perform liquid-liquid extraction with a mixture of n-hexane and dichloromethane.[5]
-
Evaporate the organic extract to dryness.
-
Derivatize the residue by methylation using a reagent like diazomethane.[5]
-
Re-dissolve the derivatized sample in a suitable solvent like acetonitrile for injection.[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
HPLC-UV Method for Phthalates in Consumer Products[8][9]
HPLC with UV detection is a more accessible and cost-effective technique, suitable for samples where lower sensitivity is acceptable.
-
Sample Preparation (Solvent Extraction):
-
For liquid samples, a simple dilution with a suitable solvent may be sufficient.
-
For solid or semi-solid samples, perform solvent extraction using a solvent like ethanol or an ethanol-water mixture, potentially assisted by ultrasonication.[7]
-
Filter the extract before injection.
-
-
Chromatographic Conditions:
Logical Relationships in Method Selection
The choice between these analytical methods depends on a variety of factors. The following diagram illustrates the decision-making process for selecting an appropriate method for MBP analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of monoester metabolites of butylbenzyl phthalate (BBP) by GC-MS in the urine of exposed workers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham [opus.govst.edu]
- 10. opus.govst.edu [opus.govst.edu]
- 11. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Toxicity of Monobutyl Phthalate and Dibutyl Phthalate
Dibutyl phthalate (DBP), a widely utilized plasticizer, and its primary metabolite, monobutyl phthalate (MBP), are pervasive environmental contaminants known for their potential to disrupt endocrine function and cause reproductive toxicity.[1][2] While DBP is the compound used in commercial products, it is rapidly hydrolyzed in the body to MBP, which is considered the more biologically active toxicant in many instances.[1][3] This guide provides a detailed comparison of the toxicological profiles of DBP and MBP, supported by experimental data, to inform researchers, scientists, and drug development professionals.
I. Comparative Cytotoxicity
In vitro studies have demonstrated that both DBP and its metabolite MBP can induce cytotoxicity in a concentration-dependent manner. However, the potency can vary significantly between the two compounds and across different cell types.
A study on cultured rat embryonic limb bud cells found that DBP was significantly more cytotoxic than MBP. The IC50 value for DBP-induced cytotoxicity was 91.75 µM, whereas the IC50 for MBP was 1.38 mM.[4][5] This suggests that in this particular developmental model, the parent compound is more potent in causing cell death.
| Compound | Cell Type | Assay | IC50 | Reference |
| Dibutyl Phthalate (DBP) | Rat Embryonic Limb Bud Cells | Neutral Red Uptake | 91.75 µM | [4][5] |
| This compound (MBP) | Rat Embryonic Limb Bud Cells | Neutral Red Uptake | 1.38 mM | [4][5] |
| Dibutyl Phthalate (DBP) | Bovine Peripheral Lymphocytes | MTT Assay | 50 µM | [6] |
Table 1: Comparative Cytotoxicity of DBP and MBP.
II. Reproductive Toxicity
The reproductive toxicity of DBP and MBP is a primary area of concern, with numerous studies investigating their effects on steroidogenesis, sperm function, and ovarian follicle development.
A. Effects on Steroidogenesis
Both DBP and MBP have been shown to interfere with the production of steroid hormones, particularly testosterone. However, their potencies and mechanisms of action appear to differ.
In cultured rat immature Leydig cells, MBP was found to be a much more potent inhibitor of androgen production than DBP. MBP inhibited androgen production at concentrations as low as 50 nM, while a concentration of 50 µM was required for DBP to have a similar suppressive effect.[1] This indicates that MBP is approximately 1000-fold more potent than DBP in this system.[1] MBP primarily acted by downregulating the expression of key steroidogenic genes like Cyp11a1 and Hsd3b1.[1] In contrast, at high concentrations (50 µM), DBP not only downregulated the expression of genes such as Star, Hsd3b1, and Hsd17b3 but also directly inhibited the activity of the enzymes CYP11A1 and CYP17A1.[1]
Conversely, a study using human adrenocortical H295R cells found that DBP was more potent than MBP in reducing testosterone levels.[7][8] DBP induced a significant decrease in testosterone at 100 µM, while a higher concentration of 500 µM was needed for MBP to cause a significant reduction.[7] This study also highlighted differences in their effects on other steroid hormones, with DBP increasing cortisol levels and MBP causing a decrease.[7][8]
| Compound | Cell Line | Effect on Testosterone | Effective Concentration | Reference |
| Dibutyl Phthalate (DBP) | Rat Immature Leydig Cells | Inhibition | 50 µM | [1] |
| This compound (MBP) | Rat Immature Leydig Cells | Inhibition | 50 nM | [1] |
| Dibutyl Phthalate (DBP) | Human H295R Cells | Inhibition | 100 µM | [7] |
| This compound (MBP) | Human H295R Cells | Inhibition | 500 µM | [7] |
Table 2: Comparative Effects of DBP and MBP on Testosterone Production.
B. Effects on Sperm Function
In vitro studies on human sperm have shown that both DBP and MBP can negatively impact sperm function. High concentrations of DBP (6 µM) and MBP (3 µM) were found to have adverse effects on sperm motility, penetration ability, and capacitation.[9] These effects are believed to be mediated, at least in part, by the inhibition of sperm tyrosine phosphorylation, a critical signaling pathway for sperm function.[9]
C. Effects on Ovarian Follicles
Research on mouse ovarian antral follicles revealed that DBP exposure at concentrations of 10 µg/ml and higher resulted in growth inhibition, while concentrations of 500 µg/ml and above were cytotoxic.[3][10] Interestingly, MBP did not exhibit toxicity in this model, suggesting that the parent compound or another metabolite may be the primary toxicant for ovarian follicles.[3][10] The cytotoxicity induced by DBP in these follicles appears to involve the activation of cell cycle arrest.[3][10]
III. Endocrine Disruption and Genotoxicity
A. Endocrine Disrupting Effects
DBP and its metabolite MBP are well-established endocrine-disrupting chemicals. Their effects on steroidogenesis are a key aspect of this disruption. Furthermore, studies in Xenopus laevis have shown that both compounds can interfere with the thyroid hormone system.[11] Both DBP and MBP were found to decelerate spontaneous metamorphosis, with MBP appearing to have a stronger effect.[11] They also enhanced the interaction between the thyroid hormone receptor (TR) and a co-repressor, with MBP showing a more marked effect.[11]
B. Genotoxicity
The genotoxic potential of DBP and MBP is an area of ongoing investigation. Some studies suggest that DBP can induce genotoxic lesions. For instance, DBP has been shown to cause single and double DNA strand breaks in human peripheral blood mononuclear cells, with these effects being more adverse than those of its metabolite, this compound.[6] Another study using the UmuC in vitro assay indicated that DBP exhibited genotoxic activity at the lowest dilution level tested, while other phthalates did not.[12]
IV. Mechanisms of Toxicity
A. Oxidative Stress
Oxidative stress has been implicated in the toxicity of DBP. In the study on rat embryonic limb bud cells, the cytotoxic and differentiation-inhibiting effects of DBP could be mitigated by co-treatment with antioxidants like catalase and vitamin E acetate.[4][5] This protective effect was not observed for MBP, suggesting that the induction of oxidative stress is a specific mechanism for DBP toxicity in this model.[4] Furthermore, DBP was found to induce oxidative stress in human H295R cells, whereas MBP actually reduced levels of a protein oxidation marker.[7][8]
B. Signaling Pathways
The disruption of steroidogenesis by DBP and MBP involves the modulation of complex signaling pathways. In Leydig cells, these phthalates affect the expression of key genes involved in cholesterol transport and steroid synthesis, such as StAR, CYP11A1, HSD3B1, and CYP17A1.[1][13]
Caption: DBP and MBP disrupt testosterone synthesis by inhibiting key enzymes and transport proteins.
V. Experimental Protocols
A. Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells (e.g., bovine peripheral lymphocytes) in a 96-well plate at a suitable density and incubate for 24 hours.[6]
-
Treatment: Expose the cells to various concentrations of DBP or MBP for a specified duration (e.g., 24-72 hours).[6]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
B. Steroid Hormone Quantification (LC-MS)
-
Cell Culture and Treatment: Culture steroidogenic cells (e.g., H295R) and expose them to DBP or MBP for a defined period (e.g., 48 hours).[7]
-
Sample Collection: Collect the cell culture medium.
-
Hormone Extraction: Perform liquid-liquid or solid-phase extraction to isolate the steroid hormones from the medium.
-
LC-MS Analysis: Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the different steroid hormones.[7]
-
Data Analysis: Compare the hormone levels in the treated samples to the control samples.
Caption: A generalized workflow for assessing the comparative toxicity of DBP and MBP.
VI. Conclusion
The toxicological profiles of DBP and its primary metabolite, MBP, are complex and often context-dependent. While MBP is frequently cited as the more potent reproductive toxicant, particularly in its ability to inhibit steroidogenesis in rat Leydig cells at very low concentrations, there are instances where the parent compound, DBP, exhibits greater toxicity. This is evident in studies on rat embryonic limb bud cell cytotoxicity, human H295R cell testosterone inhibition, and mouse ovarian follicle toxicity.[3][4][5][7][10]
The differing mechanisms of action, such as the induction of oxidative stress by DBP but not MBP in certain models, further highlight the distinct toxicological properties of these two related compounds.[4][5][7][8] Researchers and professionals in drug development should consider the specific biological system and endpoint of interest when evaluating the potential risks associated with DBP exposure, recognizing that both the parent compound and its metabolite contribute to the overall toxicity.
References
- 1. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dibutyl phthalate and this compound on cytotoxicity and differentiation in cultured rat embryonic limb bud cells; protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of two environmental endocrine disruptors di-n-butyl phthalate (DBP) and mono-n-butyl phthalate (MBP) on human sperm functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Thyroid Disruption by Di-n-Butyl Phthalate (DBP) and Mono-n-Butyl Phthalate (MBP) in Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjoes.com [pjoes.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Monobutyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of monobutyl phthalate (MBP), a primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is crucial for toxicological studies and human exposure assessment. This guide provides a comparative overview of three common analytical techniques for MBP determination: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). A cross-validation approach ensures the reliability and interchangeability of data generated by these different methods.
Quantitative Performance Comparison
The selection of an analytical technique for MBP analysis is often guided by factors such as sensitivity, specificity, sample matrix, and throughput. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and ELISA for the quantification of MBP, compiled from various validation studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Limit of Detection (LOD) | 0.038 ng per 2 μL injection[1] | 6.9 ng/mL in plasma, 9.4 ng/g in pup homogenate[2][3] | 0.06 ng/mL[4] |
| Limit of Quantification (LOQ) | 3 µg/L (with Polaris Q detector)[5] | 5 ng/mL for plasma and urine[6][7] | - |
| Linearity Range | 10 µg/L to 50,000 µg/L[5] | 25-5,000 ng/mL in plasma, 50-5,000 ng/g in pup homogenate[2][3] | 0-50 ng/mL[4] |
| Accuracy (% Recovery) | Monitored by internal standard | > 92%[2][3] | 97.8-114.3%[4] |
| Precision (%RSD) | < 10%[5] | ≤ 10.1%[2][3] | 5.93-11.09%[4] |
| Specificity | High, based on mass fragmentation | Very high, based on precursor/product ion transitions | Can have cross-reactivity with structurally similar molecules[4][8] |
| Sample Throughput | Moderate | High | Very High |
| Derivatization Required | Often required to improve volatility[5][7] | Not required[9] | Not required |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are generalized protocols for the analysis of MBP using GC-MS, LC-MS/MS, and ELISA.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like MBP, often requiring a derivatization step to enhance analyte volatility and improve chromatographic peak shape.
a) Sample Preparation:
-
Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase is performed to measure the total MBP (free and glucuronated)[5].
-
Extraction: An internal standard (e.g., Monohexyl phthalate) is added to the sample. The sample is then acidified and extracted with an organic solvent mixture such as n-hexane/dichloromethane[5].
-
Derivatization: The extracted MBP is methylated using an agent like diazomethane to increase its volatility for GC analysis[5][7].
-
Clean-up: The derivatized extract is purified, for instance, by extraction into n-hexane from an alkaline buffer[5].
b) Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 50 m apolar WCOT)[5].
-
Injector: Splitless injection is commonly used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Key m/z values for methylated MBP are monitored[5].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of MBP in complex biological matrices without the need for derivatization.
a) Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple protein precipitation with acetonitrile is used to extract MBP[2][3].
-
Liquid-Liquid Extraction: For other matrices, liquid-liquid extraction can be employed.
-
Centrifugation and Dilution: The extract is centrifuged, and the supernatant is diluted prior to injection.
b) Instrumental Analysis:
-
Liquid Chromatograph: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.
-
Column: A C18 reversed-phase column is typically used for separation[10].
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)[10].
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. The transitions from the precursor ion of MBP to its specific product ions are monitored for quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay technique that provides a rapid and cost-effective screening method for MBP.
a) Assay Principle: This is a competitive immunoassay. MBP in the sample competes with a labeled MBP conjugate for binding to a limited number of anti-MBP antibody binding sites. The amount of bound labeled MBP is inversely proportional to the concentration of MBP in the sample.
b) Assay Procedure:
-
Sample Incubation: Standards, controls, and samples are added to microplate wells coated with anti-MBP antibodies.
-
Competitive Reaction: An MBP-enzyme conjugate is added, and the plate is incubated.
-
Washing: The wells are washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate is added, which develops color in proportion to the amount of bound enzyme conjugate.
-
Signal Measurement: The absorbance is read using a microplate reader, and the concentration of MBP is determined from a standard curve.
Cross-Validation Workflow
Cross-validation is critical to ensure that different analytical methods yield comparable results. This workflow illustrates the key steps in cross-validating GC-MS, LC-MS/MS, and ELISA for MBP analysis.
Caption: Cross-validation workflow for MBP analysis.
This guide provides a framework for researchers to select and validate the most appropriate analytical technique for their specific needs in this compound analysis. The choice between GC-MS, LC-MS/MS, and ELISA will depend on the required sensitivity, specificity, sample throughput, and available instrumentation. Cross-validation is a crucial step to ensure data integrity and comparability across different analytical platforms.
References
- 1. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ultra-sensitive monoclonal antibody-based enzyme-linked immunosobent assay for dibutyl phthalate in human urinary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of monoester metabolites of butylbenzyl phthalate (BBP) by GC-MS in the urine of exposed workers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of benzyl butyl phthalate and its metabolites, monobenzyl phthalate and this compound, in rat plasma, urine, and various tissues collected from a toxicokinetic study (2015) | Min Gi Kim | 12 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Enzyme-Linked Immunosorbent Assay for Dibutyl Phthalate in Liquor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sciex.com [sciex.com]
Monobutyl Phthalate: A Comparative Toxicity Analysis Against Other Phthalate Metabolites
A comprehensive guide for researchers and drug development professionals on the relative toxicity of monobutyl phthalate.
Shanghai, China - this compound (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a subject of increasing scrutiny within the scientific community due to its potential endocrine-disrupting properties and reproductive toxicity. This guide provides a comparative analysis of MBP's toxicity profile against other significant phthalate metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), the main breakdown product of di(2-ethylhexyl) phthalate (DEHP). By presenting key experimental data, detailed protocols, and illustrating the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the relative risks associated with these compounds.
Comparative Toxicity Data
The following tables summarize quantitative data from various in vitro studies, offering a direct comparison of the toxicological potencies of this compound and other key phthalate metabolites across different endpoints.
Table 1: Comparative Cytotoxicity of Phthalate Metabolites
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| This compound (MBP) | Rat Embryonic Limb Bud Cells | Neutral Red Uptake | Cytotoxicity | 307.24 µg/mL (1.38 mM) | |
| Dibutyl Phthalate (DBP) | Rat Embryonic Limb Bud Cells | Neutral Red Uptake | Cytotoxicity | 25.54 µg/mL (91.75 µM) | [1] |
| This compound (MBP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Apoptosis Assay | Pro-apoptotic changes | Less potent than DBP and BBP | |
| Mono(2-ethylhexyl) Phthalate (MEHP) | KGN (Human Granulosa-like Tumor) Cells | Cell Viability Assay | Cell Viability | Reduction at ≥200 µM | [2] |
Table 2: Comparative Effects on Steroidogenesis
| Compound | Cell Line | Exposure | Effect on Testosterone | Effect on Estradiol | Reference |
| This compound (MBP) | H295R (Human Adrenocortical Carcinoma) | 48h | Significant decrease at 500 µM | - | [3] |
| Dibutyl Phthalate (DBP) | H295R (Human Adrenocortical Carcinoma) | 48h | Significant decrease at 1-500 µM | - | [3] |
| This compound (MBP) | Rat Immature Leydig Cells | 3h | Significant inhibition at 50 nM - 5 µM | Not Assessed | [4] |
| Dibutyl Phthalate (DBP) | Rat Immature Leydig Cells | 3h | Significant inhibition at 50 µM | Not Assessed | [4] |
Table 3: Comparative Reproductive Toxicity
| Compound | Model System | Endpoint | Observation | Reference |
| This compound (MBP) | Rat Fetal Testis Explants | Leydig Cell Aggregation | Minor induction of aggregation | [5] |
| This compound (MBP) | Mouse Ovarian Antral Follicles | Follicle Growth & Viability | No significant toxicity observed | [6][7] |
| Dibutyl Phthalate (DBP) | Mouse Ovarian Antral Follicles | Follicle Growth & Viability | Growth inhibition at ≥10 µg/mL; Cytotoxicity at ≥500 µg/mL | [6][7] |
| Mono(2-ethylhexyl) Phthalate (MEHP) | Rat Fetal Testis Explants | Leydig Cell Function | Inhibition of testosterone production | [8] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
H295R Steroidogenesis Assay
This in vitro assay is a widely accepted method for screening chemicals that may interfere with steroid hormone production.[9][10][11]
1. Cell Culture and Plating:
-
Human H295R adrenocortical carcinoma cells are cultured according to established protocols (e.g., ATCC guidelines).
-
Cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[10]
2. Compound Exposure:
-
Cells are exposed to a range of concentrations of the test compounds (e.g., MBP, DBP, MEHP) for 48 hours.[3][10] A vehicle control (e.g., DMSO) and positive/negative controls (e.g., forskolin as an inducer, prochloraz as an inhibitor) are included.[12]
3. Hormone Measurement:
-
After the exposure period, the cell culture medium is collected.
-
The concentrations of testosterone and 17β-estradiol in the medium are quantified using methods such as LC-MS/MS, ELISA, or RIA.[11][12][13]
4. Cell Viability Assessment:
-
Following medium collection, cell viability is assessed using a suitable assay (e.g., MTT, neutral red uptake, or ATP depletion) to distinguish between specific effects on steroidogenesis and general cytotoxicity.[3][12]
Leydig Cell Aggregation Assay
This assay is used to assess the effects of substances on the development and organization of fetal Leydig cells, a critical process for male reproductive development.[14][15]
1. Testis Explant Culture:
-
Fetal testes are dissected from rats at a specific gestational day (e.g., E17.5-E21.5).[14]
-
The testes are cultured as explants in a suitable medium.
2. Compound Exposure:
-
The explants are exposed to the test compounds (e.g., MBP) for a defined period (e.g., up to 48 hours).[5]
3. Histological Analysis:
-
After exposure, the testis explants are fixed, sectioned, and immunostained for Leydig cell markers, such as 3β-hydroxysteroid dehydrogenase (3β-HSD).[14]
4. Image Analysis:
-
The number, size, and distribution of Leydig cell clusters are quantified using image analysis software to assess the degree of aggregation.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by phthalate metabolites and a typical experimental workflow for assessing their toxicity.
Caption: Interference of Phthalate Metabolites with Androgen Receptor Signaling.
Caption: General workflow for in vitro phthalate metabolite toxicity assessment.
Discussion and Conclusion
The compiled data indicate that the toxicity of phthalate metabolites is highly dependent on the specific compound, the biological endpoint being assessed, and the experimental model. In some instances, the parent compound, such as DBP, exhibits greater cytotoxicity in vitro than its primary metabolite, MBP.[1] Conversely, for endpoints like the inhibition of steroidogenesis in Leydig cells, MBP is significantly more potent than DBP.[4]
Interestingly, in studies on ovarian antral follicles, DBP showed detrimental effects on growth and viability, while MBP did not exhibit significant toxicity, suggesting that other metabolites of DBP or the parent compound itself may be the primary toxic agents in this context.[6][7]
When comparing MBP to MEHP, both have been shown to exert toxic effects on endocrine organs.[5] Both metabolites can interfere with androgen receptor signaling, a key mechanism of their endocrine-disrupting activity.[16][17] The disruption of steroidogenesis, particularly the inhibition of testosterone production, is a common toxicological outcome for both MBP and MEHP, albeit with differing potencies depending on the study.
References
- 1. Effects of dibutyl phthalate and this compound on cytotoxicity and differentiation in cultured rat embryonic limb bud cells; protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and this compound in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. policycommons.net [policycommons.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Accuracy and precision of monobutyl phthalate quantification methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of monobutyl phthalate (MBP), a primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is crucial for toxicological studies and human exposure assessment.[1][2][3][4] This guide provides an objective comparison of common analytical methods for MBP quantification, supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Performance Comparison
The selection of an appropriate quantification method hinges on its accuracy, precision, sensitivity, and applicability to different biological matrices. The following table summarizes the key performance metrics for LC-MS/MS, GC-MS, and a comparable ELISA method.
| Parameter | LC-MS/MS | GC-MS | ELISA (for Dibutyl Phthalate) |
| Analyte | This compound (MBP) | This compound (MBP) & other phthalates | Dibutyl Phthalate (DBP) |
| Matrix | Rat Plasma, Amniotic Fluid, Fetuses, Pups, Human Urine | Various environmental and biological matrices | Water, Beverage, Liquor |
| Limit of Detection (LOD) | 6.9 ng/mL (Plasma), 9.4 ng/g (Pup homogenate)[1][3][4] | 0.038 ng (per 2 µL injection) for MnBP[5] | 3.6 ng/mL |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL (Plasma), 50 ng/g (Pup homogenate)[1] | 0.11 ng (per 2 µL injection) for MnBP[5] | Not explicitly stated, but detection limit is 3.6 ng/mL[6] |
| Accuracy (% Relative Error or % Recovery) | ≤ ±7.5% RE (Plasma & Pup homogenate)[1][2][4] | Average recoveries of 91.8–122% for various plasticizers[7] | 78% to 110.4% recovery in various samples |
| Precision (% Relative Standard Deviation) | ≤ 10.1% RSD (Intra- and interday)[1][2][4] | 1.4–5.4% (Inter-day)[5] | 7.7-15.3% (Coefficient of Variation) |
| Linearity (Correlation Coefficient) | r ≥ 0.99[1][4] | r² > 0.9817[5] | Good correlation with GC-MS results[6] |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are summaries of typical methodologies for LC-MS/MS, GC-MS, and ELISA.
1. Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for MBP in Rat Plasma [1][4]
-
Sample Preparation:
-
Spike 25 µL of blank plasma with 25 µL of the appropriate MBP spiking standard.
-
Add 25 µL of an internal standard working solution (e.g., this compound-d4).
-
Achieve protein precipitation by adding 425 µL of 0.1% formic acid in acetonitrile.
-
Vortex mix and centrifuge for 6 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Waters Acquity UPLC system coupled with a Waters Quattro Premier XE tandem quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization Mode: Negative ion electrospray (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Metabolites [5]
-
Sample Preparation (General Approach):
-
Phthalate metabolites often require derivatization to increase their volatility for GC analysis. However, recent methods aim to eliminate this step.[5]
-
A common approach involves liquid-liquid extraction from the sample matrix, followed by concentration of the extract.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Agilent 7890A GC system coupled to a 5975C MS detector.
-
Column: A capillary column such as one with a 5%-phenyl/95%-dimethylpolysoxane stationary phase.[8]
-
Carrier Gas: Helium.
-
Injection: Splitless or pulsed split injection.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Mode: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Dibutyl Phthalate (DBP) [6]
-
Principle: A competitive immunoassay where DBP in the sample competes with a DBP-conjugate coated on the microplate for binding to a specific monoclonal antibody.
-
Procedure:
-
Add standards or samples, and the DBP-specific antibody to the DBP-conjugate coated microplate wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Measure the absorbance using a microplate reader. The color intensity is inversely proportional to the DBP concentration in the sample.
-
Visualizing the Quantification Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound, applicable to both GC-MS and LC-MS techniques.
Caption: General workflow for this compound (MBP) quantification using chromatographic methods.
Conclusion
Both LC-MS/MS and GC-MS are powerful and widely used techniques for the accurate and precise quantification of this compound, with LC-MS/MS often favored for its high sensitivity and specificity in complex biological matrices.[1][9][10] GC-MS provides excellent chromatographic resolution and is a robust and cost-effective method.[11] ELISA, while typically developed for the parent compound DBP, offers a high-throughput and cost-effective screening alternative, though it may have lower specificity compared to mass spectrometric methods.[6] The choice of method should be guided by the specific research question, the required sensitivity and accuracy, the sample matrix, and available instrumentation.
References
- 1. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
Monobutyl Phthalate: A Comparative Analysis of its Effects on Various Cell Lines
Monobutyl phthalate (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of increasing toxicological concern. Its ubiquitous presence in the environment and detection in human tissues have prompted extensive research into its biological effects. This guide provides a comparative overview of the in vitro effects of MBP across a range of cell lines, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data.
Effects on Steroidogenesis and Hormone Production
MBP has been shown to significantly impact steroidogenesis in various cell lines, although the specific effects can be dose-dependent and cell-type specific.
In murine Leydig tumor cells (MLTC-1), low-dose MBP (10⁻⁷ M and 10⁻⁶ M) has been observed to increase progesterone production by 29.76% and 31.72%, respectively.[1] This stimulatory effect is linked to an upregulation of the Steroidogenic Acute Regulatory Protein (StAR).[1] Conversely, higher concentrations of MBP (400 and 800 μM) inhibit progesterone production in the same cell line.[2]
In the human adrenocortical carcinoma cell line H295R, MBP at 500 µM significantly decreased testosterone production by 22%.[3] Furthermore, at the same concentration, it also reduced the levels of androstenedione, corticosterone, and progesterone.[3] Interestingly, a small but significant increase in androstenedione and testosterone was noted at a lower concentration of 10 µM MBP.[3] In rat immature Leydig cells, MBP was found to be a potent inhibitor of androgen production, with effects observed at concentrations as low as 50 nM.[4]
| Cell Line | Concentration | Duration | Effect on Hormone Production | Reference |
| MLTC-1 (mouse Leydig) | 10⁻⁷ M, 10⁻⁶ M | 24 h | Progesterone increased by 29.76% and 31.72%, respectively | [1] |
| MLTC-1 (mouse Leydig) | 400 µM, 800 µM | 24 h | Progesterone decreased | [2] |
| H295R (human adrenocortical) | 500 µM | 48 h | Testosterone decreased by 22%; Androstenedione, Corticosterone, Progesterone decreased | [3] |
| H295R (human adrenocortical) | 10 µM | 48 h | Androstenedione and Testosterone slightly increased | [3] |
| Rat Immature Leydig Cells | 50 nM | 3 h | Androgen production inhibited | [4] |
Cytotoxicity and Cell Viability
The cytotoxic effects of MBP vary considerably among different cell lines and experimental conditions.
In MLTC-1 cells, concentrations up to 10⁻⁶ M MBP showed no cytotoxicity after 24 hours of exposure.[1] Similarly, in H295R cells, MBP did not cause significant cell death at concentrations up to 500 µM after 48 hours.[3][5] However, in rat embryonic limb bud cells, MBP exhibited cytotoxic effects with an IC50 value of 307.24 µg/ml (1.38 mM) after 96 hours of treatment.[6] In INS-1 pancreatic beta cells, MBP at concentrations ranging from 0.001 to 10 µM led to a time-dependent decrease in cell viability over 24, 48, and 72 hours.[7]
| Cell Line | Concentration | Duration | Effect on Cell Viability | Reference |
| MLTC-1 (mouse Leydig) | Up to 10⁻⁶ M | 24 h | No cytotoxicity observed | [1] |
| H295R (human adrenocortical) | Up to 500 µM | 48 h | No significant cell death | [3][5] |
| Rat Embryonic Limb Bud Cells | IC50: 1.38 mM | 96 h | Cytotoxic | [6] |
| INS-1 (rat pancreatic beta) | 0.001 - 10 µM | 24, 48, 72 h | Time-dependent decrease in viability | [7] |
| Rat Sertoli Cells | 10 - 20000 µM | Not specified | Antagonistic effect on viability when combined with nonylphenol | [8] |
Signaling Pathways and Molecular Mechanisms
MBP exerts its effects through the modulation of various signaling pathways and the expression of key regulatory proteins.
Steroidogenesis Regulation in Leydig Cells: In MLTC-1 cells, low-dose MBP stimulates steroidogenesis by increasing the expression of StAR.[1] This is mediated by the increased DNA-binding activity and protein levels of the transcription factors SF-1, GATA-4, and C/EBP-beta.[1] Conversely, higher doses of MBP inhibit steroidogenesis by decreasing StAR mRNA and protein levels, which is associated with reduced DNA-binding affinity of SF-1 and GATA-4.[2]
Caption: Low-dose MBP stimulates progesterone production in MLTC-1 cells.
Ferroptosis in Leydig Cells: In TM-3 mouse Leydig cells, MBP has been shown to induce ferroptosis, a form of iron-dependent cell death. This process is mediated through the TNF/IL6/STAT3 signaling pathway, leading to lipid peroxidation and iron metabolite degradation.[9]
Caption: MBP induces ferroptosis in TM-3 cells via the TNF/IL6/STAT3 pathway.
Blood-Testis Barrier Disruption in Sertoli Cells: In human Sertoli cells (HSeC), MBP (10µM) exposure for 6 and 48 hours was found to reduce the expression of key blood-testis barrier proteins, including occludin, ZO-1, and N-cadherin.[10] This effect is suggested to be dependent on the androgen receptor (AR), as AR expression was also decreased.[10]
Experimental Protocols
Cell Culture and Exposure:
-
MLTC-1 Cells: Cultured in RPMI 1640 medium. For experiments, cells were treated with various doses of MBP (10⁻⁹ to 10⁻⁶ M) for 24 hours, followed by stimulation with human chorionic gonadotropin (hCG) for 4 hours.[1]
-
H295R Cells: Cultured and exposed to 1–500 µM of MBP for 48 hours. In some experiments, steroidogenesis was stimulated with dibutyryl-cyclic-AMP (dbcAMP).[3]
-
Human Sertoli Cells (HSeC): Exposed to 10µM MBP for 6 and 48 hours.[10]
-
TM-3 Leydig Cells: Treated with MBP for 24 hours. For inhibitor studies, Ferrostatin-1 was added 16 hours before MBP, and Angoline was added 6 hours before MBP.[9]
Assays:
-
Cell Viability: Commonly assessed using the MTT assay.[1][5]
-
Hormone Quantification: Progesterone and testosterone levels were measured using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[1][3]
-
Gene and Protein Expression: Analyzed by reverse transcription-polymerase chain reaction (RT-PCR) and Western blot, respectively.[1][3][9][10]
-
DNA-Binding Activity: Examined by electrophoretic mobility shift assay (EMSA).[1][2]
Caption: General experimental workflow for in vitro studies of MBP effects.
References
- 1. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies [mdpi.com]
- 4. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dibutyl phthalate and this compound on cytotoxicity and differentiation in cultured rat embryonic limb bud cells; protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of combined effects of nonylphenol and this compound on rat Sertoli cells applying two mathematical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of this compound -induced ferroptosis via TNF/IL6/STAT3 signal pathway in TM-3 cells [jstage.jst.go.jp]
- 10. Regulatory and junctional proteins of the blood-testis barrier in human Sertoli cells are modified by this compound (MBP) and bisphenol A (BPA) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Monobutyl Phthalate: A Comparative Analysis of In-Vitro and In-Vivo Toxicological Effects
A comprehensive guide for researchers on the divergent and convergent impacts of Monobutyl Phthalate (MBP) in laboratory and living systems, supported by experimental data and detailed protocols.
This compound (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant toxicological interest due to its endocrine-disrupting properties. Extensive research has been conducted to elucidate its effects both in controlled laboratory settings (in-vitro) and in whole organisms (in-vivo). This guide provides a comparative overview of the key findings, presents quantitative data in a structured format, details the experimental methodologies employed, and visualizes the molecular pathways implicated in MBP's mechanism of action.
Contrasting Effects on Steroidogenesis
One of the most studied effects of MBP is its impact on steroidogenesis, particularly the production of testosterone. While both in-vitro and in-vivo studies demonstrate MBP's ability to interfere with this crucial process, notable differences in the magnitude and nature of these effects have been observed.
In-vivo studies in rats have shown that exposure to DBP, which is rapidly metabolized to MBP, leads to a significant suppression of intratesticular testosterone levels and the expression of key steroidogenic enzymes like cytochrome P450 side chain cleavage enzyme (P450scc).[1][2][3] Similarly, in-vivo administration of MBP to neonatal marmosets resulted in a significant suppression of blood testosterone levels.[1][2][3][4] These effects are often accompanied by Leydig cell aggregation and, with prolonged exposure, compensatory Leydig cell hyperplasia/hypertrophy.[1][2]
Conversely, in-vitro studies using fetal rat testis explants have shown more modest effects. At a concentration of 10⁻³ M, MBP only slightly attenuated human chorionic gonadotropin (hCG)-stimulated testosterone production and had no effect on basal or 22R-hydroxycholesterol-stimulated steroidogenesis.[1][2][3] Interestingly, in human fetal testis explants, no significant effects on testosterone production were observed at the same concentration.[1][2] However, other in-vitro studies using mouse Leydig tumor cells (MLTC-1) have demonstrated that low doses of MBP (10⁻⁷ and 10⁻⁶ M) can actually stimulate progesterone production and the expression of steroidogenic acute regulatory protein (StAR).[5] This highlights a potential biphasic or "hormetic" effect of MBP, where low doses stimulate and high doses inhibit steroidogenesis.
Table 1: Comparison of MBP Effects on Steroidogenesis
| Parameter | In-Vivo Findings | In-Vitro Findings | Key References |
| Testosterone Production | Major suppression in fetal rats and neonatal marmosets.[1][2][3] | Slight attenuation of hCG-stimulated production in rat testis explants; no effect in human testis explants.[1][2][3] Increased progesterone (a testosterone precursor) at low doses in MLTC-1 cells.[5] | [1](6--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |
| Leydig Cell Aggregation | Significant aggregation observed in fetal rats.[1][2][3] | Minor aggregation induced in rat testis explants.[1][2][3] | [1](7--INVALID-LINK--,--INVALID-LINK-- |
| StAR Expression | Not explicitly measured in the provided in-vivo studies, but implied to be downregulated due to decreased testosterone. | Increased mRNA and protein levels at low doses in MLTC-1 cells.[5] | [5](5) |
| P450scc Expression | Major suppression in fetal rats.[1][2][3] | Unchanged in MLTC-1 cells treated with MBP.[5] | [1](6--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |
Reproductive and Developmental Toxicity
The reproductive toxicity of MBP extends beyond steroidogenesis. In-vivo studies in pregnant rats have demonstrated that high doses of MBP (1000 mg/kg) can lead to increased pre- and post-implantation loss, suggesting early embryonic lethality.[8] This is thought to be mediated, at least in part, by the suppression of uterine decidualization, which is crucial for successful implantation and pregnancy maintenance.[8]
In-vitro studies on human sperm have shown that high concentrations of MBP (3 µM) can have adverse effects on sperm motility, penetration ability, and capacitation.[9] These effects are associated with the inhibition of sperm tyrosine phosphorylation, a key signaling pathway for sperm function.[9]
Cellular and Metabolic Effects
Beyond the reproductive system, MBP has been shown to exert cytotoxic and metabolic effects in various cell types.
In-vitro studies on INS-1 pancreatic beta cells revealed that MBP can decrease cell viability and increase total oxidant levels in a time- and dose-dependent manner.[10] It also led to a decrease in the mRNA expression of genes associated with beta-cell function.[10] In human adrenocortical H295R cells, MBP was found to decrease the levels of several steroid hormones, including testosterone, androstenedione, corticosterone, and progesterone, particularly after stimulation of steroidogenesis.[11][12] Mechanistically, MBP significantly decreased the levels of the steroidogenic enzyme CYP17A1.[11][12]
In-vivo studies in mice have linked perinatal exposure to DBP (and therefore MBP) to long-term metabolic consequences, including increased body fat percentage and decreased lean mass percentage in females.[13]
Table 2: Summary of Other In-Vitro and In-Vivo Effects of MBP
| System/Effect | In-Vivo Findings | In-Vitro Findings | Key References |
| Female Reproduction | Increased pre- and post-implantation loss in rats; suppression of uterine decidualization.[8] | Not extensively studied in the provided results. | [8](8) |
| Sperm Function | Not directly assessed in the provided in-vivo studies. | Decreased motility, penetration, and capacitation in human sperm.[9] | [9](9) |
| Pancreatic Beta Cells | Not directly assessed in the provided in-vivo studies. | Decreased cell viability and increased oxidant levels in INS-1 cells.[10] | [10](10) |
| Adrenocortical Cells | Not directly assessed in the provided in-vivo studies. | Decreased production of multiple steroid hormones in H295R cells.[11][12] | [11](14--INVALID-LINK-- |
| Metabolism | Perinatal exposure in mice leads to increased body fat in females.[13] | Not directly assessed in the provided in-vitro studies. | [13](13) |
Signaling Pathways Affected by this compound
The diverse effects of MBP are underpinned by its interaction with multiple cellular signaling pathways.
-
Steroidogenesis Regulation: In mouse Leydig tumor cells, low-dose MBP increases progesterone production by upregulating the expression of StAR. This is mediated by increased DNA-binding and protein levels of the transcription factors Steroidogenic Factor 1 (SF-1), GATA-4, and CCAAT/enhancer-binding protein-beta (C/EBP-beta).[5]
-
Ferroptosis Induction: In TM-3 cells, MBP has been shown to induce ferroptosis, a form of iron-dependent cell death. This process is mediated through the TNF/IL6/STAT3 signaling pathway, leading to lipid peroxidation and degradation of iron metabolites.[15]
-
Apoptosis Induction: In zebrafish liver, MBP exposure can dysregulate the antioxidant system and induce apoptosis. This is associated with the upregulation of apoptosis-related genes such as p53, bax, and cas3.[16]
Visualizing MBP's Molecular Interactions
Caption: Signaling pathways affected by this compound.
Experimental Protocols
To facilitate the replication and further investigation of the effects of MBP, detailed methodologies for key experiments are provided below.
In-Vitro Fetal Testis Explant Culture
This protocol is adapted from studies investigating the effects of MBP on steroidogenesis in fetal testis explants.
Objective: To assess the direct effects of MBP on testosterone production and Leydig cell aggregation in fetal testis tissue.
Materials:
-
Fetal testes from rats (e.g., gestation day 19.5) or humans (with appropriate ethical approval).
-
Culture medium: RPMI 1640 supplemented with antibiotics.
-
Human chorionic gonadotropin (hCG).
-
22R-hydroxycholesterol (22R-OH).
-
This compound (MBP) stock solution in a suitable solvent (e.g., DMSO).
-
Culture plates.
Procedure:
-
Aseptically dissect fetal testes and cut them into small explants.
-
Place individual explants on a filter support in a culture well containing culture medium.
-
Add treatments to the culture medium:
-
Control (vehicle only).
-
hCG (to stimulate testosterone production).
-
22R-OH (a cholesterol substrate for steroidogenesis).
-
MBP at various concentrations (e.g., 10⁻⁶ M to 10⁻³ M), alone or in combination with hCG or 22R-OH.
-
-
Culture the explants for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the culture period, collect the culture medium for hormone analysis (e.g., testosterone radioimmunoassay).
-
Fix the testis explants for histological analysis to assess Leydig cell aggregation.
In-Vivo Assessment of Reproductive Toxicity in Rats
This protocol is based on studies evaluating the effects of MBP on pregnancy outcomes in rats.
Objective: To determine the impact of MBP exposure during early pregnancy on implantation and embryonic development.
Procedure:
-
House female rats (e.g., Wistar) under controlled conditions and mate them with fertile males. The day of finding a vaginal plug is designated as gestation day 0.
-
Administer MBP by gavage at various doses (e.g., 250, 500, 750, 1000 mg/kg/day) from gestation day 0 to 8. A control group should receive the vehicle only.
-
Monitor the animals daily for clinical signs of toxicity.
-
On gestation day 20, euthanize the pregnant rats and examine the uterine contents.
-
Record the number of implantation sites, resorptions (early and late), and live and dead fetuses.
-
Calculate the incidences of pre-implantation loss and post-implantation loss.
Experimental Workflow for In-Vitro and In-Vivo Comparison
Caption: A generalized workflow for comparing in-vitro and in-vivo effects of MBP.
References
- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 2. Effects of monobutyl and di(n-butyl) phthalate in vitro on steroidogenesis and Leydig cell aggregation in fetal testis explants from the rat: comparison with effects in vivo in the fetal rat and neonatal marmoset and in vitro in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Monobutyl and Di(n-butyl) Phthalate in Vitro on Steroidogenesis and Leydig Cell Aggregation in Fetal Testis Explants from the Rat: Comparison with Effects in Vivo in the Fetal Rat and Neonatal Marmoset and in Vitro in the Human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Monobutyl and Di(n-butyl) Phthalate in Vitro on Steroidogenesis and Leydig Cell Aggregation in Fetal Testis Explants from the Rat: Comparison with Effects in Vivo in the Fetal Rat and Neonatal Marmoset and in Vitro in the Human - ProQuest [proquest.com]
- 5. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. Effects of this compound on reproductive function in pregnant and pseudopregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Longitudinal Metabolic Impacts of Perinatal Exposure to Phthalates and Phthalate Mixtures in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. The mechanism of this compound -induced ferroptosis via TNF/IL6/STAT3 signal pathway in TM-3 cells [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Monobutyl Phthalate (MBP) and Mono-2-Ethylhexyl Phthalate (MEHP) for Researchers and Drug Development Professionals
A comprehensive guide to the properties, biological effects, and toxicological profiles of two prominent phthalate metabolites, Monobutyl Phthalate (MBP) and Mono-2-Ethylhexyl Phthalate (MEHP). This document provides a detailed comparison of their performance based on experimental data, outlines key experimental methodologies, and visualizes their mechanisms of action to support researchers, scientists, and professionals in drug development.
Abstract
This compound (MBP) and mono-2-ethylhexyl phthalate (MEHP) are the primary active metabolites of the widely used plasticizers dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), respectively.[1] Both compounds are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems and have been associated with a range of adverse health effects.[2][3] This guide presents a comparative study of MBP and MEHP, summarizing their toxicological effects, mechanisms of action, and the experimental protocols used to evaluate them.
Comparative Data Summary
The following tables summarize quantitative data from various studies to provide a clear comparison of the physical, chemical, and toxicological properties of MBP and MEHP.
Table 1: Physical and Chemical Properties
| Property | This compound (MBP) | Mono-2-ethylhexyl Phthalate (MEHP) |
| CAS Number | 131-70-4[4] | 4376-20-9 |
| Molecular Formula | C12H14O4[4] | C16H22O4 |
| Molecular Weight | 222.24 g/mol [4] | 278.34 g/mol |
| Parent Compound | Dibutyl Phthalate (DBP)[5] | Di(2-ethylhexyl) Phthalate (DEHP)[1] |
| Melting Point | 73 °C[4] | Not available |
| Boiling Point | 363.5 °C at 760 mmHg[4] | Not available |
| LogP | 2.34[4] | Not available |
Table 2: Comparative Toxicological Data
| Parameter | This compound (MBP) | Mono-2-ethylhexyl Phthalate (MEHP) | Study Details |
| Reproductive Toxicity (Male) | Associated with decreased sperm concentration and motility.[6] Linked to spermatic DNA damage.[6] Possesses antiandrogenic effects.[4][5] | Inversely associated with sex hormone-binding globulin (SHBG) in boys.[6] Linked to male reproductive issues.[7] Reduces fetal testosterone in rats.[8] | Human and animal studies.[4][5][6][7][8] |
| Reproductive Toxicity (Female) | Higher urinary levels associated with a lower probability of achieving pregnancy.[9] | Associated with early pregnancy loss.[10] Higher urinary levels linked to an increased risk of uterine leiomyoma.[9] | Human epidemiological studies.[9][10] |
| Endocrine Disruption | Interferes with hormone function.[2] Can modulate the release of hypothalamic, pituitary, and peripheral hormones.[6] | Acts as an endocrine disruptor.[3] Can interfere with nuclear receptors and intracellular signaling pathways.[6] | In vitro and in vivo studies.[2][3][6] |
| Organ Toxicity | Increased liver weight and decreased pancreas weight in male pubertal rats at doses of 100 mg/kg/day and higher.[1] | Increased liver weight and decreased pancreas weight in male pubertal rats at doses of 100 mg/kg/day and higher.[1] Sinusoidal degeneration in the liver and glomerular degeneration in the kidney observed.[1] | 28-day exposure study in male pubertal rats.[1] |
| Cytotoxicity | Decreased cell viability of INS-1 pancreatic beta cells.[11] | Decreased cell viability of INS-1 pancreatic beta cells.[11] Induced oxidative stress and apoptosis in human placental cells.[12] Reduced viability of mouse spermatogonia-derived cells.[13] | In vitro cell culture studies.[11][12][13] |
| Biomonitoring Data (Geometric Mean in Urine) | 54.6 ug/g creatinine (EWG/Commonweal study).[14] 20.3 ug/g creatinine (CDC biomonitoring).[14] | 8.45 ug/g creatinine (EWG/Commonweal study).[7] 2.96 ug/g creatinine (CDC biomonitoring).[7] | Human biomonitoring studies.[7][14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of MBP and MEHP.
In Vitro Cytotoxicity Assay in Pancreatic Beta Cells
Objective: To assess the cytotoxic effects of MBP and MEHP on pancreatic beta cells.
Methodology:
-
Cell Culture: INS-1 pancreatic beta cells are cultured in MEM containing 10% fetal bovine serum in a 5% CO2 atmosphere at 37°C.[11]
-
Treatment: Cells are treated with varying concentrations of MEHP and MBP (e.g., 0.001, 0.01, 0.1, 1, or 10 μM) for 24, 48, and 72 hours.[11] A vehicle control (e.g., DMSO < 0.1% v/v) is included.[11]
-
Cell Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Oxidative Stress Measurement: Total oxidant levels are measured to assess the induction of oxidative stress.[11]
-
Gene Expression Analysis: mRNA expression levels of genes associated with beta-cell function and insulin synthesis (e.g., FOXO-1, PDX-1, INS-1, INS-2) are quantified using qPCR.[11]
In Vivo Assessment of Endocrine and Organ Toxicity in Rats
Objective: To evaluate the effects of MBP and MEHP on endocrine organs and overall systemic toxicity in a pubertal male rat model.
Methodology:
-
Animal Model: Pubertal male rats are randomized into treatment and control groups.[1]
-
Dosing: Animals receive daily oral gavage of either MBP or MEHP at various doses (e.g., 25, 50, 100, 200, or 400 mg/kg body weight) for 28 days.[1] The control group receives the vehicle (e.g., corn oil).[1]
-
Monitoring: Food and water intake, and body weight are monitored throughout the study.[1]
-
Sample Collection: At the end of the treatment period, blood samples are collected for biochemical, hematological, and immunological analyses.[1] Key organs such as the liver, kidneys, and pancreas are dissected and weighed.[1]
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), glucose, triglycerides, total protein, and albumin are measured.[1]
-
Hematological Analysis: Complete blood counts are performed.[1]
-
Immunological Assays: Serum insulin levels and the presence of islet cell and insulin antibodies are determined using ELISA.[1]
-
Histopathological Analysis: Tissue samples from the liver, kidney, and pancreas are fixed, sectioned, stained (e.g., with hematoxylin and eosin), and examined under a light microscope for any pathological changes.[1]
Analytical Method for Phthalate Metabolite Detection in Urine
Objective: To quantify the levels of MBP and MEHP in human urine samples for biomonitoring purposes.
Methodology:
-
Sample Preparation: Urine samples are collected and stored frozen until analysis.
-
Enzymatic Deconjugation: To measure the total concentration (free and glucuronidated forms), samples are often treated with β-glucuronidase to hydrolyze the glucuronide conjugates.
-
Extraction: The phthalate metabolites are extracted from the urine matrix using techniques like solid-phase extraction (SPE).[15]
-
Analysis: The extracted samples are analyzed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[15][16]
-
Quantification: The concentrations of MBP and MEHP are determined by comparing the signal to that of isotopically labeled internal standards.
Visualizing Mechanisms and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships associated with MBP and MEHP.
General Experimental Workflow for In Vitro Toxicity Assessment
Caption: Workflow for in vitro assessment of MBP and MEHP toxicity.
Signaling Pathway of Endocrine Disruption by Phthalate Metabolites
Caption: Endocrine disruption pathway of MBP and MEHP via nuclear receptors.
Proposed Mechanism of Phthalate-Induced Oxidative Stress
Caption: Mechanism of MBP and MEHP-induced oxidative stress and cell death.
Conclusion
This comparative guide highlights the significant and often similar toxicological profiles of this compound and mono-2-ethylhexyl phthalate. Both metabolites are potent endocrine disruptors with demonstrated adverse effects on reproductive health and various organ systems. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals to understand the comparative risks associated with these compounds and to design further investigations into their mechanisms of action and potential therapeutic interventions. The ubiquitous nature of human exposure to their parent compounds underscores the importance of continued research in this area.[7][14]
References
- 1. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and this compound in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MBP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS#:131-70-4 | Chemsrc [chemsrc.com]
- 5. glpbio.com [glpbio.com]
- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ewg.org [ewg.org]
- 8. Phthalates and Male Reproductive-Tract Development - Application of Systematic Review Methods in an Overall Strategy for Evaluating Low-Dose Toxicity from Endocrine Active Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phthalates Disrupt Female Reproductive Health: A Call for Enhanced Investigation into Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ewg.org [ewg.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. researchgate.net [researchgate.net]
Evaluating the antiandrogenic potency of monobutyl phthalate compared to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiandrogenic potency of monobutyl phthalate (MBP) with other relevant compounds. The information is supported by experimental data from in vitro and in vivo studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound (MBP), the primary active metabolite of the widely used plasticizer dibutyl phthalate (DBP), exhibits antiandrogenic activity primarily by inhibiting testosterone synthesis. Unlike classical antiandrogens such as flutamide and bicalutamide, MBP does not appear to exert its effects through direct antagonism of the androgen receptor (AR). This guide presents a detailed evaluation of MBP's antiandrogenic profile, comparing its potency to other known antiandrogenic compounds through data from steroidogenesis assays, androgen receptor binding assays, and in vivo rodent studies.
Comparative Antiandrogenic Potency
The antiandrogenic potency of a compound can be assessed through various metrics depending on the mechanism of action. For compounds that interact directly with the androgen receptor, the half-maximal inhibitory concentration (IC50) in receptor binding assays and the half-maximal effective concentration (EC50) in reporter gene assays are crucial parameters. For compounds like MBP that affect hormone production, dose-response relationships in steroidogenesis assays and in vivo studies are more indicative of their potency.
In Vitro Androgen Receptor Interaction
Experimental data consistently indicate that MBP does not bind to the androgen receptor and therefore does not function as a direct AR antagonist.
Table 1: Comparative Androgen Receptor (AR) Binding Affinity of Various Compounds
| Compound | Assay Type | IC50 (µM) | Conclusion |
| This compound (MBP) | Transcriptional Activation Assay | No binding detected | Does not bind to AR[1][2] |
| Bicalutamide | Competition Binding Assay (LNCaP cells) | 0.16 | AR Antagonist[3] |
| Enzalutamide | Competition Binding Assay (LNCaP cells) | 0.0214 | AR Antagonist[3] |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Yeast Androgen Screen (YAS) | 736 | Weak AR Antagonist[4][5] |
Table 2: Comparative Androgen Receptor (AR) Transcriptional Activation of Various Compounds
| Compound | Assay Type | EC50/IC50 (µM) | Effect |
| This compound (MBP) | - | No activity reported | Not an AR agonist/antagonist |
| Enzalutamide | AR Luciferase Reporter Gene Assay | 0.026 | AR Antagonist[3][6] |
| Apalutamide | AR Luciferase Reporter Gene Assay | 0.2 | AR Antagonist[3][6] |
| Darolutamide | AR Luciferase Reporter Gene Assay | 0.026 | AR Antagonist[3][6] |
| Vinclozolin | Reporter Gene Assay | 0.11 - 0.47 | AR Antagonist[7] |
In Vitro Steroidogenesis Inhibition
MBP's primary antiandrogenic mechanism is the inhibition of testosterone synthesis. The H295R in vitro steroidogenesis assay is a key method for evaluating this effect.
Table 3: Effects of this compound (MBP) on Steroidogenesis in H295R Cells
| MBP Concentration (µM) | Change in Testosterone Production | Change in Progesterone Production |
| 100 | Significant Decrease | - |
| 500 | Significant Decrease | - |
| Data derived from studies on human adrenocortical (H295R) cells. |
In Vivo Antiandrogenic Potency (Hershberger Assay)
The Hershberger assay is a short-term in vivo screening method in castrated male rats that assesses the ability of a chemical to elicit androgenic or antiandrogenic effects by measuring the weight of androgen-dependent tissues. While direct quantitative data for MBP in the Hershberger assay is limited, studies on its parent compound, DBP, provide strong evidence of its in vivo antiandrogenic activity.
Table 4: Comparative In Vivo Antiandrogenic Effects of Dibutyl Phthalate (DBP) and Other Compounds in the Hershberger Assay
| Compound | Dose (mg/kg/day) | Effect on Androgen-Dependent Tissue Weights |
| Dibutyl Phthalate (DBP) | ≥ 20 | Significant decrease in ventral prostate weight[8] |
| Flutamide | 10 | Significant decrease in accessory sex organ weights |
| Vinclozolin | 50, 100 | Significant decrease in seminal vesicle, ventral prostate, LABC, and Cowper's gland weights[5] |
| Linuron | 50, 100 | Significant decrease in seminal vesicle, ventral prostate, and Cowper's gland weights[5] |
| Procymidone | - | Stronger AR antagonist than vinclozolin, linuron, or p,p'-DDE[5] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to allow for replication and further investigation.
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Principle: This assay measures the displacement of a radiolabeled ligand (e.g., [³H]-R1881) from the AR by a test compound. A reduction in the amount of bound radioligand indicates that the test compound binds to the AR.
Detailed Protocol: A detailed protocol for a competitive androgen receptor binding assay can be found in the "Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002)". Key steps include:
-
Preparation of Rat Prostate Cytosol: Ventral prostates are excised from castrated rats and homogenized in a buffer to prepare a cytosolic fraction containing the AR.
-
Binding Reaction: A constant concentration of [³H]-R1881 and varying concentrations of the test compound are incubated with the prostate cytosol.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.
Androgen Receptor (AR) Transcriptional Activation Assay
Objective: To determine if a test compound can activate or inhibit the transcriptional activity of the androgen receptor.
Principle: This assay utilizes a host cell line that is co-transfected with an AR expression vector and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter. Agonists will induce the expression of the reporter gene, while antagonists will inhibit the induction caused by a known androgen.
Detailed Protocol: The OECD Test Guideline 458 provides a detailed protocol for a stably transfected human androgen receptor transcriptional activation assay. General steps include:
-
Cell Culture and Transfection: A suitable cell line (e.g., CHO, HEK293) is cultured and co-transfected with plasmids encoding the human AR and a reporter gene under the control of an androgen-responsive element.
-
Compound Exposure: The transfected cells are exposed to various concentrations of the test compound, either alone (for agonist testing) or in the presence of a fixed concentration of a known androgen like dihydrotestosterone (DHT) (for antagonist testing).
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.
H295R Steroidogenesis Assay
Objective: To assess the effect of a chemical on the production of steroid hormones, including testosterone.
Principle: The human H295R adrenocortical carcinoma cell line is used as it expresses most of the key enzymes required for steroidogenesis. The production of testosterone and other steroid hormones is measured after exposure to the test compound.
Detailed Protocol: The OECD Test Guideline 456 provides a comprehensive protocol for the H295R steroidogenesis assay. Key steps are:
-
Cell Culture: H295R cells are cultured in a multi-well plate format.
-
Compound Exposure: Cells are exposed to a range of concentrations of the test chemical for a defined period (typically 48 hours).
-
Hormone Measurement: The cell culture medium is collected, and the concentration of testosterone and other relevant steroid hormones is quantified using methods such as ELISA or LC-MS/MS.
-
Cell Viability Assay: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: The changes in hormone production relative to a vehicle control are calculated to determine the inhibitory or stimulatory effects of the compound.
Visualizing Mechanisms and Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway and highlights the point of action for AR antagonists.
Caption: Classical androgen receptor signaling pathway.
Steroidogenesis Pathway and Inhibition by MBP
This diagram illustrates the key steps in the synthesis of testosterone from cholesterol and indicates the likely points of inhibition by this compound.
Caption: Steroidogenesis pathway and MBP inhibition.
Experimental Workflow for the Hershberger Assay
The following diagram outlines the key steps involved in conducting the Hershberger bioassay for the assessment of antiandrogenic compounds.
Caption: Hershberger assay experimental workflow.
Conclusion
This compound demonstrates antiandrogenic properties through a mechanism distinct from classical androgen receptor antagonists. Its primary mode of action is the inhibition of key enzymes in the steroidogenesis pathway, leading to reduced testosterone production. While direct comparisons of potency with AR antagonists using metrics like IC50 from binding assays are not appropriate, in vitro and in vivo studies confirm its significant antiandrogenic effects. For researchers and drug development professionals, understanding this mechanistic difference is crucial when evaluating the endocrine-disrupting potential of MBP and related compounds. The experimental protocols and comparative data provided in this guide offer a robust framework for further investigation into the antiandrogenic activity of this compound and other substances.
References
- 1. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hershberger assay for antiandrogenic effects of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of different mass spectrometers for monobutyl phthalate
This guide provides a comparative overview of the performance of different mass spectrometry platforms for the quantitative analysis of monobutyl phthalate (MBP), a primary metabolite of the widely used plasticizer, dibutyl phthalate. The selection of an appropriate mass spectrometer is critical for achieving the desired sensitivity, accuracy, and throughput in various research and monitoring applications, from environmental analysis to human biomonitoring.
Comparative Performance Data
The following table summarizes the typical performance characteristics of commonly used mass spectrometer types for the analysis of this compound. The data presented is a synthesis from various studies to provide a representative comparison. Performance can vary based on the specific instrument model, experimental conditions, and matrix complexity.
| Performance Parameter | Triple Quadrupole (QqQ) MS | Quadrupole Time-of-Flight (Q-TOF) MS | Orbitrap MS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL | 0.2 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 1.5 - 15.0 ng/mL | 0.6 - 6.0 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 15% | < 12% |
| Accuracy (%Recovery) | 85 - 115% | 80 - 120% | 85 - 115% |
| Mass Resolution | Low (~1,000) | High (>20,000) | Ultra-high (>70,000) |
| Primary Application | Targeted Quantification | Screening & Identification | Targeted & Non-targeted Analysis |
Experimental Protocols
The methodologies outlined below represent a typical workflow for the analysis of this compound in biological matrices (e.g., urine) using liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate MBP from the sample matrix while removing potential interferences.
-
Protocol:
-
A 1 mL aliquot of the biological sample (e.g., urine) is spiked with an internal standard (e.g., ¹³C₄-MBP).
-
The sample is then subjected to enzymatic hydrolysis to deconjugate glucuronidated and sulfated forms of MBP.
-
The hydrolyzed sample is acidified and loaded onto a pre-conditioned SPE cartridge (e.g., C18).
-
The cartridge is washed with a low-organic solvent to remove hydrophilic interferences.
-
MBP and the internal standard are eluted with a high-organic solvent (e.g., methanol or acetonitrile).
-
The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS analysis.
-
Liquid Chromatography (LC) Separation
-
Objective: To chromatographically separate MBP from other sample components before introduction into the mass spectrometer.
-
Protocol:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient from low to high organic content is employed to ensure the separation and elution of MBP.
-
Flow Rate: A typical flow rate is 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry (MS) Detection
-
Objective: To detect and quantify MBP with high selectivity and sensitivity.
-
Protocol:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Triple Quadrupole (QqQ) MS: Operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for MBP and its internal standard are monitored. For example, the transition m/z 221 -> 77 is often used for MBP.
-
Q-TOF and Orbitrap MS: Operated in either targeted MS/MS mode (similar to MRM) or full scan mode for high-resolution accurate mass (HRAM) detection. The accurate mass of the deprotonated MBP molecule ([M-H]⁻) is monitored.
-
Workflow Visualization
The following diagram illustrates the general experimental workflow for the analysis of this compound using LC-MS.
Caption: Workflow for this compound Analysis.
A Comparative Guide to the Extraction of Monobutyl Phthalate from Soil Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction methods for monobutyl phthalate (MBP) from soil samples. The following sections detail the experimental protocols and performance data to assist in selecting the most suitable method for your research needs.
Introduction
This compound (MBP), a primary metabolite of dibutyl phthalate (DBP), is a compound of increasing environmental and health concern. Its presence in soil, often resulting from the degradation of plastics and other industrial products, necessitates accurate and efficient quantification. The choice of extraction method is critical for achieving reliable analytical results. This guide compares four prevalent techniques: Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and Solid-Phase Extraction (SPE) as a cleanup step.
Comparison of Extraction Method Performance
The selection of an appropriate extraction method depends on various factors, including efficiency, sample throughput, solvent consumption, and the complexity of the sample matrix. The following table summarizes the quantitative performance of different extraction techniques for phthalates, including data relevant to MBP where available.
| Extraction Method | Typical Solvent(s) | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Reference |
| Microwave-Assisted Extraction (MAE) | Acetonitrile | 84 - 115 | < 8 | 1.24 - 3.15 µg/L | [1][2] |
| Methanol and Hexane | 44 - 96 | Not Specified | 0.42 - 64 µg/L | [2] | |
| Accelerated Solvent Extraction (ASE) | Dichloromethane/Hexane | 81.2 - 128.5 | < 10.8 | 0.12 - 0.98 ng/g | [3] |
| Not Specified | 67.1 - 128 | 5.2 - 15.0 | 0.021 - 0.034 mg/kg | [4] | |
| Ultrasound-Assisted Extraction (UAE) | n-Hexane/Acetone (1:1, v/v) | High Efficiency | Not Specified | Not Specified | [5] |
| Dichloromethane | > 80 | ~4 | Not Specified | [6] | |
| Subcritical Water Extraction (SCWE) | Water | 80 - 90 | Not Specified | Not Specified | [7][8] |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions and sample types.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Protocol:
-
Sample Preparation: Weigh 5 g of a dried and homogenized soil sample into a 60 mL PTFE extraction vessel.
-
Spiking (Optional): For recovery studies, spike the sample with a known concentration of MBP standard.
-
Solvent Addition: Add 25 mL of an extraction solvent mixture (e.g., acetone:n-hexane = 1:1 v/v) to the vessel.[9]
-
Extraction: Seal the vessel and place it in the microwave extraction system. A typical program involves ramping to 120°C over 10 minutes and holding for an additional 10 minutes.[10]
-
Cooling: Allow the vessel to cool to room temperature.
-
Filtration: Filter the extract to remove solid particles.
-
Concentration: Concentrate the extract to a final volume of 1-2 mL for analysis.[9]
Accelerated Solvent Extraction (ASE)
ASE uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.
Protocol:
-
Cell Preparation: Mix the soil sample with a dispersing agent like diatomaceous earth and load it into an extraction cell.
-
Solvent Selection: Choose an appropriate solvent or solvent mixture, such as dichloromethane/hexane.[3]
-
Rinse and Purge: After the static cycles, the cell is rinsed with fresh solvent, and the extract is purged from the cell with nitrogen gas.
-
Collection: The extract is collected in a vial.
-
Cleanup (if necessary): The extract may require a cleanup step, such as passing it through a Florisil column, before analysis.[3]
Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and extraction of the analyte.
Protocol:
-
Sample Preparation: Place a weighed amount of the soil sample (e.g., 5 g) into a suitable vessel.
-
Solvent Addition: Add a specific volume of extraction solvent (e.g., n-hexane-acetone, 1:1 v/v).[5]
-
Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate for a defined period (e.g., 15-30 minutes).
-
Separation: Separate the solvent extract from the soil residue by centrifugation or filtration.
-
Repeat (Optional): The extraction process can be repeated with fresh solvent to improve recovery.
-
Concentration: Combine the extracts and concentrate them to a smaller volume for analysis.
Solid-Phase Extraction (SPE) Cleanup
SPE is often used as a cleanup step after the initial extraction to remove interfering compounds from the sample matrix before analysis.
Protocol:
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or Florisil) by passing a suitable solvent through it. For a C18 cartridge, this typically involves methanol followed by deionized water.
-
Sample Loading: Load the concentrated extract from one of the primary extraction methods onto the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte of interest.
-
Elution: Elute the MBP from the cartridge using a stronger solvent.
-
Final Preparation: The eluate can then be concentrated or directly analyzed.
Conclusion
The choice of an extraction method for this compound from soil samples involves a trade-off between several factors.
-
Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE) are modern techniques that offer high recovery rates and reduced extraction times and solvent consumption compared to traditional methods.[1][2][3]
-
Ultrasound-Assisted Extraction (UAE) is a simpler and more cost-effective method that can provide good extraction efficiency, though it may be less exhaustive than MAE or ASE.[5][6]
-
Solid-Phase Extraction (SPE) is an essential tool for sample cleanup, improving the accuracy and reliability of the final analytical determination by removing matrix interferences.
For high-throughput laboratories, the automation capabilities of ASE may be particularly advantageous. For laboratories with limited budgets, UAE presents a viable and efficient alternative. The specific characteristics of the soil matrix, such as organic matter content, should also be considered, as they can influence the extraction efficiency of all methods. Ultimately, the optimal method will depend on the specific requirements of the analysis, including desired recovery, sample throughput, and available resources. Method validation with spiked samples is always recommended to ensure data quality.
References
- 1. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hjjkyyj.com [hjjkyyj.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Subcritical water extraction for the remediation of phthalate ester-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. scispace.com [scispace.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Biomarkers for Monobutyl Phthalate Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to monobutyl phthalate (MBP), a primary metabolite of the widely used plasticizer di-n-butyl phthalate (DBP). Understanding the strengths and limitations of these biomarkers is crucial for accurate exposure assessment in research and clinical settings. This document outlines the primary biomarkers, their analytical methodologies, and comparative performance data to aid in the selection of the most appropriate biomarker for specific study needs.
Primary and Alternative Biomarkers for this compound Exposure
Exposure to DBP is primarily assessed by measuring its metabolites in urine. The main biomarkers include the direct hydrolysis product, this compound (MBP), and its further metabolized forms.
-
This compound (MBP) and its Glucuronide (MBP-G): Following ingestion, DBP is rapidly hydrolyzed to MBP.[1] MBP is then conjugated with glucuronic acid to form this compound glucuronide (MBP-G) to facilitate excretion.[2] For biomonitoring, the total MBP concentration, representing the sum of the free MBP and MBP-G after enzymatic deconjugation, is considered the most reliable and widely used biomarker.[1] The free, unconjugated form of MBP is thought to be the biologically active species.
-
Oxidized Metabolites: MBP can be further oxidized in the body to form metabolites such as mono-3-hydroxy-n-butyl phthalate (MHBP), mono-3-carboxypropyl phthalate (MCPP), and mono-3-oxo-n-butyl phthalate.[1][3] While for some high-molecular-weight phthalates, like DEHP, oxidized metabolites are considered more sensitive biomarkers, for DBP exposure, MBP remains the optimal and major biomarker.[1][4] However, MHBP and MCPP can serve as additional, adequate biomarkers, especially in high-exposure scenarios.[1]
Comparative Performance of Urinary Biomarkers
The selection of a biomarker for MBP exposure depends on the specific requirements of the study, including the need for sensitivity, specificity, and throughput. The following table summarizes the performance of key urinary biomarkers and analytical methods.
| Biomarker Category | Specific Analyte | Analytical Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Findings & Recommendations |
| Primary Monoester Metabolite | Total this compound (MBP) (Free + Glucuronidated) | HPLC-MS/MS | LOQ: 1 ng/mL[5] | Optimal and most common biomarker. Reflects recent exposure. Strong correlation between free and total MBP concentrations.[1] |
| Fluorescence Polarization Immunoassay (FPIA) | LOD: 100 ng/mL (in urine)[6] | Rapid and suitable for high-throughput screening. Less sensitive than HPLC-MS/MS. | ||
| Oxidized Metabolites | Mono-3-hydroxy-n-butyl phthalate (MHBP) | HPLC-MS/MS | Not consistently reported for routine monitoring. | Additional biomarker for high-exposure scenarios. Concentrations are correlated with MBP.[1] |
| Mono-3-carboxypropyl phthalate (MCPP) | HPLC-MS/MS | Not consistently reported for routine monitoring. | Another secondary metabolite useful in high-exposure contexts. Strong correlation with MBP concentrations.[1] |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Total MBP
This method is the gold standard for the quantification of phthalate metabolites in urine.
1. Sample Preparation (Enzymatic Deconjugation):
-
To 200 µL of human urine, add an internal standard solution containing isotopically labeled MBP.[5]
-
Add β-glucuronidase to the sample to deconjugate MBP-G to free MBP.[7]
-
Incubate the mixture to ensure complete hydrolysis. The efficiency of this step can be monitored using a control substrate like 4-methylumbelliferyl glucuronide.[5]
2. Solid-Phase Extraction (SPE):
-
The sample is loaded onto an SPE cartridge to extract and concentrate the phthalate metabolites. This can be performed using an automated off-line[5] or on-line system.[7]
-
The cartridge is washed to remove interfering substances.
-
The analytes are eluted with an appropriate solvent.
3. HPLC-MS/MS Analysis:
-
The extracted sample is injected into an HPLC system for chromatographic separation.[5][7]
-
The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification.[5][7]
-
Negative electrospray ionization (ESI) is typically used, and quantification is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]
Fluorescence Polarization Immunoassay (FPIA) for MBP
FPIA is a rapid and homogeneous immunoassay that can be used for screening purposes.
1. Principle:
-
This is a competitive immunoassay where a fluorescently labeled MBP tracer competes with the MBP in the sample for binding to a limited amount of anti-MBP antibody.[6]
-
The degree of fluorescence polarization is inversely proportional to the concentration of MBP in the sample.
2. Assay Procedure:
-
A urine sample is mixed with a solution containing the anti-MBP antibody.[6]
-
A known amount of the fluorescently labeled MBP tracer is added to the mixture.[6]
-
After a short incubation period, the fluorescence polarization of the solution is measured using a fluorescence polarization analyzer.[6]
-
The MBP concentration is determined by comparing the polarization value to a standard curve.[6]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Di-n-butyl Phthalate (DBP)
The following diagram illustrates the primary metabolic pathway of DBP in humans, leading to the formation of urinary biomarkers.
References
- 1. Metabolite profiles of di-n-butyl phthalate in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phthalates Biomarker Identification and Exposure Estimates in a Population of Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
Monobutyl Phthalate Exposure: A Comparative Analysis Across Diverse Populations
A comprehensive review of monobutyl phthalate (MBP) biomonitoring data, providing researchers, scientists, and drug development professionals with a comparative analysis of exposure levels in different populations. This guide includes a summary of quantitative data, detailed experimental protocols for MBP measurement, and an illustrative diagram of a key signaling pathway affected by this metabolite.
This compound (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer and solvent in various consumer and industrial products. Human exposure to DBP is widespread, leading to the presence of MBP in biological samples, most commonly measured in urine. Concerns over the potential endocrine-disrupting and reproductive effects of DBP and its metabolites have prompted extensive biomonitoring studies worldwide. This guide provides a comparative analysis of MBP levels across different populations, highlighting variations based on age, gender, geographical location, and occupational exposure.
Comparative Analysis of Urinary this compound Levels
Urinary concentrations of MBP are a reliable indicator of recent exposure to DBP. The following table summarizes the geometric mean or median concentrations of MBP reported in various studies across different populations. It is important to note that direct comparison between studies should be made with caution due to variations in analytical methods, population demographics, and sampling strategies.
| Population Studied | Country/Region | Sample Size (approx.) | MBP Concentration (ng/mL) | Key Findings & Citations |
| General Population (Adults) | ||||
| NHANES 1999-2000 | United States | 2,540 | Females: Higher than males | Widespread exposure detected in >75% of samples. Females of all ages had significantly higher concentrations than males.[1][2] |
| NHANES 2015-2016 (Females 18-22 years) | United States | - | Geometric Mean: Similar to general population | Concentrations were comparable to the broader U.S. female population.[3] |
| Adult Workers (Plastics Manufacturing) | Slovakia | 37 | Median: 108.62 | Occupationally exposed group showed higher levels compared to the general population.[4] |
| Adult Workers (PVC Flooring Plant) | China | 74 | Up to 100-fold higher than controls | Significantly higher exposure levels were observed in workers compared to a control group of construction workers.[5] |
| General Population (Children) | ||||
| NHANES 1999-2000 (Ages 6-11) | United States | - | Significantly higher than adolescents and adults | Children exhibited higher levels of MBP compared to older age groups.[1][2] |
| DEMOCOPHES (Ages 5-11) | Ireland | 120 | Geometric Mean (µg/g creatinine): Higher in younger children (5-8 years) | Higher concentrations were observed in younger children compared to older children.[6] |
| Children (Ages 6-14) | Brazil | 300 | Median: 42.4 | High levels of MBP were detected, contributing significantly to the total phthalate metabolite concentrations.[7] |
| Project Viva (Ages 6-10) | United States | 830 | - | The study highlighted that diet can influence phthalate biomarker concentrations in children.[8] |
| Russian Children's Study (Prepuberty to Sexual Maturity) | Russia | 223 | Higher than U.S. and German children | This cohort showed generally higher urinary phthalate metabolite concentrations compared to other international studies.[9] |
Experimental Protocols
The quantification of MBP in urine typically involves enzymatic deconjugation followed by analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity for detecting low concentrations of phthalate metabolites.
Urine Sample Collection and Storage
-
Spot urine samples are collected from participants.
-
Samples are stored at -20°C or lower until analysis to ensure the stability of the metabolites.[10]
Enzymatic Deconjugation
-
Phthalate metabolites in urine are often present as glucuronide conjugates.
-
To measure the total concentration, an enzymatic hydrolysis step using β-glucuronidase is performed to deconjugate the metabolites.[10][11]
-
Typically, a urine sample is buffered to an appropriate pH (e.g., 6.5) and incubated with the enzyme at 37°C for a specified period (e.g., 90 minutes).[11]
Sample Clean-up and Extraction
-
Solid-Phase Extraction (SPE): This is a common technique to clean up the sample and concentrate the analytes of interest.
-
On-line SPE: Some advanced methods utilize an automated on-line SPE system directly coupled to the HPLC-MS/MS, which reduces sample handling and improves throughput.[13][14]
Chromatographic Separation and Mass Spectrometric Detection
-
High-Performance Liquid Chromatography (HPLC): The extracted sample is injected into an HPLC system.
-
A C18 or similar reversed-phase column is typically used to separate the different phthalate metabolites based on their physicochemical properties.[13]
-
-
Tandem Mass Spectrometry (MS/MS): The separated metabolites are then introduced into a mass spectrometer for detection and quantification.
Signaling Pathway Disruption by this compound
This compound and other phthalate monoesters are known to act as endocrine disruptors by interacting with various nuclear receptors. A key signaling pathway affected is the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. PPARs are involved in regulating lipid metabolism, inflammation, and cellular differentiation.
The diagram above illustrates how DBP is metabolized to MBP, which can then enter the cell and bind to and activate PPARs. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as PPAR Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various cellular processes, including lipid metabolism and steroidogenesis, potentially leading to adverse health effects.[15][16][17][18][19] Studies have shown that MBP can activate both PPARα and PPARγ.[16][17][19]
Conclusion
The biomonitoring data clearly indicate that human exposure to DBP, as evidenced by the presence of its metabolite MBP in urine, is widespread across the globe. However, the levels of exposure can vary significantly among different populations. Children and individuals with occupational exposure to DBP-containing products tend to have higher levels of MBP. The ability of MBP to interact with key signaling pathways, such as the PPAR pathway, underscores the importance of continued research into the potential health consequences of exposure to this common environmental contaminant. The standardized and sensitive analytical methods now available will facilitate more accurate and comparable exposure assessments in future studies.
References
- 1. Urinary levels of seven phthalate metabolites in the U.S. population from the National Health and Nutrition Examination Survey (NHANES) 1999-2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phthalate exposure among U.S. college-aged women: Biomonitoring in an undergraduate student cohort (2016-2017) and trends from the National Health and Examination Survey (NHANES, 2005-2016) | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Health on the Factory Floor: Occupational Phthalate Exposure Reduces Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary Phthalate Concentrations in Mothers and Their Children in Ireland: Results of the DEMOCOPHES Human Biomonitoring Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary concentrations of 25 phthalate metabolites in Brazilian children and their association with oxidative DNA damage [agris.fao.org]
- 8. Predictors of urinary biomarker concentrations of phthalates and some of their replacements in children in the Project Viva cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary phthalate metabolite concentrations during four windows spanning puberty (prepuberty through sexual maturity) and association with semen quality among young Russian men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Monobutyl Phthalate
For researchers, scientists, and drug development professionals, the proper disposal of monobutyl phthalate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks of exposure and contamination. This guide provides essential, immediate safety and logistical information for the operational and disposal plans concerning this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber or neoprene). Contaminated gloves should be disposed of after use.[2][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator, especially in areas with inadequate ventilation or when generating vapors or mists.[2] |
| Protective Clothing | Laboratory coat and other protective clothing to prevent skin contact.[1] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][5]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Consult a physician if irritation develops.[1][5]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1][5]
Spill Management and Environmental Precautions
In the case of a spill, prevent further leakage and keep the product away from drains, sewage systems, or any water courses.[1][6][7] Spilled material should be absorbed with an inert material (e.g., diatomite, universal binders) and collected into a suitable, closed container for disposal as hazardous waste.[5] The spill area should then be decontaminated.[1]
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the key steps and decision points in the process.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
